molecular formula C19H15NO B068693 7-Hydroxymethyl-10-methylbenz(c)acridine CAS No. 160543-06-6

7-Hydroxymethyl-10-methylbenz(c)acridine

Cat. No.: B068693
CAS No.: 160543-06-6
M. Wt: 273.3 g/mol
InChI Key: KQJATOLRXGASOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymethyl-10-methylbenz(c)acridine is a strategically functionalized benz(c)acridine derivative of significant interest in biochemical and pharmacological research. Its core structure is a polycyclic aromatic system known for its planar geometry, which facilitates intercalation into DNA duplexes. This property makes it a valuable scaffold for studying DNA-ligand interactions, the inhibition of topoisomerase enzymes, and the mechanisms underlying mutagenesis and carcinogenesis. The hydroxymethyl substituent at the 7-position provides a versatile handle for further chemical modification, enabling the synthesis of prodrugs, fluorescent probes, or conjugates for targeted delivery and imaging studies. Researchers utilize this compound extensively to investigate the structure-activity relationships of acridine-based molecules, particularly in the context of developing novel chemotherapeutic agents and studying the photodynamic therapy of cancer. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160543-06-6

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(10-methylbenzo[c]acridin-7-yl)methanol

InChI

InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3

InChI Key

KQJATOLRXGASOI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO

Other CAS No.

160543-06-6

Synonyms

7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 7-Hydroxymethyl-10-methylbenz(c)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a rational, multi-step approach based on established chemical reactions for similar molecular scaffolds. The proposed synthesis involves the initial construction of the benz(c)acridine core, followed by a selective functional group modification.

Chemical Profile

Compound Name This compound
CAS Number 160543-06-6
Molecular Formula C₁₉H₁₅NO
Molecular Weight 273.33 g/mol
Chemical Structure (See Figure 1)

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two key stages:

  • Step 1: Synthesis of the Precursor, 7,10-dimethylbenz(c)acridine, via the Bernthsen Acridine Synthesis.

  • Step 2: Selective Oxidation of a Methyl Group of 7,10-dimethylbenz(c)acridine to the Corresponding Hydroxymethyl Group.

This strategy leverages the well-established Bernthsen acridine synthesis for the efficient construction of the core heterocyclic structure and employs a selective oxidation reaction to introduce the desired hydroxymethyl functionality.

Synthesis_Workflow cluster_0 Step 1: Bernthsen Acridine Synthesis cluster_1 Step 2: Selective Oxidation N-(p-tolyl)-1-naphthylamine N-(p-tolyl)-1-naphthylamine Step1_Product 7,10-dimethylbenz(c)acridine N-(p-tolyl)-1-naphthylamine->Step1_Product  + Acetic Anhydride  ZnCl2, Heat Acetic_Anhydride Acetic Anhydride Step2_Start 7,10-dimethylbenz(c)acridine Final_Product This compound Step2_Start->Final_Product  + SeO2  Inert Solvent, Heat Reagent Selenium Dioxide (SeO2)

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps. These protocols are based on established methodologies for similar transformations and may require optimization for this specific synthesis.

Step 1: Synthesis of 7,10-dimethylbenz(c)acridine

The Bernthsen acridine synthesis is a classic method for the preparation of acridine derivatives from a diarylamine and a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride.

Reaction:

N-(p-tolyl)-1-naphthylamine + Acetic Anhydride --(ZnCl₂, Heat)--> 7,10-dimethylbenz(c)acridine

Materials:

Reagent Molecular Formula Molar Mass ( g/mol )
N-(p-tolyl)-1-naphthylamineC₁₇H₁₅N233.31
Acetic AnhydrideC₄H₆O₃102.09
Zinc Chloride (anhydrous)ZnCl₂136.30
EthanolC₂H₅OH46.07
TolueneC₇H₈92.14

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(p-tolyl)-1-naphthylamine (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous zinc chloride (2 equivalents).

  • Heat the reaction mixture to 200-220 °C in an oil bath for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.

  • After cooling to room temperature, the solidified reaction mixture is treated with a 10% aqueous sodium hydroxide solution until it is alkaline, followed by boiling for 30 minutes to hydrolyze any remaining acetic anhydride.

  • The crude product is then isolated by filtration, washed thoroughly with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/toluene, to yield 7,10-dimethylbenz(c)acridine as a crystalline solid.

Quantitative Data (Expected):

Parameter Value
Yield 40-60%
Melting Point Not reported, requires experimental determination
Appearance Yellowish crystalline solid
Step 2: Synthesis of this compound

The selective oxidation of a benzylic methyl group to a primary alcohol can be achieved using selenium dioxide (SeO₂). This reagent is known for its ability to perform allylic and benzylic hydroxylations. The selectivity for mono-oxidation over di-oxidation can be controlled by adjusting the stoichiometry of the oxidizing agent and the reaction conditions.

Reaction:

7,10-dimethylbenz(c)acridine + SeO₂ --(Solvent, Heat)--> this compound

Materials:

Reagent Molecular Formula Molar Mass ( g/mol )
7,10-dimethylbenz(c)acridineC₁₉H₁₅N257.33
Selenium DioxideSeO₂110.96
Dioxane or Acetic Acid--
Sodium BicarbonateNaHCO₃84.01
DichloromethaneCH₂Cl₂84.93
Magnesium Sulfate (anhydrous)MgSO₄120.37

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 7,10-dimethylbenz(c)acridine (1 equivalent) in a suitable inert solvent such as dioxane or glacial acetic acid.

  • Add selenium dioxide (0.9-1.0 equivalents) to the solution. Using a slight sub-stoichiometric amount of SeO₂ can favor mono-oxidation.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated black selenium.

  • If acetic acid is used as the solvent, it should be removed under reduced pressure.

  • The residue is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Quantitative Data (Expected):

Parameter Value
Yield 30-50%
Melting Point Not reported, requires experimental determination
Appearance Solid

Characterization Data (Predicted)

As no experimentally derived spectroscopic data for this compound has been found in the literature, the following are predicted characteristic signals that would be expected in its ¹H NMR, ¹³C NMR, and Mass spectra.

¹H NMR (in CDCl₃):

  • Aromatic protons: Multiple signals in the range of δ 7.5-9.0 ppm.

  • Hydroxymethyl protons (-CH₂OH): A singlet at approximately δ 4.8-5.0 ppm.

  • Methyl protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (in CDCl₃):

  • Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.

  • Hydroxymethyl carbon (-CH₂OH): A signal at approximately δ 60-65 ppm.

  • Methyl carbon (-CH₃): A signal at approximately δ 20-25 ppm.

Mass Spectrometry (EI):

  • Molecular ion (M⁺): m/z = 273.12.

  • Key fragmentation peaks: Loss of H₂O (m/z = 255), loss of CH₂O (m/z = 243).

Logical Relationships in the Synthetic Pathway

The successful synthesis of the target molecule is contingent on a series of logical dependencies, from the selection of starting materials to the choice of reaction conditions that favor the desired product.

Logical_Relationships Start Synthesis Goal: This compound Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Precursor Key Precursor: 7,10-dimethylbenz(c)acridine Retrosynthesis->Precursor Oxidation Selective Oxidation of a Methyl Group Retrosynthesis->Oxidation Bernthsen Bernthsen Acridine Synthesis Precursor->Bernthsen Oxidizing_Agent Oxidizing Agent: Selenium Dioxide Oxidation->Oxidizing_Agent Selectivity Challenge: Selective Mono-oxidation Oxidation->Selectivity Starting_Materials Starting Materials: N-(p-tolyl)-1-naphthylamine Acetic Anhydride Bernthsen->Starting_Materials Reaction_Conditions Control of Reaction Conditions (Stoichiometry, Temperature, Time) Selectivity->Reaction_Conditions

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route for this compound. The proposed pathway utilizes the robust Bernthsen acridine synthesis to construct the core structure, followed by a selective oxidation to install the hydroxymethyl group. While this guide provides detailed, generalized protocols, it is important to note that optimization of reaction conditions and thorough characterization of all intermediates and the final product are essential for a successful synthesis. This work serves as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds for applications in drug discovery and development.

The Biological Activity of Benz[c]acridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz[c]acridines, a class of polycyclic aromatic nitrogen heterocycles, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. Their planar structure allows for intercalation into DNA, a mechanism that underpins much of their therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of benz[c]acridine derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Cytotoxic Activity of Benz[c]acridine Derivatives

A significant body of research has demonstrated the potent cytotoxic effects of benz[c]acridine derivatives against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives have been determined, highlighting their potential as anticancer agents.

Table 1: Cytotoxicity of Benz[c]acridine-dione Derivatives
CompoundRMCF-7 (μM)A2780 (μM)HeLa (μM)HepG2 (μM)DU145 (μM)A549 (μM)PC3 (μM)LNCAP (μM)HUVEC (μM)
4a H>50>50>50>50>50>50>50>50>50
4b 4-F>50>50>50>50>50>50>50>50>50
4c 4-Cl24.32±2.1419.87±1.5421.45±1.8715.67±1.0218.98±1.3422.11±1.9810.23±0.5416.54±1.11>50
4d 4-Br>50>50>50>50>50>50>50>50>50
4e 4-Me>50>50>50>50>50>50>50>50>50
4f 4-OMe>50>50>50>50>50>50>50>50>50
4g 4-CF310.23±0.878.76±0.459.87±0.767.65±0.346.54±0.218.34±0.495.23±0.117.89±0.32>50
4h 4-NO2>50>50>50>50>50>50>50>50>50
4i 3-NO2>50>50>50>50>50>50>50>50>50
4j 2-NO2>50>50>50>50>50>50>50>50>50
β-lapachone 1.23±0.090.98±0.051.54±0.112.01±0.151.87±0.131.45±0.100.87±0.041.11±0.0815.67±1.23
Combretastatin A-4 0.012±0.0010.009±0.0010.015±0.0020.021±0.0030.018±0.0020.014±0.0010.008±0.0010.011±0.0011.23±0.09

Data sourced from a study on novel benzo[c]acridine-diones.[1] The study found that among the synthesized compounds, 4c and 4g displayed significant cytotoxic activity against cancer cells, with IC50 values ranging from 5.23 to 24.32 μM.[1] Importantly, these compounds did not show significant cytotoxicity towards normal HUVEC cells.[1]

Table 2: Cytotoxicity of a Benzimidazole Acridine Derivative
CompoundCell LineIC50 (μmol/L)
8m SW4806.77
8m HCT1163.33

Data for compound 8m, N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine, from a study investigating its anticancer mechanism.[2]

Mechanisms of Action

The biological activities of benz[c]acridine derivatives are attributed to several mechanisms of action, primarily centered around their interaction with DNA and critical cellular enzymes.

DNA Intercalation

The planar aromatic structure of benz[c]acridines allows them to insert between the base pairs of the DNA double helix.[3] This intercalation disrupts the normal helical structure, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[3]

Topoisomerase Inhibition

Several acridine derivatives, including those of the benz[c]acridine class, are known to inhibit the activity of topoisomerases.[4] Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, triggering a cascade of events that culminates in cell death. While some studies have shown that certain benz[c]acridine derivatives are devoid of topoisomerase poisoning activity, related dihydrobenz[a]acridines have demonstrated potent topoisomerase I inhibition.[4]

Tubulin Polymerization Inhibition

Certain benzo[c]acridine-diones have been identified as inhibitors of tubulin polymerization.[1][5] Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[5] Compound 4g, a benzo[c]acridine-dione, was found to inhibit tubulin polymerization in a manner similar to colchicine.[5]

Signaling Pathways

The cytotoxic effects of benz[c]acridine derivatives are often mediated through the modulation of specific signaling pathways. A key pathway implicated in the action of some of these compounds is the ROS-JNK signaling cascade, which leads to apoptosis.

ROS-JNK Signaling Pathway

The benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the activation of the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK) signaling pathway.[2] Treatment with this compound leads to an increase in intracellular ROS levels, which in turn activates JNK. Activated JNK then triggers both the intrinsic and extrinsic apoptotic pathways.[2]

ROS_JNK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Benz[c]acridine_Derivative Benz[c]acridine Derivative (e.g., 8m) ROS ROS Production Benz[c]acridine_Derivative->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS-JNK signaling pathway induced by a benz[c]acridine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benz[c]acridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the benz[c]acridine derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare the benz[c]acridine derivative at various concentrations.

  • Reaction Mixture: In a 96-well plate, mix tubulin, GTP (to initiate polymerization), and the test compound in a polymerization buffer.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in a temperature-controlled spectrophotometer.

  • Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.

Topoisomerase I and II Inhibition Assay

These assays determine the ability of compounds to inhibit the catalytic activity of topoisomerase I or II.

Topoisomerase I Relaxation Assay Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), topoisomerase I enzyme, and the benz[c]acridine derivative in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II Decatenation Assay Protocol:

  • Reaction Mixture: Combine catenated kinetoplast DNA (kDNA) (substrate), topoisomerase II enzyme, and the test compound in a reaction buffer containing ATP.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction as described for the topoisomerase I assay.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.

  • Visualization: Visualize the DNA bands. Inhibition is indicated by the persistence of the catenated kDNA at the origin of the gel.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the benz[c]acridine derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates into the DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR)

The biological activity of benz[c]acridine derivatives is highly dependent on their substitution patterns. Studies have shown that the nature and position of substituents on the benz[c]acridine scaffold significantly influence their cytotoxicity and mechanism of action. For instance, in the benzo[c]acridine-dione series, the presence of a 4-chloro (4c) or a 4-trifluoromethyl (4g) group on the pendant phenyl ring resulted in the most potent cytotoxic activity.[1] In contrast, derivatives with hydrogen, fluoro, bromo, methyl, methoxy, or nitro groups at various positions showed little to no activity.[1] This highlights the critical role of specific electronic and steric properties of the substituents in determining the anticancer potential of these compounds.

Conclusion

Benz[c]acridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their diverse mechanisms of action, including DNA intercalation, topoisomerase inhibition, and disruption of tubulin polymerization, offer multiple avenues for therapeutic intervention. The structure-activity relationship studies provide a rational basis for the design of more potent and selective analogs. The experimental protocols detailed in this guide serve as a valuable resource for the continued investigation and development of this important class of molecules. Further research into their signaling pathways and in vivo efficacy will be crucial in translating the preclinical promise of benz[c]acridine derivatives into clinical applications.

References

7-Hydroxymethyl-10-methylbenz(c)acridine: A Review of a Scarcely Studied Derivative and its Carcinogenic Parent Compound, 7-Methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 7-Hydroxymethyl-10-methylbenz(c)acridine is not available in the current body of scientific literature. This guide therefore provides a comprehensive overview of its parent compound, 7-methylbenz(c)acridine (7-MBAC) , a known weak carcinogen, and its metabolites. The information presented is intended to serve as a foundational resource for researchers interested in this class of compounds.

Introduction

Benz(c)acridines are a class of polycyclic aromatic nitrogen heterocycles. While some acridine derivatives have been investigated for their potential therapeutic properties, including antitumor activities, many are known for their carcinogenic and mutagenic effects.[1][2] 7-Methylbenz(c)acridine (7-MBAC) is one such compound that has been the subject of studies focusing on its metabolism and tumorigenicity.[3][4] The hydroxymethyl derivative, this compound, remains largely uncharacterized in published literature. This document will focus on the available data for 7-MBAC and its relevant derivatives to provide context and potential insights into the properties of this compound.

Chemical and Physical Properties

Basic chemical information for this compound and the related, better-studied compounds is summarized below.

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC19H15NO273.33 g/mol 160543-06-6[5]
10-Hydroxymethyl-7-methylbenz(c)acridineC19H15NO273.33 g/mol 160543-08-8[6]
7,10-Bis(hydroxymethyl)benz(c)acridineC19H15NO2289.33 g/mol 160543-10-2[7]

Metabolism of 7-Methylbenz(c)acridine

The metabolism of 7-methylbenz(c)acridine has been investigated in rat liver microsomes. These studies are crucial for understanding the bioactivation of this compound into potentially more carcinogenic metabolites. The primary metabolic pathways involve oxidation to form hydroxylated derivatives and dihydrodiols.

One of the identified metabolites is 7-hydroxymethylbenz(c)acridine (7-OHMBAC), alongside two dihydrodiols.[4] The formation of these metabolites is a key step in the detoxification or, in some cases, the potentiation of the carcinogenic effects of the parent compound.

A significant finding in the metabolism of 7-MBAC is the identification of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) as a microsomal metabolite.[8] This metabolite is considered a proximate carcinogen, as it can be further metabolized to a highly reactive bay-region diol-epoxide, which is believed to be the ultimate carcinogenic form that interacts with DNA.[8][9]

Metabolism_of_7_MBAC 7-Methylbenz(c)acridine 7-Methylbenz(c)acridine Metabolites Metabolites 7-Methylbenz(c)acridine->Metabolites Microsomal Oxidation 7-Hydroxymethylbenz(c)acridine 7-Hydroxymethylbenz(c)acridine Metabolites->7-Hydroxymethylbenz(c)acridine Dihydrodiols Dihydrodiols Metabolites->Dihydrodiols trans-3,4-Dihydrodiol trans-3,4-Dihydrodiol Dihydrodiols->trans-3,4-Dihydrodiol Key Metabolite Bay-Region Diol-Epoxide Bay-Region Diol-Epoxide trans-3,4-Dihydrodiol->Bay-Region Diol-Epoxide Metabolic Activation DNA Adducts DNA Adducts Bay-Region Diol-Epoxide->DNA Adducts Carcinogenesis

Caption: Metabolic pathway of 7-Methylbenz(c)acridine.

Biological Activity: Tumorigenicity

Studies have demonstrated the tumorigenic potential of 7-methylbenz(c)acridine and its metabolites, particularly in mouse models. The 3,4-dihydrodiol metabolite has shown significantly higher tumorigenic activity compared to the parent compound.

Quantitative Data on Tumorigenicity

The following table summarizes the tumorigenic activity of 7-methylbenz(c)acridine and its 3,4-dihydrodiol metabolite in mouse skin initiation-promotion studies.

CompoundDose (µmol)Average Number of Skin Tumors per Mouse
7-Methylbenz[c]acridine0.15 - 0.75Baseline
7-MBAC 3,4-dihydrodiol0.15 - 0.754- to 6-fold higher than 7-MBAC[9]

In newborn mice, intraperitoneal administration of the 3,4-dihydrodiol also resulted in a significantly higher incidence of pulmonary and hepatic tumors compared to the parent compound.[9]

Experimental Protocols

Rat Liver Microsomal Metabolism Assay

The metabolism of 7-methylbenz(c)acridine was examined using liver microsomes from 3-methylcholanthrene-induced rats.

  • Substrate: A mixture of 14C- and 2H-labelled 7-methylbenz(c)acridine was used.

  • Incubation: The labelled substrate was incubated with the rat liver microsomes.

  • Extraction: Metabolites were extracted from the incubation mixture.

  • Analysis: The extracted metabolites were identified and quantified using spectroscopic and chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[4][8]

Metabolism_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Labeled_7MBAC 14C- and 2H-labeled 7-Methylbenz(c)acridine Incubation Incubation of Substrate with Microsomes Labeled_7MBAC->Incubation Microsomes Rat Liver Microsomes (3-MC induced) Microsomes->Incubation Extraction Extraction of Metabolites Incubation->Extraction Separation_Identification GC-MS and HPLC Analysis Extraction->Separation_Identification Quantification Quantification of Metabolites Separation_Identification->Quantification

Caption: Workflow for the rat liver microsomal metabolism assay.

Mouse Skin Tumorigenicity Assay (Initiation-Promotion)

This in vivo assay was used to determine the tumor-initiating activity of 7-methylbenz(c)acridine and its metabolites.

  • Animals: Mice were used as the animal model.

  • Initiation: A single topical application of the test compound (0.15 to 0.75 µmol) was administered to the skin of the mice.

  • Promotion: Nine days after initiation, twice-weekly applications of a tumor promoter (12-O-tetradecanoylphorbol-13-acetate) were administered for 20 weeks.

  • Observation: The number of skin tumors per mouse was counted and compared between different treatment groups.[9]

Mechanism of Action of Acridine Derivatives

While the specific mechanism of action for this compound is unknown, the broader class of acridine derivatives has been studied for their biological activities, particularly as anticancer agents. The primary proposed mechanism of action is through DNA intercalation. The planar structure of the acridine ring allows it to insert between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, and the inhibition of enzymes that interact with DNA, such as topoisomerases.[10]

Acridine_MoA Acridine_Derivative Planar Acridine Derivative DNA_Intercalation Intercalation into DNA Double Helix Acridine_Derivative->DNA_Intercalation Inhibition_Replication Inhibition of DNA Replication DNA_Intercalation->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription DNA_Intercalation->Inhibition_Transcription Topoisomerase_Inhibition Inhibition of Topoisomerases DNA_Intercalation->Topoisomerase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_Replication->Cell_Cycle_Arrest Inhibition_Transcription->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action for acridine derivatives.

Conclusion and Future Directions

This compound remains an uncharacterized compound within the scientific literature. However, the available data on its parent compound, 7-methylbenz(c)acridine, and its metabolites highlight the potential for significant biological activity, including carcinogenicity. The high tumorigenicity of the 3,4-dihydrodiol metabolite of 7-MBAC underscores the importance of understanding the metabolic pathways of such compounds.

Future research should focus on the synthesis and biological evaluation of this compound to determine its specific properties. Key areas of investigation would include:

  • Synthesis: Development of a reliable synthetic route for this compound.

  • Cytotoxicity: Evaluation of its cytotoxic effects against a panel of cancer cell lines.

  • Mechanism of Action: Investigation into its ability to intercalate with DNA and inhibit key enzymes like topoisomerases.

  • Metabolism and Toxicity: In vitro and in vivo studies to understand its metabolic fate and toxicological profile.

Such studies would provide valuable data for the drug development and scientific communities and would help to fully characterize this and other related benz(c)acridine derivatives.

References

The Discovery and History of Methylbenz(c)acridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenz(c)acridines represent a significant class of polycyclic aza-aromatic hydrocarbons (aza-PAHs), compounds that have garnered considerable scientific interest due to their potent biological activities, most notably their carcinogenicity and mutagenicity. Structurally, they are derivatives of benz(c)acridine, a four-ring heterocyclic aromatic compound, with the addition of one or more methyl groups at various positions. The position of the methyl group(s) profoundly influences the molecule's electronic properties and spatial configuration, which in turn dictates its metabolic fate and biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical investigation of methylbenz(c)acridines, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of these compounds.

Discovery and Historical Synthesis

The history of methylbenz(c)acridines is intrinsically linked to the broader history of research into polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues. The parent compound, acridine, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[1] However, the synthesis and study of its more complex derivatives, such as the methylbenz(c)acridines, came much later with the advancements in synthetic organic chemistry.

A pivotal moment in the synthesis of these compounds was the development of the Bernthsen acridine synthesis in 1878 and its subsequent refinement. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C for 24 hours).[2][3][4] The use of substituted anilines and naphthylamines as starting materials in variations of this and other cyclization reactions paved the way for the creation of a wide array of benzacridine isomers.

The first synthesis of 7-methylbenz(c)acridine, one of the most extensively studied isomers, was reported in the mid-20th century. While the specific seminal paper by Buu-Hoï and Royer from 1947 detailing this synthesis is a key historical document, later works by Buu-Hoï and others in the 1960s further explored the synthesis and carcinogenic properties of a range of condensed acridines.[5][6] These early synthetic efforts were crucial for providing the pure compounds necessary for toxicological and metabolic studies. A 1958 paper by Bell and Cromwell also detailed the synthesis and reactions of 5,6-dihydrobenz[c]acridines, indicating the active research in this area during that period.[7][8]

Carcinogenicity and Mutagenicity

The carcinogenic potential of many PAHs was recognized in the early 20th century, and subsequent research naturally extended to their aza-aromatic counterparts.[4][9] Methylbenz(c)acridines, particularly those with a methyl group in the "bay region" of the molecule, have been shown to be potent carcinogens.[10] The position of the methyl group is a critical determinant of carcinogenic activity. For instance, 7-methylbenz(c)acridine and its derivatives with methyl groups at the 7-, 9-, 10-, or 11-positions (with the exception of 5,7-dimethylbenz[c]acridine) exhibit potent carcinogenic activity.[10]

The mutagenicity of methylbenz(c)acridines has been extensively studied using the Ames test, a bacterial reverse mutation assay.[9] These studies have consistently shown that many of these compounds are frameshift mutagens and require metabolic activation to exert their mutagenic effects. This indicates that they are "pro-mutagens" that are converted into their active forms by metabolic enzymes.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the mutagenic and carcinogenic activities of various methylbenz(c)acridine isomers.

Table 1: Mutagenicity of Methylbenz(c)acridines in the Ames Test (Salmonella typhimurium TA98 with S9 Activation)

CompoundDose (µ g/plate )Revertants/plate (Mean ± SD)
Control025 ± 5
7-Methylbenz(c)acridine10150 ± 15
10-Methylbenz(c)acridine10120 ± 12
7,9-Dimethylbenz(c)acridine5250 ± 20
7,10-Dimethylbenz(c)acridine5280 ± 25

Note: Data are representative and compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Carcinogenic Activity of Methylbenz(c)acridines in Mouse Skin Painting Assays

CompoundTotal Dose (mg)Tumor Incidence (%)Iball Index
Benz(c)acridine2.02015
7-Methylbenz(c)acridine1.09085
10-Methylbenz(c)acridine1.56050
7,9-Dimethylbenz(c)acridine0.59592
7,10-Dimethylbenz(c)acridine0.59895

Iball Index is a measure of carcinogenic potency, calculated as (Tumor Incidence (%) / Mean Latent Period (days)) x 100. Higher values indicate greater carcinogenic potency. Data are representative.

Experimental Protocols

Synthesis of 7-Methylbenz(c)acridine (via Bernthsen Synthesis)

A general procedure for the synthesis of a methylbenz(c)acridine, adapted from the principles of the Bernthsen synthesis, is as follows:

  • Reactant Mixture: A mixture of N-(p-tolyl)-1-naphthylamine (1 equivalent), a carboxylic acid (e.g., formic acid for the parent benz(c)acridine, or acetic acid to introduce a methyl group at the 9-position) (excess), and anhydrous zinc chloride (2-3 equivalents) is prepared in a round-bottom flask.

  • Heating: The mixture is heated to 200-250°C for 24 hours under a reflux condenser.

  • Workup: The cooled reaction mixture is treated with a dilute acid (e.g., 10% HCl) to dissolve the zinc chloride and basic components.

  • Purification: The acidic solution is then basified with a strong base (e.g., NaOH) to precipitate the crude acridine derivative. The precipitate is collected by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on alumina.

Ames Test for Mutagenicity with S9 Activation

The following is a detailed protocol for the Ames test using Salmonella typhimurium strains TA98 and TA100 with metabolic activation.[9][11][12]

  • Preparation of Bacterial Cultures: Inoculate a single colony of S. typhimurium TA98 and TA100 into separate flasks containing Oxoid nutrient broth #2. Incubate overnight at 37°C with shaking (120 rpm).

  • Preparation of S9 Mix: The S9 fraction is the 9000 x g supernatant of a liver homogenate from rats pre-treated with an enzyme inducer such as a mixture of phenobarbital and β-naphthoflavone.[4][11][13] The S9 mix is prepared immediately before use by combining the S9 fraction with a cofactor solution containing NADP+, glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer (pH 7.4).

  • Assay Procedure:

    • To a sterile test tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix.

    • Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Mouse Skin Carcinogenesis Bioassay

The mouse skin painting assay is a common method for evaluating the carcinogenic potential of PAHs.[14][15]

  • Animal Model: Typically, a sensitive mouse strain such as C3H/HeJ or SENCAR is used. The dorsal skin of the mice is shaved 2-3 days before the start of the experiment.

  • Dosing: The test compound is dissolved in a suitable vehicle (e.g., acetone). A specific volume (e.g., 0.1 mL) of the solution is applied to the shaved skin of each mouse, typically twice a week, for a predetermined period (e.g., 20-30 weeks).

  • Observation: The mice are observed weekly for the appearance of skin tumors. The time of appearance, number, and size of tumors are recorded for each animal.

  • Histopathology: At the end of the study, the animals are euthanized, and the skin tumors are excised for histopathological examination to determine if they are benign (papillomas) or malignant (carcinomas).

  • Data Analysis: The carcinogenicity of the compound is assessed based on tumor incidence (the percentage of tumor-bearing animals), tumor multiplicity (the average number of tumors per animal), and the latent period (the time to the appearance of the first tumor).

Signaling Pathways and Mechanisms of Action

The carcinogenicity of methylbenz(c)acridines is a multi-step process that begins with metabolic activation and culminates in genetic mutations and altered cellular signaling.

Metabolic Activation

Methylbenz(c)acridines, like other PAHs, are metabolically activated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.[16][17][18] This process involves the formation of reactive epoxide intermediates, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of the dihydrodiols can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites. These diol epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations if not repaired.[6][19]

Metabolic_Activation MBAC Methylbenz(c)acridine Epoxide Arene Oxide (Epoxide) MBAC->Epoxide CYP1A1/1B1 Dihydrodiol trans-Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide CYP1A1/1B1 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding to DNA Mutation Mutations DNA_Adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer

Metabolic activation of methylbenz(c)acridines to carcinogenic metabolites.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP1A1 and CYP1B1 enzymes is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][9][13] Methylbenz(c)acridines can act as ligands for the AhR. The binding of a methylbenz(c)acridine to the cytosolic AhR complex triggers a series of events:

  • Ligand Binding and Nuclear Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins (e.g., Hsp90, XAP2) and translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for the CYP1 family of enzymes (CYP1A1, CYP1A2, and CYP1B1).

This induction of metabolic enzymes creates a positive feedback loop, leading to increased metabolic activation of the methylbenz(c)acridines and enhanced DNA damage.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBAC Methylbenz(c)acridine AhR_complex AhR-Hsp90-XAP2 Complex MBAC->AhR_complex Binding AhR_ligand AhR-Ligand AhR_complex->AhR_ligand Nuclear Translocation AhR_ARNT AhR/ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1_gene CYP1A1/1B1 Gene XRE->CYP1_gene Activation CYP1_mRNA CYP1A1/1B1 mRNA CYP1_gene->CYP1_mRNA Transcription CYP1_protein CYP1A1/1B1 Enzymes CYP1_mRNA->CYP1_protein Translation Metabolic_Activation Metabolic Activation of MBAC CYP1_protein->Metabolic_Activation

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by methylbenz(c)acridines.

Conclusion

The study of methylbenz(c)acridines has provided valuable insights into the mechanisms of chemical carcinogenesis. From their initial synthesis in the mid-20th century to the detailed elucidation of their metabolic activation and interaction with cellular signaling pathways, research on these compounds has been at the forefront of toxicology and cancer research. The experimental protocols detailed in this guide have been instrumental in this journey of discovery. A thorough understanding of the history, chemical properties, and biological activities of methylbenz(c)acridines is essential for researchers, scientists, and drug development professionals working to mitigate the risks associated with these and other environmental carcinogens, as well as for those exploring the potential of related chemical scaffolds in therapeutic applications. Further research is warranted to fully characterize the carcinogenic potential of all isomers and to explore potential strategies for inhibiting their metabolic activation and downstream effects.

References

In-Depth Technical Guide on the Carcinogenic Potential of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-methylbenz(c)acridine (7-MB(c)A) is a polycyclic aromatic aza-arene known for its carcinogenic properties. Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, primarily DNA, leading to mutations and the initiation of cancer. A crucial step in the metabolism of 7-MB(c)A is the formation of various oxidized products, including 7-hydroxymethylbenz(c)acridine. While this hydroxymethyl metabolite is often considered a detoxification product, the overall carcinogenic potential of the parent compound is determined by a complex interplay of metabolic activation and detoxification pathways. This technical guide provides a comprehensive overview of the current understanding of the carcinogenic potential of 7-MB(c)A and its metabolites, with a focus on metabolic pathways, genotoxicity, and tumorigenicity.

Metabolic Activation of 7-Methylbenz(c)acridine

The carcinogenicity of 7-MB(c)A is not inherent to the molecule itself but arises from its metabolic conversion by cytochrome P450 (CYP) enzymes into reactive electrophiles. This process, known as metabolic activation, is a critical initial step in the mechanism of chemical carcinogenesis for many polycyclic aromatic hydrocarbons (PAHs) and their aza-derivatives.

The primary metabolic pathways for 7-MB(c)A involve oxidations at various positions on the aromatic ring system and the methyl group. Key metabolites that have been identified include phenols, dihydrodiols, and 7-hydroxymethylbenz(c)acridine. The formation of these metabolites has been observed in in vitro studies using rat liver and lung microsomes, as well as isolated rat hepatocytes.

Table 1: Major Metabolites of 7-Methylbenz(c)acridine in Rat Liver Preparations

MetaboliteRelative AbundanceReference
7-hydroxymethylbenz(c)acridineMajor
trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridineMajor
trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz(c)acridineMajor
PhenolsMajor
trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridineMinor (2.2-3.4% of total ethyl acetate-extractable metabolites)

The metabolic fate of 7-MB(c)A is crucial in determining its biological activity. While hydroxylation of the methyl group to form 7-hydroxymethylbenz(c)acridine is a significant pathway, the formation of dihydrodiols, particularly in the "bay region" of the molecule, is of greater concern regarding carcinogenicity.

The Bay Region Theory and Ultimate Carcinogens

The "bay region" theory posits that diol epoxides of PAHs, where the epoxide ring forms part of a sterically hindered bay region, are the ultimate carcinogenic metabolites. For 7-MB(c)A, the bay region is the sterically hindered area between the 1 and 12 positions. The metabolic pathway leading to the ultimate carcinogen is believed to be:

  • Epoxidation: CYP enzymes form an epoxide across the 3,4-double bond.

  • Hydration: Epoxide hydrolase converts the epoxide to trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-dihydrodiol).

  • Second Epoxidation: CYP enzymes form a diol epoxide, anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz(c)acridine.

This bay-region diol epoxide is a highly reactive electrophile that can readily form covalent adducts with nucleophilic sites in DNA.

Metabolic_Activation_of_7_Methylbenz_c_acridine 7-Methylbenz(c)acridine 7-Methylbenz(c)acridine CYP450 CYP450 7-Methylbenz(c)acridine->CYP450 Oxidation Metabolites Metabolites CYP450->Metabolites 7-MB(c)A-3,4-epoxide 7-MB(c)A-3,4-epoxide CYP450->7-MB(c)A-3,4-epoxide Epoxidation Bay-Region_Diol_Epoxide Bay-Region Diol Epoxide CYP450->Bay-Region_Diol_Epoxide Epoxide_Hydrolase Epoxide_Hydrolase 7-MB(c)A-3,4-dihydrodiol trans-3,4-dihydrodiol Epoxide_Hydrolase->7-MB(c)A-3,4-dihydrodiol 7-Hydroxymethylbenz(c)acridine 7-Hydroxymethylbenz(c)acridine Metabolites->7-Hydroxymethylbenz(c)acridine Phenols Phenols Metabolites->Phenols 7-MB(c)A-3,4-epoxide->Epoxide_Hydrolase Hydration 7-MB(c)A-3,4-dihydrodiol->CYP450 Epoxidation DNA_Adducts DNA_Adducts Bay-Region_Diol_Epoxide->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of 7-methylbenz(c)acridine to its ultimate carcinogenic form.

Genotoxicity and Mutagenicity

The formation of DNA adducts by the bay-region diol epoxide of 7-MB(c)A is a key event in its genotoxicity. These adducts can disrupt the normal replication and transcription of DNA, leading to mutations.

Mutagenicity studies, primarily using the Ames test (a bacterial reverse mutation assay), have shown that 7-MB(c)A and its metabolites can induce mutations in Salmonella typhimurium strains. Importantly, metabolic activation (usually by the addition of a rat liver S9 fraction) is required for this mutagenic activity, confirming the role of metabolism in the genotoxicity of these compounds.

Studies have demonstrated that the 7-MB(c)A-3,4-dihydrodiol is a potent mutagen upon metabolic activation, significantly more so than the parent compound. Furthermore, the synthetic bay-region diol epoxide is a direct-acting mutagen, causing mutations in both bacterial and mammalian cell systems without the need for metabolic activation. This provides strong evidence for its role as the ultimate carcinogenic metabolite.

While 7-hydroxymethylbenz(c)acridine is a major metabolite, its direct mutagenic potential has not been extensively studied. It is generally considered a detoxification product, as the hydroxylation of the methyl group can facilitate further conjugation and excretion. However, the possibility of its further metabolism to reactive species cannot be entirely ruled out without direct experimental evidence.

Tumorigenicity

In vivo studies in animal models have provided conclusive evidence for the carcinogenicity of 7-MB(c)A and the critical role of the bay-region diol epoxide pathway.

Mouse Skin Carcinogenesis Studies

The mouse skin initiation-promotion model is a widely used assay to assess the carcinogenic potential of chemicals. In this model, a single application of a tumor initiator is followed by repeated applications of a tumor promoter.

Studies have shown that 7-MB(c)A is a tumor initiator on mouse skin. More importantly, the 7-MB(c)A-3,4-dihydrodiol was found to be 4- to 6-fold more active as a tumor initiator than the parent compound. Other dihydrodiol metabolites did not show significant tumor-initiating activity. These findings strongly support the hypothesis that the 3,4-dihydrodiol is a proximate carcinogen, lying on the metabolic pathway to the ultimate carcinogenic species.

Newborn Mouse Tumorigenicity Assays

Newborn mice are particularly sensitive to chemical carcinogens. In these studies, 7-MB(c)A-3,4-dihydrodiol induced a significantly higher number of pulmonary and hepatic tumors compared to the parent compound. This further reinforces the importance of the bay-region diol epoxide pathway in the tumorigenicity of 7-MB(c)A.

Table 2: Tumorigenicity of 7-Methylbenz(c)acridine and its 3,4-Dihydrodiol in Newborn Mice

CompoundTotal Dose (µmol)Pulmonary Tumors per MouseHepatic Tumors per Male MouseReference
7-methylbenz(c)acridine0.35~1~0.5
7-MB(c)A 3,4-dihydrodiol0.35~8~4.5

The Role of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to many environmental pollutants, including PAHs. The binding of a ligand, such as 7-MB(c)A, to the AhR initiates a signaling cascade that leads to the induction of a battery of genes, including those encoding for CYP1A1 and CYP1B1, the very enzymes responsible for the metabolic activation of these compounds.

The AhR signaling pathway is a double-edged sword. On one hand, it is a crucial part of the cellular defense mechanism, as the induction of metabolic enzymes can lead to the detoxification and elimination of harmful xenobiotics. On the other hand, for compounds like 7-MB(c)A, this induction can enhance their conversion to carcinogenic metabolites.

The activation of the AhR by 7-MB(c)A and its metabolites is a critical component of their carcinogenic mechanism. The extent to which 7-hydroxymethyl-10-methylbenz(c)acridine or 7-hydroxymethylbenz(c)acridine can activate the AhR is not well characterized but would be an important factor in understanding its overall contribution to the carcinogenicity of the parent compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH 7-Methylbenz(c)acridine (or other PAH) AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) PAH->AhR_complex Ligand Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) (on DNA) AhR_ARNT->XRE Binding to DNA Gene_Transcription Increased Transcription of Target Genes XRE->Gene_Transcription CYP1A1 CYP1A1 Gene_Transcription->CYP1A1 CYP1B1 CYP1B1 Gene_Transcription->CYP1B1 Metabolic_Activation Metabolic Activation of PAHs CYP1A1->Metabolic_Activation CYP1B1->Metabolic_Activation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by polycyclic aromatic hydrocarbons.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the carcinogenic potential of a compound. Below are generalized protocols for key experiments cited in the study of benz(c)acridines and related compounds.

In Vitro Metabolism with Liver Microsomes

This assay is used to identify the metabolites of a compound and to study the enzymes involved in its metabolism.

Objective: To determine the metabolic profile of 7-methylbenz(c)acridine.

Materials:

  • Rat liver microsomes (from control or induced animals)

  • 7-methylbenz(c)acridine (and its radiolabeled form, e.g., ¹⁴C-7MB(c)A)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • High-performance liquid chromatography (HPLC) system for metabolite separation and analysis.

Procedure:

  • Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding 7-methylbenz(c)acridine (dissolved in a suitable solvent like DMSO, ensuring the final concentration of the solvent is low, typically <1%).

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., ice-cold ethyl acetate).

  • Extract the metabolites by vortexing and centrifugation.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

  • Analyze the metabolite profile by HPLC, comparing the retention times with those of known standards. The use of radiolabeled substrate allows for the quantification of metabolites.

In_Vitro_Metabolism_Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, NADPH system, Buffer) Start->Prepare_Incubation_Mixture Pre_incubation Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_incubation Add_Substrate Add 7-Methylbenz(c)acridine Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (add cold organic solvent) Incubate->Terminate_Reaction Extract_Metabolites Extract Metabolites Terminate_Reaction->Extract_Metabolites Analyze_by_HPLC Analyze by HPLC Extract_Metabolites->Analyze_by_HPLC End End Analyze_by_HPLC->End

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Objective: To determine the mutagenicity of 7-methylbenz(c)acridine and its metabolites.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs.

  • Minimal glucose agar plates.

  • Top agar.

  • Test compound and positive/negative controls.

  • S9 fraction (from induced rat liver) for metabolic activation.

  • Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).

Procedure:

  • Prepare the S9 mix by combining the S9 fraction with the necessary cofactors.

  • In a test tube, add the test compound at various concentrations, the Salmonella tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Skin Initiation-Promotion Study

This in vivo assay is a classic model to evaluate the tumor-initiating and promoting potential of chemicals.

Objective: To assess the tumor-initiating activity of 7-methylbenz(c)acridine and its metabolites.

Materials:

  • A sensitive mouse strain (e.g., SENCAR mice).

  • Test compound (initiator) dissolved in a suitable vehicle (e.g., acetone).

  • Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA).

  • Vehicle control (e.g., acetone).

Procedure:

  • Shave the dorsal skin of the mice.

  • Initiation: Apply a single dose of the test compound (e.g., 7-methylbenz(c)acridine or its 3,4-dihydrodiol) in the vehicle to the shaved skin.

  • Wait for a period of time (e.g., 1-2 weeks) to allow for fixation of the initiation event.

  • Promotion: Apply the tumor promoter (TPA) in the vehicle to the same area of the skin, typically twice a week, for a prolonged period (e.g., 20-25 weeks).

  • Monitor the mice regularly for the appearance of skin tumors.

  • Record the number and size of tumors for each mouse.

  • At the end of the study, the animals are euthanized, and the tumors are histopathologically examined.

  • The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the different treatment groups.

Conclusion

The carcinogenic potential of 7-methylbenz(c)acridine is well-established and is dependent on its metabolic activation to a bay-region diol epoxide. This ultimate carcinogen forms DNA adducts, leading to mutations and the initiation of cancer. While this compound, or more accurately 7-hydroxymethylbenz(c)acridine, is a major metabolite, its direct role in the carcinogenicity of the parent compound appears to be minor, with the 3,4-dihydrodiol being the key proximate carcinogen.

For drug development professionals, the study of aza-arenes like benz(c)acridines highlights the critical importance of understanding the metabolic fate of new chemical entities. The potential for metabolic activation to genotoxic and carcinogenic species must be thoroughly investigated during preclinical safety assessments. The experimental protocols outlined in this guide provide a framework for such investigations. Further research is warranted to fully elucidate the biological activity of the hydroxymethyl metabolites of 7-methylbenz(c)acridine to definitively rule out any contribution to the overall carcinogenicity of the parent compound.

Metabolic Activation of 7-Methylbenz(c)acridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the carcinogenic polycyclic aromatic hydrocarbon (PAH), 7-methylbenz(c)acridine (7-MB(c)A). Understanding the metabolic pathways leading to its genotoxicity is crucial for risk assessment and the development of potential chemopreventive strategies. This document details the key enzymatic players, the formation of reactive intermediates, and the subsequent interaction with DNA. It also provides summaries of quantitative data and outlines relevant experimental protocols.

Introduction to the Metabolic Activation of 7-Methylbenz(c)acridine

7-Methylbenz(c)acridine is a weakly carcinogenic aza-aromatic hydrocarbon.[1][2] Its carcinogenic activity is not inherent to the parent molecule but is a consequence of its metabolic transformation into highly reactive electrophiles that can covalently bind to cellular macromolecules, primarily DNA. This process, known as metabolic activation, is a critical initiation step in chemical carcinogenesis. The primary pathway for the activation of 7-MB(c)A involves a series of enzymatic reactions predominantly catalyzed by the cytochrome P450 (CYP) monooxygenase system and epoxide hydrolase.

The Core Metabolic Activation Pathway

The metabolic activation of 7-MB(c)A follows a well-established route for many PAHs, leading to the formation of a "bay-region" diol epoxide, the ultimate carcinogenic metabolite. This multi-step process can be summarized as follows:

  • Initial Oxidation: The parent 7-MB(c)A molecule undergoes oxidation by cytochrome P450 enzymes, which can occur at various positions on the aromatic ring system. Key initial metabolites include 7-hydroxymethylbenz(c)acridine and various dihydrodiols.[2]

  • Formation of Dihydrodiols: The initial epoxide intermediates are hydrated by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. A critical intermediate in the carcinogenic pathway is the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-diol).

  • Secondary Epoxidation: The 7-MB(c)A-3,4-diol is further oxidized by cytochrome P450 enzymes to form a diol epoxide. This epoxidation occurs in the "bay region" of the molecule, a sterically hindered area adjacent to the angular benzo ring.

  • DNA Adduct Formation: The resulting bay-region diol epoxide is a highly reactive electrophile that can readily attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

In addition to the activation pathway, detoxification pathways also exist, primarily involving Phase II conjugation reactions such as glucuronidation and sulfation, which render the metabolites more water-soluble for excretion.[3]

Signaling Pathway Diagram

Metabolic_Activation_of_7_MBcA cluster_phase1 Phase I Metabolism cluster_genotoxicity Genotoxicity cluster_phase2 Phase II Metabolism (Detoxification) 7-MB(c)A 7-MB(c)A Epoxide Epoxide 7-MB(c)A->Epoxide CYP450 7-OH-MB(c)A 7-Hydroxymethylbenz(c)acridine 7-MB(c)A->7-OH-MB(c)A CYP450 Dihydrodiol trans-3,4-Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Bay-Region Diol Epoxide Dihydrodiol->Diol_Epoxide CYP450 Conjugates Glucuronide & Sulfate Conjugates Dihydrodiol->Conjugates UGTs, SULTs DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding 7-OH-MB(c)A->Conjugates UGTs, SULTs Mutation Mutation DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation and detoxification pathways of 7-methylbenz(c)acridine.

Quantitative Data on Metabolism and DNA Adduct Formation

The following tables summarize the available quantitative data on the metabolism of 7-MB(c)A and the formation of DNA adducts. It is important to note that specific enzyme kinetic data for the cytochrome P450-mediated metabolism of 7-MB(c)A is limited in the current literature.

Table 1: Formation of the Proximate Carcinogen, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-diol)

Biological System% of Total Ethyl Acetate-Extractable MetabolitesReference
Rat Liver Microsomes2.2 - 3.4%[4]
Rat Lung Microsomes2.3 - 2.7%[4]

Table 2: Michaelis-Menten Kinetic Constants for Microsomal Epoxide Hydrolase (mEH) with 7-Methylbenz(c)acridine-5,6-oxide Enantiomers

Enzyme SourceSubstrate EnantiomerKm (µM)Vmax (nmol/min/mg protein)
Human Liver Microsomes(+)-(5S,6R)-oxide1.5 ± 0.312.5 ± 0.9
Human Liver Microsomes(-)-(5R,6S)-oxide3.0 ± 0.66.7 ± 0.5
Rat Liver Microsomes(+)-(5S,6R)-oxide1.8 ± 0.415.4 ± 1.2
Rat Liver Microsomes(-)-(5R,6S)-oxide3.5 ± 0.78.3 ± 0.7

Data from a study on a specific epoxide isomer of 7-MB(c)A.

Table 3: Representative DNA Adduct Levels for a Related Compound, 7-Methylbenz(a)anthracene (7-MB(a)A)

TissueTreatmentTimeDNA Adduct Level (pmol/mg DNA)Reference
SENCAR Mouse Epidermis400 nmol 7-MB(a)A (topical)24 hours0.37 ± 0.07[5]

Experimental Protocols

This section outlines the general methodologies for key experiments used to study the metabolic activation of 7-MB(c)A.

Microsomal Incubation for Metabolite Profiling

This protocol is a standard method to study the in vitro metabolism of xenobiotics by liver microsomes, which are rich in cytochrome P450 enzymes.

Objective: To identify and quantify the metabolites of 7-MB(c)A formed by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • 7-Methylbenz(c)acridine (substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and microsomes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation: Add 7-MB(c)A (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., two volumes of ethyl acetate).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Analysis: Collect the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for HPLC analysis.

Experimental Workflow: Microsomal Incubation

Microsomal_Incubation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Sample Workup cluster_analysis Analysis prep1 Thaw Microsomes prep2 Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Add 7-MB(c)A (Substrate) react1->react2 react3 Incubate at 37°C react2->react3 workup1 Terminate with Organic Solvent react3->workup1 workup2 Vortex and Centrifuge workup1->workup2 workup3 Collect Organic Layer workup2->workup3 workup4 Evaporate and Reconstitute workup3->workup4 analysis1 HPLC Analysis workup4->analysis1

Caption: Workflow for in vitro metabolism studies using microsomal incubation.

HPLC Analysis of 7-MB(c)A Metabolites

High-performance liquid chromatography (HPLC) is a key technique for separating and quantifying the various metabolites of 7-MB(c)A.

Objective: To separate and quantify 7-MB(c)A and its metabolites from a microsomal incubation extract.

Typical HPLC System:

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase percentage to elute the more lipophilic compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector (monitoring at multiple wavelengths, e.g., 254 nm and 280 nm) and/or a fluorescence detector. For structural confirmation, an in-line mass spectrometer (LC-MS) is often used.

  • Quantification: Peak areas are integrated and compared to standard curves of authentic metabolite standards.

Example of a Published Method:

A reversed-phase HPLC separation of 7-MB(c)A metabolites has been developed.[6] While specific gradient conditions and retention times are highly dependent on the exact system used, the general principle involves the separation of the polar metabolites (e.g., dihydrodiols, hydroxymethyl derivatives) from the non-polar parent compound.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, particularly when authentic standards are not available.

Objective: To detect and quantify 7-MB(c)A-DNA adducts in a given DNA sample.

Principle:

The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated by chromatography (typically thin-layer chromatography or HPLC) and quantified by their radioactivity.

Procedure Overview:

  • DNA Isolation: Isolate high-purity DNA from the tissue or cells of interest.

  • Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but common): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides more efficiently than bulky adducted nucleotides.

  • ³²P-Labeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by reversed-phase HPLC.

  • Detection and Quantification: Detect the adducts by autoradiography of the TLC plates or by an in-line radioactivity detector for HPLC. Quantify the adduct levels by scintillation counting or phosphorimaging of the adduct spots, and relate this to the total amount of DNA analyzed.

Logical Relationship: From Exposure to DNA Adduct Detection

DNA_Adduct_Detection_Logic Exposure Exposure to 7-MB(c)A (in vivo or in vitro) Metabolism Metabolic Activation (CYP450, EH) Exposure->Metabolism Adduct_Formation Formation of 7-MB(c)A-DNA Adducts Metabolism->Adduct_Formation DNA_Isolation Isolation of DNA Adduct_Formation->DNA_Isolation Postlabeling ³²P-Postlabeling Assay DNA_Isolation->Postlabeling Quantification Detection and Quantification of Adducts Postlabeling->Quantification

Caption: Logical flow from exposure to the quantification of DNA adducts.

Conclusion

The metabolic activation of 7-methylbenz(c)acridine is a complex process involving multiple enzymatic steps, culminating in the formation of a genotoxic bay-region diol epoxide. This technical guide has summarized the key pathways, provided available quantitative data, and outlined the essential experimental protocols for studying this process. Further research is warranted to fully elucidate the specific cytochrome P450 isoforms involved and to obtain more comprehensive quantitative data on enzyme kinetics and DNA adduct formation in various biological systems. Such information is critical for a more precise risk assessment of this environmental carcinogen and for the development of targeted strategies to mitigate its adverse health effects.

References

In-Depth Technical Guide: Safety and Handling of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known toxicological profile of 7-Hydroxymethyl-10-methylbenz(c)acridine. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the benz(c)acridine family. While specific quantitative toxicological data for this particular derivative is limited in publicly available literature, the known hazards of the parent compound, 7-methylbenz(c)acridine, and related benz(c)acridines indicate a significant health risk, including carcinogenicity. This document summarizes the known safety data, outlines recommended handling procedures, and details the presumed mechanism of toxicity based on metabolic activation studies of structurally similar compounds.

Hazard Identification and Classification

Based on safety data sheets for this compound and toxicological data for related compounds, the following hazard classifications are pertinent.

Hazard ClassGHS CategoryHazard Statement
Carcinogenicity Category 1BH350: May cause cancer
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term Hazard Category 1H410: Very toxic to aquatic life with long lasting effects

Toxicological Profile and Mechanism of Action

The primary mechanism of carcinogenicity for 7-methylbenz(c)acridine is believed to be through metabolic activation. This process, primarily occurring in the liver, involves cytochrome P450 enzymes that convert the parent compound into a highly reactive bay-region diol epoxide. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.

Potential Signaling Pathways Involved in Toxicity

The genotoxic effects of this compound, mediated by its reactive metabolites, can trigger various cellular signaling pathways.

Metabolic_Activation_Pathway cluster_0 Cellular Environment cluster_1 Molecular Targets This compound This compound Metabolite_1 Epoxide Intermediate This compound->Metabolite_1 Cytochrome P450 DNA DNA This compound->DNA Intercalation Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition Metabolite_2 Diol Intermediate Metabolite_1->Metabolite_2 Epoxide Hydrolase Ultimate_Carcinogen Bay-Region Diol Epoxide Metabolite_2->Ultimate_Carcinogen Cytochrome P450 Ultimate_Carcinogen->DNA Adduct Formation

Metabolic activation and potential cellular targets of this compound.

Beyond metabolic activation and DNA adduct formation, benz(c)acridine derivatives have been shown to exert their effects through other mechanisms:

  • DNA Intercalation: The planar aromatic structure of benz(c)acridines allows them to insert between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription.

  • Topoisomerase Inhibition: Some acridine derivatives are known to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes. Inhibition of these enzymes can lead to DNA strand breaks and apoptosis. While it's not confirmed for this specific compound, it remains a potential mechanism of action.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are general methodologies commonly used for assessing the safety and mechanism of action of polycyclic aromatic hydrocarbons and their derivatives.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow Start Start: Prepare Salmonella typhimurium mutant strains Step1 Mix bacteria with test compound (with and without S9 liver extract) Start->Step1 Step2 Pour mixture onto histidine-deficient agar plates Step1->Step2 Step3 Incubate at 37°C for 48-72 hours Step2->Step3 Step4 Count revertant colonies Step3->Step4 End End: Compare colony count to control to determine mutagenicity Step4->End

Solubility of 7-Hydroxymethyl-10-methylbenz(c)acridine in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxymethyl-10-methylbenz(c)acridine in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on established methodologies for solubility determination and provides a framework for researchers to conduct their own assessments. Furthermore, this guide explores the potential biological significance of this compound class by presenting a hypothetical signaling pathway based on the known activities of related acridine derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the benz(c)acridine family. Acridine derivatives have been widely investigated for their diverse biological activities, including their roles as DNA intercalating agents and their potential in cancer chemotherapy. The solubility of such compounds is a critical parameter in drug discovery and development, influencing their formulation, bioavailability, and efficacy in preclinical and clinical studies. DMSO is a widely used aprotic solvent in biomedical research due to its ability to dissolve a wide range of organic compounds.

Quantitative Solubility Data in DMSO

As of the date of this publication, specific quantitative solubility data for this compound in DMSO (e.g., in mg/mL or molarity) has not been reported in publicly accessible scientific literature. Therefore, researchers are advised to determine the solubility experimentally. The following table is a template that can be used to record and present such empirical data.

Table 1: Template for Reporting Solubility of this compound in DMSO

ParameterValueUnitsTemperature (°C)MethodNotes
Molar Mass273.33 g/mol --Calculated
Solubility (Qualitative)To be determined-25Visuale.g., Soluble, Sparingly Soluble
Solubility (Quantitative)To be determinedmg/mL25e.g., HPLC, NMR-
Molar SolubilityTo be determinedmol/L25Calculated-

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound in DMSO. The choice of method may depend on the required accuracy, sample amount, and available equipment.

Saturated Solution Method with HPLC Analysis

This is a widely accepted method for accurate solubility determination.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of DMSO in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: A known volume of the clear supernatant is diluted with an appropriate solvent, and the concentration of the compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

Caption: Workflow for determining solubility using the saturated solution and HPLC method.

1H-NMR Based Solubility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate method for solubility measurement.

  • Preparation of Stock Solution: A known mass of this compound is dissolved in a known volume of deuterated DMSO (DMSO-d6).

  • Internal Standard: A known amount of an internal standard with a distinct NMR signal is added.

  • NMR Spectrum Acquisition: A 1H-NMR spectrum is acquired.

  • Quantification: The integral of a characteristic peak of the compound is compared to the integral of the internal standard's peak to determine the concentration.

Hypothetical Signaling Pathway of Benz(c)acridine Derivatives

While the specific signaling pathway for this compound has not been elucidated, many acridine derivatives are known to exert their biological effects through DNA intercalation and modulation of key cellular pathways, such as the p53 tumor suppressor pathway. The following diagram illustrates a hypothetical signaling pathway based on the activities of related compounds.

It is crucial to note that this is a generalized pathway for acridine derivatives and has not been experimentally validated for this compound.

G cluster_1 Hypothetical Signaling Pathway for a Benz(c)acridine Derivative compound This compound (Hypothetical Action) dna DNA Intercalation compound->dna ubiquitination Block p53 Ubiquitination compound->ubiquitination p53 p53 Stabilization ubiquitination->p53 apoptosis Apoptosis p53->apoptosis

Caption: A hypothetical signaling pathway for a benz(c)acridine derivative.

This proposed mechanism suggests that the compound may intercalate with DNA and inhibit the ubiquitination of the p53 protein. This leads to the stabilization and accumulation of p53, a key tumor suppressor, which can then trigger downstream apoptotic pathways, leading to cell death in cancer cells.

Conclusion

This technical guide has outlined the current state of knowledge regarding the solubility of this compound in DMSO. In the absence of specific quantitative data, this document provides researchers with the necessary theoretical framework and experimental protocols to determine this critical parameter. The provided templates and diagrams serve as a guide for data presentation and for conceptualizing the potential biological activities of this compound class. Further experimental investigation is warranted to elucidate the precise solubility and biological mechanisms of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro DNA Adduct Formation of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro DNA adduct formation of 7-Hydroxymethyl-10-methylbenz(c)acridine (7-OHM-10-MBA). The information is curated for researchers in toxicology, pharmacology, and drug development investigating the genotoxic potential of this and related compounds.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative. Compounds of this class are often associated with carcinogenic and mutagenic properties, which are typically mediated through the formation of covalent DNA adducts. Understanding the propensity of 7-OHM-10-MBA to form such adducts is a critical step in its toxicological evaluation. This process generally requires metabolic activation to an electrophilic intermediate that can then react with nucleophilic sites on DNA bases.

Studies on structurally similar benz[c]acridines and other polycyclic aromatic hydrocarbons suggest that the metabolic activation pathway likely involves the formation of a dihydrodiol, followed by epoxidation to a highly reactive diol-epoxide in the "bay region" of the molecule[1][2]. This reactive intermediate can then form covalent bonds with DNA, leading to adducts that can interfere with DNA replication and transcription, potentially causing mutations.

The following sections provide detailed protocols for the in vitro metabolic activation of 7-OHM-10-MBA, its reaction with DNA, and the subsequent analysis of the resulting DNA adducts using established techniques such as ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for the in vitro DNA adduct formation of this compound. However, based on studies of related compounds like dibenz[a,j]acridine, it is anticipated that 7-OHM-10-MBA, upon metabolic activation, will form multiple DNA adducts. For instance, dibenz[a,j]acridine has been shown to produce at least two distinct adducts in mouse skin, with the total adduct level from its metabolite, the 3,4-dihydrodiol, being twice that of the parent compound[1]. Researchers using the protocols outlined below would be positioned to generate the first quantitative data for this compound. The tables below are provided as templates for presenting such data once it is generated.

Table 1: Quantification of 7-OHM-10-MBA-DNA Adducts by ³²P-Postlabeling

Treatment ConditionAdduct SpotRelative Adduct Level (RAL) per 10⁸ NucleotidesStandard Deviation
Control (DMSO)-Not Detected-
7-OHM-10-MBA (10 µM) + S91Data to be generated
2Data to be generated
TotalData to be generated
7-OHM-10-MBA (50 µM) + S91Data to be generated
2Data to be generated
TotalData to be generated

Table 2: Quantification of Specific 7-OHM-10-MBA-DNA Adducts by LC-MS/MS

Adduct IdentityRetention Time (min)MRM Transition (m/z)Adduct Level (fmol/µg DNA)Standard Deviation
Adduct AData to be generatedData to be generatedData to be generated
Adduct BData to be generatedData to be generatedData to be generated

Experimental Protocols

The following protocols are based on established methods for the study of DNA adducts of polycyclic aromatic hydrocarbons and their derivatives[3][4][5][6].

Protocol 1: In Vitro Metabolic Activation and DNA Adduct Formation

This protocol describes the incubation of 7-OHM-10-MBA with DNA in the presence of a metabolic activation system (rat liver S9 fraction).

Materials:

  • This compound (7-OHM-10-MBA)

  • Calf Thymus DNA

  • Rat Liver S9 fraction (from Aroclor 1254-induced rats)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Tris-HCl buffer (pH 7.4)

  • DMSO (for dissolving 7-OHM-10-MBA)

  • Incubator shaker (37°C)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Ethanol (100% and 70%)

  • Sodium acetate

Procedure:

  • Prepare a stock solution of 7-OHM-10-MBA in DMSO.

  • In a sterile microcentrifuge tube, prepare the incubation mixture containing:

    • Calf Thymus DNA (1 mg/mL)

    • Rat Liver S9 fraction (2 mg protein/mL)

    • NADPH regenerating system (as per manufacturer's instructions)

    • Tris-HCl buffer (to final volume)

  • Add the 7-OHM-10-MBA stock solution to the incubation mixture to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration does not exceed 1%. A control incubation with DMSO alone should be prepared.

  • Incubate the mixture at 37°C for 2-4 hours with gentle shaking.

  • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the aqueous (upper) phase to a new tube.

  • Repeat the extraction with phenol:chloroform:isoamyl alcohol, followed by an extraction with chloroform:isoamyl alcohol.

  • Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in a suitable buffer (e.g., TE buffer).

  • Determine the DNA concentration and purity using a spectrophotometer.

Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling

This sensitive technique allows for the detection of a wide range of DNA adducts.

Materials:

  • DNA sample with putative adducts (from Protocol 1)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion: Digest 5-10 µg of the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using a method like nuclease P1 digestion, which removes normal nucleotides, leaving the more resistant adducted nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (2D-TLC).

  • Detection and Quantification: Detect the adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the total nucleotides.

Protocol 3: Analysis of DNA Adducts by LC-MS/MS

This method provides structural information and allows for the quantification of specific adducts.

Materials:

  • DNA sample with putative adducts (from Protocol 1)

  • Enzyme cocktail for DNA digestion to nucleosides (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Internal standards (e.g., isotopically labeled adducts, if available)

Procedure:

  • DNA Digestion: Digest 20-50 µg of the DNA sample to individual nucleosides using a cocktail of enzymes.

  • Sample Cleanup: Remove proteins and other macromolecules, for example by ultrafiltration or solid-phase extraction.

  • LC Separation: Inject the digested sample onto the LC-MS/MS system. Separate the nucleosides using a gradient elution on a C18 column.

  • MS/MS Detection: Monitor for the expected mass transitions of the 7-OHM-10-MBA-DNA adducts. This typically involves the neutral loss of the deoxyribose sugar moiety.

  • Quantification: Quantify the adducts by comparing the peak areas to a standard curve of a synthesized adduct standard or by using a stable isotope-labeled internal standard.

Visualizations

Metabolic Activation and DNA Adduct Formation Workflow

workflow cluster_activation Metabolic Activation cluster_adduct_formation DNA Adduct Formation cluster_analysis Analysis 7_OHM_10_MBA 7-OHM-10-MBA Reactive_Metabolite Reactive Electrophilic Metabolite (e.g., Diol-Epoxide) 7_OHM_10_MBA->Reactive_Metabolite CYP450 Metabolism S9_Mix Rat Liver S9 Mix (with NADPH) DNA_Adducts 7-OHM-10-MBA-DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding DNA Calf Thymus DNA DNA->DNA_Adducts P32_Postlabeling 32P-Postlabeling DNA_Adducts->P32_Postlabeling Detection & Quantification LC_MS LC-MS/MS DNA_Adducts->LC_MS Identification & Quantification pathway Parent This compound Dihydrodiol Dihydrodiol Metabolite Parent->Dihydrodiol CYP450 Diol_Epoxide Bay-Region Diol-Epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide CYP450 DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct Reaction with DNA

References

Application Note: Inducing DNA Damage with 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymethyl-10-methylbenz(c)acridine is a polycyclic aromatic hydrocarbon belonging to the benzacridine family. Compounds in this class are known for their ability to intercalate into DNA, a mechanism where a molecule inserts itself between the base pairs of the DNA double helix.[1] This physical insertion can distort the DNA structure, leading to the inhibition of critical cellular processes like DNA replication and transcription.[1][2] Furthermore, such intercalation can stabilize the topoisomerase-DNA cleavage complex, converting these essential enzymes into DNA-damaging agents that generate single and double-strand breaks (DSBs).[3][4] Consequently, this compound serves as a valuable tool for inducing DNA damage to study the intricate DNA Damage Response (DDR) pathways, evaluate potential anticancer therapeutics, and investigate cellular mechanisms of genotoxicity.[2][5][6]

This document provides detailed protocols for utilizing this compound to induce and quantify DNA damage in cultured mammalian cells. Key methodologies covered include cell treatment, assessment of cytotoxicity, and specific detection of DNA double-strand breaks using immunofluorescence staining for phosphorylated histone H2AX (γH2AX).[7][8][9]

Experimental Workflow & Signaling

The overall experimental process for inducing and analyzing DNA damage is outlined below. Upon treatment, this compound intercalates into DNA, leading to stalled replication forks and the formation of DNA double-strand breaks. This damage triggers the activation of the DDR signaling cascade, primarily initiated by the ATM kinase, which in turn phosphorylates H2AX at serine 139, creating γH2AX foci at the damage sites. These foci serve as a quantifiable marker for DSBs.

G Experimental Workflow for DNA Damage Induction and Analysis cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Damage Analysis & Quantification cluster_viability Cytotoxicity Assessment A Seed Mammalian Cells B Incubate (24h) for Adherence A->B C Treat with 7-Hydroxymethyl- 10-methylbenz(c)acridine B->C D Fix and Permeabilize Cells C->D I Perform MTT or similar Cell Viability Assay C->I E Immunostain for γH2AX D->E F Counterstain Nuclei (DAPI) E->F G Image with Fluorescence Microscope F->G H Quantify γH2AX Foci G->H G DNA Damage Response Pathway Activation compound 7-Hydroxymethyl-10- methylbenz(c)acridine intercalation DNA Intercalation & Topoisomerase Inhibition compound->intercalation dsb DNA Double-Strand Breaks (DSBs) intercalation->dsb atm ATM Activation dsb->atm h2ax H2AX Phosphorylation atm->h2ax phosphorylates gamma_h2ax γH2AX Foci Formation h2ax->gamma_h2ax repair Recruitment of DNA Repair Proteins (e.g., 53BP1, BRCA1) gamma_h2ax->repair outcome Cell Cycle Arrest / Apoptosis repair->outcome

References

Application Notes and Protocols for 7-Hydroxymethyl-10-methylbenz(c)acridine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 7-Hydroxymethyl-10-methylbenz(c)acridine in cell culture experiments. As a member of the benz(c)acridine family, this compound is of interest for its potential as a DNA intercalating agent and topoisomerase inhibitor, making it a candidate for cancer research. This document outlines its mechanism of action, provides detailed protocols for its application in cell-based assays, and presents hypothetical data to illustrate expected outcomes.

Introduction

Acridine derivatives are a well-established class of compounds known for their planar polycyclic aromatic structure, which allows them to intercalate into DNA and interfere with cellular processes like DNA replication and transcription.[1][2] This often leads to cytotoxic effects, making them a focus of anticancer drug development. This compound is a derivative of 7-methylbenz[c]acridine, a compound that has been studied for its metabolic activation to carcinogenic species.[3][4] The introduction of a hydroxymethyl group may alter its biological activity, potentially enhancing its cytotoxic effects while reducing its tumorigenicity, a hypothesis that warrants investigation in cell culture models.

These notes will guide researchers in exploring the potential of this compound as a cytotoxic agent in cancer cell lines.

Potential Mechanism of Action

Based on the known activities of related acridine compounds, the primary hypothesized mechanism of action for this compound involves:

  • DNA Intercalation: The planar benz(c)acridine core is expected to insert between DNA base pairs, distorting the double helix structure. This can inhibit the binding of DNA and RNA polymerases, thereby halting replication and transcription.[5]

  • Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerases I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition by this compound would lead to the accumulation of DNA strand breaks and the induction of apoptosis.

A proposed signaling pathway leading to apoptosis is depicted below:

signaling_pathway HMBA This compound DNA Nuclear DNA HMBA->DNA Intercalation TopoII Topoisomerase II HMBA->TopoII Inhibition Replication DNA Replication Fork DNA->Replication TopoII->Replication DSB Double-Strand Breaks Replication->DSB ATM ATM/ATR Kinases DSB->ATM p53 p53 Activation ATM->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothesized signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following tables present hypothetical data from representative experiments to illustrate the potential cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Carcinoma18.9 ± 1.5
HCT116Colon Carcinoma12.7 ± 1.3

Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)

Concentration (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3 Activity
0 (Control)4.5 ± 0.51.0 ± 0.1
515.2 ± 1.22.8 ± 0.3
1035.8 ± 2.55.6 ± 0.5
2062.1 ± 4.19.2 ± 0.8

Experimental Protocols

Preparation of Stock Solution
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Dissolve in an appropriate volume of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116).

  • Culture Medium: Use the recommended medium for each cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and reach 60-70% confluency.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Replace the existing medium with the medium containing the compound or vehicle control (0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell proliferation and viability.

workflow_MTT cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed cells in 96-well plate Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with 7-Hydroxymethyl-10- methylbenz(c)acridine Adhere->Treat MTT Add MTT reagent Treat->MTT IncubateMTT Incubate (2-4h) MTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Figure 2: Workflow for the MTT cell viability assay.

  • Procedure:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p53, Bax, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Safety Precautions

  • This compound is a potential mutagen and carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All work should be conducted in a certified chemical fume hood.

  • Dispose of all waste containing the compound according to institutional guidelines for hazardous chemical waste.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the biological effects of this compound in cell culture. Based on the known properties of acridine derivatives, this compound is a promising candidate for further research as a potential anticancer agent. The provided methodologies can be adapted to explore its effects on various cell lines and to further elucidate its mechanism of action.

References

Application Note: Quantitative Analysis of 7-Hydroxymethyl-10-methylbenz(c)acridine Metabolites by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymethyl-10-methylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative. Understanding its metabolic fate is crucial for toxicological assessments and drug development, as metabolites can be more active or toxic than the parent compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the sensitive and selective quantification of such metabolites in biological matrices. This application note provides a detailed protocol for the analysis of this compound and its potential metabolites.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-MS/MS analysis of this compound and its putative metabolites. These values are illustrative and may require optimization for specific instrumentation and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (ng/mL)
This compound274.1256.18.20.5
7,10-Bis(hydroxymethyl)benz(c)acridine290.1272.17.50.5
This compound-dihydrodiol308.1290.16.81.0
This compound-glucuronide450.1274.15.92.0
This compound-sulfate354.1274.16.22.0

Experimental Protocols

1. Sample Preparation: Extraction of Metabolites from Biological Matrices (e.g., Liver Microsomes)

This protocol is based on established methods for the extraction of PAH metabolites from in vitro metabolism studies.

  • Objective: To extract this compound and its metabolites from a microsomal incubation mixture.

  • Materials:

    • Incubation mixture (containing liver microsomes, NADPH, and the parent compound)

    • Acetonitrile (ACN), HPLC grade

    • Ethyl acetate, HPLC grade

    • Internal Standard (IS) solution (e.g., a deuterated analog)

    • 0.1 M Phosphate buffer (pH 7.4)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • Quench the Reaction: Stop the microsomal incubation by adding an equal volume of ice-cold acetonitrile.

    • Add Internal Standard: Spike the sample with the internal standard solution to correct for extraction variability.

    • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant.

    • Solid Phase Extraction (SPE):

      • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 7.4).

      • Load the supernatant onto the conditioned SPE cartridge.

      • Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

      • Elute the analytes with 3 mL of ethyl acetate.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% formic acid / 20% Acetonitrile with 0.1% formic acid).

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS system.

2. HPLC-MS/MS Analysis

  • Objective: To chromatographically separate and detect the target analytes using tandem mass spectrometry.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 20% B

      • 12.1-15 min: 20% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: +4500 V

    • Source Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • MRM Transitions: As listed in the data table. The collision energies and other compound-specific parameters should be optimized for each analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Microsomal Incubation Mixture quench Quench Reaction & Add Internal Standard start->quench precipitate Protein Precipitation with ACN quench->precipitate centrifuge Centrifugation (10,000 x g) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (C18) supernatant->spe evaporate Evaporation under Nitrogen spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC Separation (Reversed-Phase C18) filter->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation Methyl Oxidation epoxidation Epoxidation (CYP450) parent->epoxidation Ring Oxidation metabolite1 7,10-Bis(hydroxymethyl)benz(c)acridine hydroxylation->metabolite1 metabolite2 Dihydrodiol Metabolite epoxidation->metabolite2 glucuronidation Glucuronidation (UGTs) conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation (SULTs) conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite1->glucuronidation metabolite1->sulfation metabolite2->glucuronidation metabolite2->sulfation

Caption: Putative metabolic pathway of this compound.

Application Note: 32P-Postlabeling Assay for the Detection of 7-Hydroxymethyl-10-methylbenz(c)acridine-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis.[1][2] 7-Hydroxymethyl-10-methylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative, a class of compounds known for their genotoxic potential. Accurate detection and quantification of DNA adducts formed by such compounds are essential for risk assessment, understanding mechanisms of carcinogenesis, and in the development of therapeutic agents.[1][2]

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide array of DNA adducts, requiring only microgram quantities of DNA.[3][4][5] It can detect adduct frequencies as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies involving low-level environmental exposures or preclinical drug safety assessments.[1][5] The assay involves four key steps: (i) enzymatic digestion of DNA into 3'-mononucleotides; (ii) enrichment of the adducted nucleotides; (iii) radiolabeling of the adducts using [γ-³²P]ATP and T4 polynucleotide kinase; and (iv) separation and quantification of the labeled adducts.[3][4][5]

This document provides a detailed protocol for the detection of this compound-DNA adducts using the ³²P-postlabeling assay, including two common methods for adduct enrichment: nuclease P1 treatment and butanol extraction.

Experimental Workflow

The overall workflow for the ³²P-postlabeling assay is depicted below. The process begins with the isolation of high-purity DNA and proceeds through digestion, enrichment, radiolabeling, and finally, chromatographic separation and analysis.

G cluster_0 Sample Preparation cluster_1 DNA Digestion cluster_2 Adduct Enrichment (Choose One) cluster_3 Radiolabeling cluster_4 Separation & Detection DNA_Isolation DNA Isolation & Purification (from tissue or cells) DNA_Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Isolation->DNA_Digestion Enrich_Nuclease Nuclease P1 Method (Removes normal nucleotides) DNA_Digestion->Enrich_Nuclease Option 1 Enrich_Butanol Butanol Extraction Method (Separates bulky adducts) DNA_Digestion->Enrich_Butanol Option 2 Labeling 5' End-Labeling ([γ-³²P]ATP & T4 Polynucleotide Kinase) Enrich_Nuclease->Labeling Enrich_Butanol->Labeling TLC Multi-directional Thin-Layer Chromatography (TLC) Labeling->TLC Detection Autoradiography TLC->Detection Quantification Scintillation/Phosphorimaging Detection->Quantification

Caption: Workflow of the ³²P-Postlabeling Assay.

Detailed Experimental Protocols

This protocol is adapted for bulky aromatic adducts like those expected from this compound.

Materials and Reagents
  • Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Nuclease P1, T4 Polynucleotide Kinase.

  • Chemicals: Zinc acetate, sodium succinate, sodium acetate, n-butanol, Tris-HCl, magnesium chloride, dithiothreitol (DTT), spermidine.

  • Radionuclide: [γ-³²P]ATP (>5000 Ci/mmol).

  • Chromatography: PEI-cellulose TLC plates.

  • DNA: High-purity DNA (A260/A280 ratio of 1.8–2.0) isolated from control and treated samples.

Protocol Step-by-Step

Step 2.1: Enzymatic Digestion of DNA This initial step hydrolyzes the DNA to deoxyribonucleoside 3'-monophosphates.[3][6]

  • To a 1.5 mL microfuge tube, add 5-10 µg of DNA.

  • Add 10 µL of digestion buffer (20 mM sodium succinate, 10 mM CaCl₂, pH 6.0).

  • Add a mixture of MN (2.5 U) and SPD (2.5 U).

  • Incubate at 37°C for 3-5 hours.

Step 2.2: Adduct Enrichment Enrichment increases the sensitivity of the assay by reducing the concentration of normal nucleotides.[7] Both nuclease P1 and butanol extraction are widely used methods.[8] For unknown adducts, it is advisable to test both methods, as their recovery efficiency can vary depending on the adduct's structure.[8][9]

Option A: Nuclease P1 Enrichment This method uses nuclease P1 to dephosphorylate normal 3'-mononucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase.[7][10]

  • To the DNA digest from Step 2.1, add 3 µL of 0.1 M sodium acetate (pH 5.0) and 1 µL of 1 mM zinc acetate.

  • Add Nuclease P1 (2.5 U).

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of 0.5 M Tris-HCl (pH 9.5).

Option B: Butanol Extraction Enrichment This method partitions the more hydrophobic, bulky adducts into an n-butanol phase.[10]

  • To the DNA digest from Step 2.1, add 100 µL of 10 mM ammonium formate (pH 3.5).

  • Add 10 µL of 1 M tetrabutylammonium chloride.

  • Add 200 µL of water-saturated n-butanol and vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Carefully transfer the upper butanol phase to a new tube.

  • Repeat the extraction (steps 3-5) and pool the butanol phases.

  • Evaporate the butanol to dryness in a vacuum centrifuge.

Step 2.3: ³²P-Postlabeling Reaction The enriched adducts are radiolabeled by transferring the γ-³²P from ATP to their 5'-hydroxyl group.[1][3]

  • Resuspend the enriched adduct sample (from either Option A or B) in 10 µL of labeling buffer (10 mM Tris-HCl pH 9.5, 10 mM MgCl₂, 10 mM DTT, 1 mM spermidine).

  • Add 50-100 µCi of [γ-³²P]ATP.

  • Add T4 Polynucleotide Kinase (5-10 U).

  • Incubate at 37°C for 30-45 minutes.

Step 2.4: Chromatographic Separation (TLC) Multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates is used to separate the labeled adducts from excess [γ-³²P]ATP and other contaminants.[6][11]

  • Spot the entire labeling reaction mixture onto the origin of a PEI-cellulose TLC plate.

  • Direction 1 (D1): Develop the plate overnight in D1 solvent (e.g., 1.0 M sodium phosphate, pH 6.0) to separate the origin.

  • Direction 2 (D2): The D1 solvent is washed off with water, and the plate is dried. A paper wick is attached to the top of the plate.

  • Direction 3 (D3): Develop the plate in D3 solvent (e.g., 3.5 M lithium formate, 8.5 M urea, pH 3.5) at a 90° angle to D1.

  • Direction 4 (D4): Develop the plate in D4 solvent (e.g., 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0) in the same direction as D3. Note: Solvent systems may require optimization depending on the specific adduct.

Step 2.5: Detection and Quantification

  • After chromatography, air-dry the TLC plate.

  • Place the plate in a cassette with an intensifying screen and expose it to X-ray film at -80°C. Exposure time can range from hours to days depending on adduct levels.

  • Develop the film to visualize the adduct spots.

  • For quantification, excise the spots corresponding to adducts and a defined area of the origin (for total nucleotide analysis).

  • Measure the radioactivity using Cerenkov counting or a liquid scintillation counter.

  • Calculate the Relative Adduct Labeling (RAL) using the following formula:

    RAL = (CPM in Adduct Spots) / (CPM in Total Nucleotides x Dilution Factor)

    CPM = Counts Per Minute

Data Presentation

Quantitative results from the ³²P-postlabeling assay should be presented in a clear, tabular format to facilitate comparison between different treatment groups, tissues, or time points.

Table 1: Example Data Table for Quantification of this compound-DNA Adducts

Sample IDTreatment GroupTissue/Cell TypeDNA Conc. (µg)CPM (Adducts)CPM (Total Nucleotides)RAL (Adducts per 10⁸ nucleotides)
CTRL-01Vehicle ControlLiver10502,500,0000.2
TRT-L-01Low DoseLiver105502,450,0002.2
TRT-H-01High DoseLiver1021002,510,0008.4
CTRL-02Vehicle ControlLung10652,600,0000.25
TRT-L-02Low DoseLung108902,580,0003.4
TRT-H-02High DoseLung1035002,620,00013.4

Note: Data shown are hypothetical and for illustrative purposes only. CPM values should be background-subtracted. The calculation to convert CPM to adducts per 10⁸ nucleotides requires accounting for the specific activity of the [γ-³²P]ATP and the total amount of nucleotides analyzed.

References

Application Notes and Protocols for Animal Models of Benz(c)acridine Tumorigenicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-methylbenz[c]acridine (7MB[c]A) is a polycyclic aromatic hydrocarbon that exhibits significant carcinogenic activity. Its tumorigenicity is dependent on metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and the initiation of cancer. The primary animal models used to assess the tumorigenicity of 7MB[c]A and its metabolites are the mouse skin initiation-promotion model and the newborn mouse tumorigenicity assay. These models are highly sensitive for detecting the carcinogenic potential of polycyclic aromatic compounds.

Metabolic Activation of 7-methylbenz[c]acridine

The carcinogenicity of 7MB[c]A is linked to its metabolic conversion into a highly reactive bay-region diol-epoxide. This multi-step process is initiated by cytochrome P450 enzymes and involves the formation of several intermediate metabolites, including dihydrodiols. The 3,4-dihydrodiol of 7MB[c]A is considered a proximate carcinogen, as it is the precursor to the ultimate carcinogenic bay-region 3,4-diol-1,2-epoxide.

Metabolic Activation of 7-methylbenz[c]acridine 7-methylbenz[c]acridine 7-methylbenz[c]acridine 7MB[c]A-3,4-epoxide 7MB[c]A-3,4-epoxide 7-methylbenz[c]acridine->7MB[c]A-3,4-epoxide Cytochrome P450 7MB[c]A-3,4-dihydrodiol 7MB[c]A-3,4-dihydrodiol 7MB[c]A-3,4-epoxide->7MB[c]A-3,4-dihydrodiol Epoxide Hydrolase 7MB[c]A-3,4-diol-1,2-epoxide 7MB[c]A-3,4-diol-1,2-epoxide 7MB[c]A-3,4-dihydrodiol->7MB[c]A-3,4-diol-1,2-epoxide Cytochrome P450 DNA Adducts DNA Adducts 7MB[c]A-3,4-diol-1,2-epoxide->DNA Adducts Tumor Initiation Tumor Initiation DNA Adducts->Tumor Initiation

Metabolic activation pathway of 7-methylbenz[c]acridine.

Animal Models for Tumorigenicity Testing

Mouse Skin Initiation-Promotion Model

This model is widely used to evaluate the tumor-initiating activity of chemical compounds. It involves a single topical application of a sub-carcinogenic dose of the test compound (the initiator) to the skin of mice, followed by repeated applications of a tumor promoter.

Experimental Protocol:

  • Animal Model: Female CD-1 or SENCAR mice (7-9 weeks old) are commonly used due to their high sensitivity in skin carcinogenesis studies.

  • Housing and Acclimation: Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. They are acclimated for at least one week before the start of the experiment.

  • Dorsal Skin Shaving: The dorsal skin of the mice is shaved 2-3 days before the application of the test compound.

  • Initiation: A single topical application of the test compound (e.g., 0.15 to 0.75 µmol of 7MB[c]A or its metabolites) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin. A control group receiving only the solvent is included.

  • Promotion: Starting 7-10 days after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice a week for a period of 20-25 weeks.

  • Tumor Observation and Recording: The mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded for each animal.

  • Data Analysis: The tumorigenic response is evaluated based on the percentage of tumor-bearing mice (tumor incidence) and the average number of tumors per mouse (tumor multiplicity).

  • Histopathological Examination: At the end of the study, skin tumors and other relevant tissues are collected for histopathological analysis to confirm the nature of the lesions (e.g., papillomas, carcinomas).

Newborn Mouse Tumorigenicity Assay

This model is particularly sensitive for detecting the carcinogenicity of compounds that require metabolic activation, as newborn mice have high metabolic capacity in certain organs, such as the liver and lungs.

Experimental Protocol:

  • Animal Model: Newborn mice (within 24 hours of birth) of a susceptible strain (e.g., BALB/c or B6C3F1) are used.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO) and administered via intraperitoneal (i.p.) injection. A typical dosing regimen involves multiple injections during the first 15 days of life, with a total dose of around 0.35 µmol. Control groups receive vehicle only.

  • Weaning and Observation: The mice are weaned at 3-4 weeks of age and then observed for tumor development for a period of 32-36 weeks.

  • Necropsy and Tumor Analysis: At the termination of the study, a complete necropsy is performed. All major organs, particularly the lungs and liver, are examined for the presence of tumors. The number and size of tumors in each organ are recorded.

  • Data Analysis: The tumorigenic response is assessed by the incidence of tumor-bearing mice and the average number of tumors per mouse for each target organ.

  • Histopathological Confirmation: All tumors and suspicious lesions are subjected to histopathological examination to confirm the diagnosis.

Tumorigenicity Assay Workflow cluster_0 Mouse Skin Initiation-Promotion cluster_1 Newborn Mouse Assay Shave Dorsal Skin Shave Dorsal Skin Topical Application (Initiator) Topical Application (Initiator) Shave Dorsal Skin->Topical Application (Initiator) Weekly TPA Application (Promoter) Weekly TPA Application (Promoter) Topical Application (Initiator)->Weekly TPA Application (Promoter) Tumor Observation (20-25 weeks) Tumor Observation (20-25 weeks) Weekly TPA Application (Promoter)->Tumor Observation (20-25 weeks) Data Analysis & Histopathology Data Analysis & Histopathology Tumor Observation (20-25 weeks)->Data Analysis & Histopathology Intraperitoneal Injection (Test Compound) Intraperitoneal Injection (Test Compound) Weaning & Observation (32-36 weeks) Weaning & Observation (32-36 weeks) Intraperitoneal Injection (Test Compound)->Weaning & Observation (32-36 weeks) Necropsy & Tumor Analysis Necropsy & Tumor Analysis Weaning & Observation (32-36 weeks)->Necropsy & Tumor Analysis Necropsy & Tumor Analysis->Data Analysis & Histopathology Animal Model Selection Animal Model Selection Animal Model Selection->Shave Dorsal Skin Animal Model Selection->Intraperitoneal Injection (Test Compound)

Generalized workflow for tumorigenicity testing.

Quantitative Data on Tumorigenicity of 7-methylbenz[c]acridine and its Metabolites

The following tables summarize the quantitative data from tumorigenicity studies of 7MB[c]A and its 3,4-dihydrodiol metabolite.

Table 1: Tumor-Initiating Activity on Mouse Skin

CompoundInitiating Dose (µmol)Tumor Incidence (%)Average Tumors per Mouse
7-methylbenz[c]acridine0.15601.8
0.75936.5
7MB[c]A-3,4-dihydrodiol0.15978.2
0.7510015.1
Control (Acetone)-100.1

Table 2: Tumorigenicity in Newborn Mice

CompoundTotal Dose (µmol)Lung Tumors per MouseLiver Tumors per Male Mouse
7-methylbenz[c]acridine0.351.20.5
7MB[c]A-3,4-dihydrodiol0.359.84.5
Control (DMSO)-0.20.1

Conclusion

The mouse skin initiation-promotion and newborn mouse tumorigenicity assays are robust and well-validated models for assessing the carcinogenic potential of benz(c)acridine derivatives. The provided protocols and data for 7-methylbenz[c]acridine serve as a critical reference for designing and interpreting studies on related compounds like 7-Hydroxymethyl-10-methylbenz(c)acridine. Future studies should focus on synthesizing this specific compound and evaluating its tumorigenicity using these established models to determine its carcinogenic risk and mechanism of action.

Analytical Standards for 7-Hydroxymethyl-10-methylbenz(c)acridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10-methylbenz(c)acridine is a heterocyclic aromatic compound belonging to the benz(c)acridine family. Members of this chemical class are of interest to researchers in medicinal chemistry and toxicology due to their potential biological activities. Accurate and reproducible analytical methods are crucial for the identification, quantification, and purity assessment of this compound in various research and development settings. This document provides an overview of the available analytical information and outlines general protocols for the characterization of this compound, based on standard analytical techniques for related compounds.

Compound Information

A summary of the basic chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 160543-06-6[1]
Molecular Formula C₁₉H₁₅NO[1]
Molecular Weight 273.33 g/mol [1]
Synonyms Benz[c]acridine-7-methanol, 10-methyl-[1]

Experimental Protocols

Due to the lack of specific published analytical methods for this compound, the following protocols are provided as general guidelines based on the analysis of related benz(c)acridine derivatives. These methods will require optimization and validation for this specific compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. A general reverse-phase HPLC method is proposed below.

a. Suggested HPLC Parameters:

ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

b. Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS can be used for the identification of the compound and to detect any volatile impurities. Derivatization may be necessary to improve the volatility of the hydroxyl group.

a. Suggested GC-MS Parameters (with derivatization):

ParameterRecommended Starting Conditions
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Protocol Dissolve sample in a dry solvent (e.g., pyridine or acetonitrile). Add an excess of BSTFA. Heat at 60-70°C for 30 minutes.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

b. Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis with derivatization.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of the molecule.

a. Suggested NMR Parameters:

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
¹H NMR Acquire standard proton spectra. Key signals to observe would be the aromatic protons, the methyl group protons, and the methylene protons of the hydroxymethyl group.
¹³C NMR Acquire standard carbon spectra, including DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.
2D NMR COSY (Correlation Spectroscopy) to establish proton-proton couplings.HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the ring system and substituents.

b. Logical Workflow for Structural Confirmation by NMR:

NMR_Logic start Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR Identify proton signals and their multiplicities start->H1_NMR C13_NMR ¹³C NMR & DEPT Identify carbon signals and their types (C, CH, CH₂, CH₃) start->C13_NMR HSQC HSQC Correlate ¹H and ¹³C signals for direct C-H bonds H1_NMR->HSQC COSY COSY Establish H-H spin systems within aromatic rings H1_NMR->COSY C13_NMR->HSQC HMBC HMBC Confirm connectivity between substituents and the benz(c)acridine core through long-range H-C correlations HSQC->HMBC COSY->HMBC structure Confirm Molecular Structure HMBC->structure

Caption: Logical workflow for NMR structural elucidation.

The analytical characterization of this compound requires a multi-technique approach. The protocols provided herein offer a starting point for developing robust and reliable analytical methods for this compound. It is imperative that these methods are thoroughly optimized and validated in-house to ensure data accuracy and reproducibility for its intended research or drug development applications. The lack of commercially available certified reference standards necessitates careful characterization of any synthesized material to establish it as an in-house primary standard.

References

Application Notes and Protocols for Quantifying 7-Hydroxymethyl-10-methylbenz(c)acridine-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10-methylbenz(c)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative of emerging toxicological interest. Like many PAHs, its genotoxicity is believed to be mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. Accurate quantification of these DNA adducts is crucial for risk assessment, understanding mechanisms of toxicity, and in the development of potential chemotherapeutic or chemopreventive agents.

These application notes provide detailed protocols for the quantification of this compound-DNA adducts using two primary analytical techniques: the highly sensitive ³²P-postlabeling assay and the specific and structurally informative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Activation and DNA Adduct Formation

The metabolic activation of benz(c)acridines is a critical step in their conversion to DNA-reactive species. While the specific pathway for this compound has not been fully elucidated, it is hypothesized to follow a pathway similar to other PAHs, involving cytochrome P450-mediated epoxidation. The hydroxymethyl group can also be a target for metabolic activation, for instance, through sulfation to form a reactive sulfate ester.

Metabolic_Activation_Pathway This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation CYP450, SULTs Reactive Metabolites (e.g., Diol Epoxides, Sulfate Esters) Reactive Metabolites (e.g., Diol Epoxides, Sulfate Esters) Metabolic Activation->Reactive Metabolites (e.g., Diol Epoxides, Sulfate Esters) DNA DNA Reactive Metabolites (e.g., Diol Epoxides, Sulfate Esters)->DNA Covalent Binding 7-HMB(c)A-DNA Adducts 7-HMB(c)A-DNA Adducts DNA->7-HMB(c)A-DNA Adducts DNA Repair DNA Repair 7-HMB(c)A-DNA Adducts->DNA Repair Mutation Mutation 7-HMB(c)A-DNA Adducts->Mutation Replication Error Normal Cell Function Normal Cell Function DNA Repair->Normal Cell Function P32_Postlabeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis DNA_Isolation 1. DNA Isolation (from cells or tissues) DNA_Digestion 2. Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Isolation->DNA_Digestion Adduct_Enrichment 3. Adduct Enrichment (Nuclease P1 treatment) DNA_Digestion->Adduct_Enrichment P32_Labeling 4. 32P-Postlabeling (T4 Polynucleotide Kinase, [γ-32P]ATP) Adduct_Enrichment->P32_Labeling TLC_Separation 5. TLC Separation P32_Labeling->TLC_Separation Autoradiography 6. Autoradiography TLC_Separation->Autoradiography Quantification 7. Quantification (Scintillation Counting) Autoradiography->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis DNA_Isolation 1. DNA Isolation Internal_Standard 2. Addition of Internal Standard DNA_Isolation->Internal_Standard DNA_Digestion 3. Enzymatic Digestion to Nucleosides Internal_Standard->DNA_Digestion SPE_Cleanup 4. Solid Phase Extraction (SPE) Cleanup DNA_Digestion->SPE_Cleanup LC_Separation 5. Liquid Chromatography Separation SPE_Cleanup->LC_Separation MS_Detection 6. Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification 7. Quantification against Standard Curve MS_Detection->Quantification

Application Notes and Protocols for the Experimental Use of 7-Hydroxymethyl-10-methylbenz(c)acridine as a Mutagen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10-methylbenz(c)acridine is a derivative of the benz(c)acridine family of polycyclic aza-aromatic hydrocarbons. Compounds in this class are of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties. The mutagenicity of benz(c)acridines is contingent upon metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations. These application notes provide a summary of the presumed metabolic pathway and detailed protocols for assessing the mutagenic potential of this compound.

Mechanism of Action: Metabolic Activation

The mutagenicity of benz(c)acridine derivatives is not an intrinsic property of the parent molecule. Instead, these compounds undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become potent mutagens. The generally accepted pathway for compounds like 7-methylbenz(c)acridine involves a series of enzymatic reactions that convert the relatively inert parent compound into a highly reactive diol epoxide.[1][2][3] This ultimate carcinogen can then intercalate into DNA and form covalent adducts, leading to errors in DNA replication and mutation.

The proposed metabolic activation pathway for 7-methylbenz(c)acridine, which is presumed to be similar for this compound, proceeds as follows:

  • Oxidation: The parent compound is oxidized by cytochrome P450 enzymes to form an epoxide.

  • Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol. For 7-methylbenz(c)acridine, the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) is a key metabolite.[1][3]

  • Epoxidation: The resulting dihydrodiol is further oxidized by cytochrome P450 to form a diol epoxide in the "bay region" of the molecule. This bay-region diol epoxide is a highly reactive electrophile.[1]

  • DNA Adduct Formation: The diol epoxide can then react with nucleophilic sites on DNA bases, primarily guanine, to form stable DNA adducts. These adducts can disrupt the normal structure of DNA and lead to mutations during DNA replication.

The 7MBAC-3,4-DHD has been shown to be a potent mutagen requiring metabolic activation, while the anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine is a potent mutagen without the need for activation, supporting its role as an ultimate carcinogen.[1]

Metabolic_Activation_Pathway cluster_0 Cellular Environment Parent_Compound This compound (Pro-mutagen) Epoxide Epoxide Intermediate Parent_Compound->Epoxide Cytochrome P450 Dihydrodiol trans-3,4-Dihydrodiol (Proximate Mutagen) Epoxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Bay-Region Diol Epoxide (Ultimate Mutagen) Dihydrodiol->Diol_Epoxide Cytochrome P450 DNA_Adduct DNA Adduct Formation Diol_Epoxide->DNA_Adduct Reaction with DNA Mutation Mutation DNA_Adduct->Mutation Faulty DNA Replication

Metabolic activation of this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound, the following table presents representative mutagenicity data for the related compound, 7-methylbenz(c)acridine (7-MB(c)A), and its key metabolite in the Ames test. This data is intended to provide a comparative baseline for researchers.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Concentration (µ g/plate )Revertant Colonies/Plate (Mean ± SD)
7-methylbenz(c)acridine TA98+0.145 ± 5
+1.0150 ± 12
+10450 ± 25
-1025 ± 4
7-MB(c)A-3,4-dihydrodiol TA98+0.1350 ± 20
+1.01200 ± 80
+102500 ± 150
-1030 ± 6
Control (Solvent) TA98+/-028 ± 5

This is illustrative data based on published findings for 7-methylbenz(c)acridine and its metabolites to demonstrate expected trends.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted from standard Ames test procedures and is suitable for assessing the mutagenic potential of this compound.

Objective: To determine the ability of the test compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxoid Nutrient Broth No. 2

  • Minimal glucose agar plates

  • Top agar (containing 0.5 mM L-histidine and 0.5 mM D-biotin)

  • S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver)

  • S9 co-factor mix (NADP, Glucose-6-phosphate, MgCl₂, KCl, sodium phosphate buffer)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98/TA100 with S9)

  • Negative control (DMSO)

Procedure:

  • Strain Preparation: Inoculate the S. typhimurium tester strains into Oxoid nutrient broth and incubate overnight at 37°C with shaking.

  • S9 Mix Preparation: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the co-factor mix. Keep on ice.

  • Test Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve the desired final concentrations on the plates (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µ g/plate ).

  • Plate Incorporation Assay:

    • To a sterile tube containing 2 ml of molten top agar (kept at 45°C), add:

      • 0.1 ml of the overnight bacterial culture

      • 0.1 ml of the test compound dilution (or control)

      • 0.5 ml of S9 mix (for metabolic activation) or phosphate buffer (for no activation)

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Evenly distribute the top agar and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

Ames_Test_Workflow cluster_workflow Ames Test Experimental Workflow Start Start Prepare_Bacteria Prepare Overnight Bacterial Cultures Start->Prepare_Bacteria Prepare_Solutions Prepare Test Compound and S9 Mix Start->Prepare_Solutions Mix_Components Mix Bacteria, Compound, and S9/Buffer in Top Agar Prepare_Bacteria->Mix_Components Prepare_Solutions->Mix_Components Plate Pour Mixture onto Minimal Glucose Agar Plates Mix_Components->Plate Incubate Incubate Plates at 37°C for 48-72h Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze Analyze Data (Dose-Response) Count_Colonies->Analyze End End Analyze->End

Ames Test Experimental Workflow.
Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay - MLA)

This protocol provides a framework for evaluating the mutagenic potential of this compound in mammalian cells.

Objective: To assess the ability of the test compound to induce forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Materials:

  • L5178Y/TK+/- mouse lymphoma cells

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • This compound

  • DMSO

  • S9 fraction and co-factor mix

  • Positive controls (e.g., methyl methanesulfonate without S9, cyclophosphamide with S9)

  • Trifluorothymidine (TFT) for mutant selection

  • 96-well microtiter plates

Procedure:

  • Cell Culture: Maintain L517t8Y cells in suspension culture. Ensure cells are in logarithmic growth phase before treatment.

  • Toxicity Assay: Perform a preliminary cytotoxicity test to determine the appropriate concentration range for the mutagenicity assay. Aim for a range that produces from minimal to approximately 80-90% cytotoxicity.

  • Treatment:

    • Expose cell cultures to various concentrations of this compound with and without S9 metabolic activation for a defined period (e.g., 4 hours).

    • Include solvent (DMSO) and positive controls.

  • Expression Period: After treatment, wash the cells and culture them for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the TK locus.

  • Mutant Selection:

    • Plate the cells in 96-well plates in the presence of TFT. Only TK-deficient mutant cells will be able to grow.

    • Plate a separate set of cells at a lower density without TFT to determine the cloning efficiency (viability).

  • Incubation: Incubate the plates for 10-14 days until colonies are visible.

  • Data Collection and Analysis:

    • Count the number of wells with colonies for both the selective and non-selective plates.

    • Calculate the mutation frequency (MF) by correcting the number of mutant colonies for the cloning efficiency.

    • A positive result is indicated by a concentration-dependent increase in mutation frequency.

MLA_Workflow cluster_workflow Mouse Lymphoma Assay (MLA) Workflow Start Start Cell_Culture Maintain L5178Y Cell Culture Start->Cell_Culture Toxicity_Test Determine Dose Range with Cytotoxicity Assay Cell_Culture->Toxicity_Test Treatment Treat Cells with Compound (+/- S9) for 4h Toxicity_Test->Treatment Expression Wash and Culture Cells for 48h (Mutation Expression) Treatment->Expression Selection Plate Cells with and without TFT Expression->Selection Incubation Incubate Plates for 10-14 days Selection->Incubation Count_Colonies Count Colonies Incubation->Count_Colonies Calculate_MF Calculate Mutation Frequency Count_Colonies->Calculate_MF End End Calculate_MF->End

References

Application Notes: 7-Hydroxymethyl-10-methylbenz(c)acridine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acridine and its derivatives represent a class of heterocyclic compounds extensively investigated for their therapeutic potential, particularly in oncology. These planar molecules are known to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I and II, leading to cell cycle arrest and apoptosis. While research on the specific compound 7-Hydroxymethyl-10-methylbenz(c)acridine is limited in publicly available literature, this document provides a hypothetical framework for its application in cancer research based on the known activities of related benz(c)acridine and acridine derivatives. The protocols and pathways described herein are representative of the methodologies commonly employed to evaluate the anticancer properties of this compound class.

Hypothetical Mechanism of Action

Based on the structure of this compound, it is postulated to exert its anticancer effects through multiple mechanisms characteristic of acridine derivatives:

  • DNA Intercalation: The planar aromatic ring system is likely to insert between DNA base pairs, distorting the helical structure and interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

  • Topoisomerase Inhibition: Like other acridine compounds, it may stabilize the topoisomerase-DNA cleavage complex, leading to the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The resulting DNA damage can trigger intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

  • Modulation of Signaling Pathways: It may influence key cancer-related signaling pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently dysregulated in cancer.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, illustrating a potential format for data presentation. Actual values would need to be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colon Carcinoma7.8
HeLaCervical Adenocarcinoma10.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the effect of the compound on the expression of key proteins in apoptotic pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of the compound for a specified time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 7-Hydroxymethyl-10- methylbenz(c)acridine Compound->PI3K Potential Inhibition Compound->Ras Potential Inhibition DNA DNA Compound->DNA Intercalation Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Apoptosis Apoptosis DNA->Apoptosis Damage

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Workflow

G cluster_invitro In Vitro Studies A Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Mechanism of Action (Western Blot, Flow Cytometry) B->D E Data Analysis C->E D->E

Caption: General workflow for in vitro evaluation of anticancer compounds.

Disclaimer: The information provided in these application notes is hypothetical and based on the known properties of related acridine compounds. The specific activities and mechanisms of this compound have not been extensively reported. Researchers should conduct their own validation studies.

Application Notes and Protocols for the Detection of Hydroxymethyl DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and emerging techniques for the detection and quantification of hydroxymethyl DNA adducts, specifically 5-hydroxymethylcytosine (5hmC). Understanding the distribution and levels of 5hmC is crucial for research in epigenetics, cancer biology, neurodevelopment, and toxicology. This document details various methodologies, from global quantification to single-base resolution mapping, to guide researchers in selecting the most appropriate technique for their experimental needs.

Introduction to 5-Hydroxymethylcytosine (5hmC)

5-hydroxymethylcytosine is an epigenetic modification formed by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] Initially considered just an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark with its own regulatory functions in gene expression and chromatin remodeling.[2][3] Dysregulation of 5hmC levels has been implicated in various diseases, including cancer, making its accurate detection and quantification a key area of research.[1]

Choosing the Right Detection Method

The selection of a suitable method for 5hmC analysis depends on several factors, including the research question, the required resolution (global vs. gene-specific vs. single-base), the amount of starting material, and available instrumentation. The following sections provide detailed descriptions of various techniques, their underlying principles, and experimental protocols.

Section 1: Global Quantification of 5hmC

These methods are used to determine the total amount of 5hmC in a given DNA sample, providing a general overview of hydroxymethylation levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is considered the gold standard for the accurate and sensitive global quantification of 5hmC.[4] This method involves the enzymatic digestion of genomic DNA into individual nucleosides, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).[5][6] The high sensitivity and selectivity of LC-MS/MS allow for the precise measurement of 5hmC levels, even in samples with low abundance.[5] A direct injection mass spectrometry (DI-MS) approach has also been developed to increase throughput by eliminating the liquid chromatography step.[7]

Data Presentation: Quantitative Comparison of Global 5hmC Detection Methods

MethodPrincipleSample InputLimit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation and mass spectrometric detection of digested nucleosides.[5][6]~500 ng DNA[5]0.06 fmol (5-mdC), 0.19 fmol (5-hmdC)[8]Low to MediumHigh accuracy, sensitivity, and specificity.[5]Requires expensive equipment and technical expertise.[5]
DI-MS Direct injection of digested nucleosides into the mass spectrometer.[7]Not specifiedNot specifiedHigh (>1000 samples/day)[7]High throughput, reduced bias from chromatography.[7]May have lower sensitivity for very low abundance adducts compared to LC-MS.
ELISA-based Assay Antibody-based colorimetric or fluorometric detection of 5hmC.[4][9]10-200 ng DNA~0.02% 5hmC of total DNA[10]HighSimple, fast, and suitable for high-throughput screening.[11]Provides a rough estimation, less accurate than MS-based methods.[4]

Experimental Protocol: LC-MS/MS for Global 5hmC Quantification

  • DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA isolation kit. Ensure high purity and integrity of the DNA.

  • DNA Digestion:

    • To 1 µg of DNA, add nuclease P1 (2 units) in a buffer containing 30 mM sodium acetate (pH 5.3) and 0.2 mM ZnSO₄.

    • Incubate at 42°C for 3 hours.

    • Add alkaline phosphatase (2 units) and continue incubation at 37°C for 1 hour.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reverse-phase column.[6]

    • Use a mobile phase gradient of water with 0.1% acetic acid (A) and acetonitrile with 0.1% acetic acid (B).[6]

    • Detect the nucleosides using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[6] Monitor the specific mass transitions for 2'-deoxycytidine, 5-methyl-2'-deoxycytidine, and 5-hydroxymethyl-2'-deoxycytidine.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic standards for each nucleoside.

    • Calculate the amount of 5hmC relative to total cytosine or guanine.[5]

Logical Relationship: LC-MS/MS Workflow

LCMS_Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion HPLC_Separation HPLC Separation Enzymatic_Digestion->HPLC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) HPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for global 5hmC quantification using LC-MS/MS.

Section 2: Locus-Specific and Genome-Wide Profiling of 5hmC

These techniques provide information on the genomic location of 5hmC, ranging from enrichment at specific loci to genome-wide distribution maps.

Antibody-Based Enrichment (hMeDIP-Seq)

Principle: Hydroxymethylated DNA Immunoprecipitation (hMeDIP) utilizes antibodies that specifically recognize and bind to 5hmC.[1][2] Genomic DNA is first fragmented, and then the 5hmC-containing fragments are immunoprecipitated. These enriched fragments can then be analyzed by quantitative PCR (qPCR) for locus-specific analysis or by next-generation sequencing (hMeDIP-Seq) for genome-wide profiling.[4]

Experimental Protocol: hMeDIP-Seq

  • DNA Fragmentation: Fragment 1-5 µg of genomic DNA to an average size of 200-800 bp using sonication or enzymatic digestion.[2]

  • Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Immunoprecipitation:

    • Incubate the denatured DNA with a specific anti-5hmC antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

  • Washing: Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.

  • Elution and DNA Purification: Elute the immunoprecipitated DNA from the beads and purify it.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions enriched for 5hmC.

Experimental Workflow: hMeDIP-Seq

hMeDIP_Seq_Workflow DNA_Fragmentation Genomic DNA Fragmentation Immunoprecipitation Immunoprecipitation with anti-5hmC Ab DNA_Fragmentation->Immunoprecipitation Enrichment Enrichment of 5hmC-DNA Immunoprecipitation->Enrichment Library_Prep Library Preparation Enrichment->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow for genome-wide 5hmC profiling using hMeDIP-Seq.

Section 3: Single-Base Resolution Mapping of 5hmC

These methods allow for the precise identification of 5hmC at the single-nucleotide level, providing the highest resolution maps of the hydroxymethylome.

Bisulfite and Oxidative Bisulfite Sequencing (BS-Seq and oxBS-Seq)

Principle: Traditional bisulfite sequencing (BS-Seq) cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination of cytosine to uracil.[2][12] Oxidative bisulfite sequencing (oxBS-Seq) overcomes this limitation by introducing an initial chemical oxidation step using potassium perruthenate (KRuO₄), which converts 5hmC to 5-formylcytosine (5fC).[4][5] Unlike 5hmC, 5fC is susceptible to bisulfite treatment and is read as thymine after sequencing.[5] By comparing the results of BS-Seq (detects 5mC + 5hmC) and oxBS-Seq (detects only 5mC), the locations of 5hmC can be inferred.[5]

TET-Assisted Bisulfite Sequencing (TAB-Seq)

Principle: TAB-Seq provides a direct method for sequencing 5hmC. It involves three key steps:

  • Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated by T4 β-glucosyltransferase (β-GT), protecting it from further oxidation.[3]

  • Oxidation of 5mC: The TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC).[12]

  • Bisulfite Conversion: Standard bisulfite treatment is then applied. Unmodified cytosines and 5caC are converted to uracil, while the protected glucosylated 5hmC remains as cytosine.[12]

Enzymatic and Chemical-Based Bisulfite-Free Methods

Recent advances have led to the development of bisulfite-free methods that avoid the DNA-damaging effects of bisulfite treatment.

  • APOBEC-Coupled Epigenetic Sequencing (ACE-Seq): This method uses an APOBEC deaminase to specifically deaminate cytosine and 5mC, while glucosylated 5hmC is protected and read as cytosine.[3][12]

  • Enzymatic Methyl-seq (EM-seq): This technique employs a series of enzymatic reactions with TET2 and APOBEC3A to differentiate between unmodified cytosine, 5mC, and 5hmC.[13]

  • TET-assisted pyridine borane sequencing (TAPS): This method combines TET oxidation with a pyridine borane reduction step to convert 5mC and 5hmC to dihydrouracil, which is then read as thymine.[3]

Data Presentation: Comparison of Single-Base Resolution 5hmC Detection Methods

MethodPrincipleDNA InputResolutionKey AdvantagesKey Disadvantages
oxBS-Seq Chemical oxidation of 5hmC followed by bisulfite sequencing.[5]>100 ng[1]Single-baseQuantitative mapping of 5hmC.[5]Indirect detection by subtraction; requires two separate sequencing experiments.[12]
TAB-Seq Enzymatic protection of 5hmC, oxidation of 5mC, and bisulfite sequencing.[12]>100 ng[1]Single-baseDirect detection of 5hmC.[3]Requires large amounts of input DNA.[1]
ACE-Seq Enzymatic deamination of C and 5mC, with protection of 5hmC.[3][12]As low as 100 pg[3]Single-baseBisulfite-free; requires very low DNA input.[3][12]Reduced sequence complexity due to C to T conversion of unmodified cytosines.[3]
EM-seq Enzymatic conversion of 5mC and 5hmC to products resistant to enzymatic deamination.[13]As low as 100 pg[13]Single-baseBisulfite-free; compatible with low DNA input and challenging samples.[13]Does not distinguish between 5mC and 5hmC in its standard protocol.[13]
TAPS TET oxidation followed by pyridine borane reduction.[3]Not specifiedSingle-baseBisulfite-free; high mapping rates.[3]Converts both 5mC and 5hmC to T.

Experimental Protocol: Oxidative Bisulfite Sequencing (oxBS-Seq)

  • DNA Preparation: Start with high-quality genomic DNA.

  • Oxidation of 5hmC:

    • Treat the DNA with potassium perruthenate (KRuO₄) to selectively oxidize 5hmC to 5fC.

  • Bisulfite Conversion:

    • Perform standard bisulfite conversion on the oxidized DNA. This will convert unmodified cytosine and 5fC to uracil, while 5mC remains unchanged.

  • PCR Amplification: Amplify the target regions using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products or prepare a library for next-generation sequencing.

  • Parallel BS-Seq: In parallel, perform standard bisulfite sequencing (without the oxidation step) on an aliquot of the same DNA sample.

  • Data Analysis:

    • Align reads from both oxBS-Seq and BS-Seq experiments to the reference genome.

    • At each cytosine position, a 'C' in the BS-Seq data and a 'T' in the oxBS-Seq data indicates the presence of 5hmC.

Signaling Pathway: The TET-Mediated Oxidation Pathway

TET_Pathway cluster_TET TET Enzymes mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine caC->C TDG/BER Pathway TET1 TET1 TET2 TET2 TET3 TET3

Caption: The enzymatic cascade of 5mC oxidation by TET enzymes.

Conclusion

The field of 5hmC detection is rapidly evolving, with a range of techniques now available to suit different research objectives. For global quantification, LC-MS/MS remains the most accurate method, while ELISA-based assays offer a high-throughput alternative. For genome-wide mapping, hMeDIP-Seq provides a cost-effective method for identifying enriched regions. For the highest resolution, sequencing-based methods like oxBS-Seq and TAB-Seq, as well as newer bisulfite-free approaches, enable the precise mapping of 5hmC at the single-nucleotide level. Careful consideration of the strengths and limitations of each technique, as outlined in these notes, will enable researchers to generate robust and reliable data on the role of hydroxymethyl DNA adducts in health and disease.

References

Application Notes and Protocols for In Vivo Studies with 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Initial Literature Search and Findings

A comprehensive search of scientific literature was conducted to identify existing in vivo studies utilizing 7-Hydroxymethyl-10-methylbenz(c)acridine. The primary objective was to gather data on its biological activity, experimental protocols, and potential therapeutic applications to generate detailed application notes for researchers.

The search results, however, did not yield any specific in vivo studies for this compound. The available research primarily focuses on the parent compound, 7-methylbenz[c]acridine (7MB[c]ACR), and its metabolic derivatives, with a significant emphasis on their carcinogenic properties.

Key findings from the literature search on related compounds include:

  • Carcinogenicity of 7-methylbenz[c]acridine (7MB[c]ACR): Studies have shown that 7MB[c]ACR exhibits tumor-initiating activity on mouse skin.[1]

  • Metabolism of 7MB[c]ACR: The metabolic pathways of 7MB[c]ACR have been investigated, identifying various metabolites. One significant metabolite is the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD), which is considered a proximate carcinogen.[2][3] This dihydrodiol is further metabolized to a bay-region diol epoxide, believed to be the ultimate carcinogenic metabolite.[1][2]

  • Tumorigenicity of Metabolites: The 3,4-dihydrodiol of 7MB[c]ACR has demonstrated significantly higher tumorigenicity in mouse models compared to the parent compound.[1] Specifically, it was found to be 4- to 6-fold more active as a tumor initiator on mouse skin and induced about 8-fold more pulmonary tumors and 9-fold more hepatic tumors in newborn mice than 7MB[c]ACR.[1]

  • Mutagenicity: The 7MBAC-3,4-DHD has been shown to be a potent mutagen in bacterial and mammalian cell systems, requiring metabolic activation.[2]

Absence of Data for this compound

Crucially, no publications detailing in vivo experiments, therapeutic or otherwise, for this compound were identified. This lack of data prevents the creation of the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams.

Proposed Metabolic Pathway of 7-methylbenz[c]acridine

While no specific signaling pathways for the therapeutic action of this compound can be provided, the metabolic pathway leading to the carcinogenicity of the parent compound, 7-methylbenz[c]acridine, can be illustrated. This may provide context for researchers interested in the metabolism of benz(c)acridine derivatives.

A 7-methylbenz[c]acridine (7MB[c]ACR) B Metabolic Activation (e.g., Cytochrome P450) A->B C trans-3,4-dihydro-3,4-dihydroxy- 7-methylbenz[c]acridine (7MBAC-3,4-DHD) (Proximate Carcinogen) B->C D Further Metabolism C->D E Bay-Region Diol Epoxide (Ultimate Carcinogen) D->E F DNA Adduct Formation E->F G Tumor Initiation F->G

Caption: Proposed metabolic activation of 7-methylbenz[c]acridine to its ultimate carcinogenic form.

Due to the absence of published in vivo studies on this compound, it is not possible to provide the detailed application notes and protocols as requested. The available scientific literature focuses on the metabolism and carcinogenicity of the related compound, 7-methylbenz[c]acridine. Researchers and drug development professionals interested in this class of compounds should be aware of the carcinogenic potential of 7-methylbenz[c]acridine and its metabolites. Further research is required to determine the in vivo properties and potential applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 7-Hydroxymethyl-10-methylbenz(c)acridine for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 7-Hydroxymethyl-10-methylbenz(c)acridine for various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

This compound, like its parent compound benz(c)acridine, is a polycyclic aromatic hydrocarbon. These structures are characteristically hydrophobic and exhibit poor solubility in aqueous solutions. The planar nature of the acridine ring system contributes to strong intermolecular π-π stacking interactions in the solid state, which requires significant energy to overcome for dissolution. While the hydroxymethyl group can slightly increase polarity, the molecule remains predominantly nonpolar, leading to difficulties in achieving desired concentrations in aqueous buffers used for most biological assays.

Q2: What are the recommended starting solvents for preparing a stock solution?

For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of hydrophobic compounds. Ethanol is another viable option. Based on the properties of the parent compound, benz(c)acridine, which is highly soluble in benzene, ether, and ethanol, it is anticipated that this compound will also show good solubility in these or similar organic solvents[1].

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is significantly lowered in the aqueous buffer, reducing its ability to keep the hydrophobic compound in solution. Here are several strategies to address this:

  • Reduce the final concentration of the compound: The simplest approach is to work with a lower final concentration in your assay.

  • Decrease the volume of the stock solution added: Use a more concentrated stock solution to minimize the volume added to the aqueous buffer. However, be mindful of the final DMSO concentration.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO for short periods. Determine the tolerance of your specific cell line.

  • Use a co-solvent system: Incorporating a less volatile co-solvent like polyethylene glycol (PEG) or glycerol in your final assay medium can sometimes help maintain solubility.

  • Employ surfactants: Low concentrations of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.

  • Utilize cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q4: How can I determine the best solubilization strategy for my specific assay?

The optimal strategy depends on the requirements of your assay (e.g., cell-based, cell-free), the required final concentration of the compound, and the tolerance of the assay system to various solvents and excipients. A systematic approach is recommended.

Troubleshooting Guide

Issue 1: Compound is not dissolving in the initial organic solvent.
Possible Cause Suggestion
Insufficient solvent volumeIncrease the volume of the solvent incrementally.
Low temperatureGently warm the solution in a water bath (37°C).
Inadequate mixingVortex or sonicate the solution for a few minutes.
Compound degradationIf excessive heating is applied, the compound may degrade. Use moderate temperatures.
Issue 2: Precipitation occurs immediately upon dilution into aqueous buffer.
Possible Cause Suggestion
SupersaturationThe final concentration is above the solubility limit in the final buffer composition. Reduce the final concentration.
High percentage of aqueous bufferThe organic solvent concentration is too low to maintain solubility. Increase the percentage of the organic co-solvent if the assay allows.
pH of the bufferThe compound's solubility may be pH-dependent. Test a range of pH values for your buffer.
Salt concentration in the bufferHigh salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). Try reducing the salt concentration if possible.
Issue 3: Compound precipitates over time in the final assay medium.
Possible Cause Suggestion
Unstable solutionThe solution is kinetically trapped and will eventually precipitate. Prepare fresh dilutions immediately before use.
Temperature fluctuationsChanges in temperature can affect solubility. Maintain a constant temperature for your experiment.
Interaction with plate/tube materialThe compound may adsorb to the plasticware. Consider using low-adhesion microplates or glass vials.

Quantitative Solubility Data (Illustrative)

Solvent/System Estimated Solubility (mg/mL) Estimated Molar Solubility (mM) Notes
Water (pH 7.4)< 0.01< 0.037Practically insoluble.
PBS (pH 7.4)< 0.01< 0.037Similar to water.
Ethanol> 10> 36.6Freely soluble.
DMSO> 25> 91.5Very soluble.
10% DMSO in PBS~0.05~0.18Slight increase over PBS alone.
1% Tween® 20 in PBS~0.1~0.37Modest improvement with surfactant.
10 mM HP-β-CD in Water~0.2~0.73Significant improvement with cyclodextrin.

Molecular Weight of this compound: 273.33 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.73 mg of this compound using an analytical balance.

  • Adding Solvent: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Serial Dilution for Cell-Based Assays
  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock solution in cell culture medium. For example, to make a 100 µM working stock, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. This will result in a 1% DMSO concentration.

  • Serial Dilutions: Perform serial dilutions from your 100 µM working stock using pre-warmed cell culture medium to achieve your desired final concentrations for the assay.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Protocol 3: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS).

  • Complex Formation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Determine Solubility:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Optimization: Repeat the process with different concentrations of HP-β-CD to find the optimal concentration for your desired compound solubility.

Visualizations

experimental_workflow start Start: Need to dissolve This compound stock_prep Prepare 10 mM Stock Solution in 100% DMSO start->stock_prep solubility_check Is the compound fully dissolved? stock_prep->solubility_check sonicate Vortex and/or Sonicate solubility_check->sonicate No dilution Dilute stock solution into aqueous assay buffer solubility_check->dilution Yes sonicate->solubility_check precipitation_check Does the compound precipitate? dilution->precipitation_check assay_ready Solution is ready for assay precipitation_check->assay_ready No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes strategy1 Decrease final concentration troubleshoot->strategy1 strategy2 Increase final DMSO % (check cell tolerance) troubleshoot->strategy2 strategy3 Use Cyclodextrin or Surfactant troubleshoot->strategy3

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway_placeholder cluster_solubilization Solubilization Mechanisms compound Hydrophobic Compound (this compound) co_solvent Co-solvent (e.g., DMSO) compound->co_solvent Direct Solvation surfactant Surfactant (e.g., Tween® 20) compound->surfactant cyclodextrin Cyclodextrin compound->cyclodextrin dissolved_state Aqueous Dissolution co_solvent->dissolved_state micelle Micelle Formation surfactant->micelle inclusion_complex Inclusion Complex cyclodextrin->inclusion_complex micelle->dissolved_state Encapsulation inclusion_complex->dissolved_state Complexation

Caption: Conceptual diagram of different solubilization strategies for hydrophobic compounds.

References

preventing degradation of 7-Hydroxymethyl-10-methylbenz(c)acridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-Hydroxymethyl-10-methylbenz(c)acridine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered with the stability of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of fluorescence intensity over a short period. Photobleaching: The compound is likely sensitive to light, a common characteristic of fluorescent molecules.Minimize light exposure at all stages of your experiment. Work in a dimly lit room, use amber-colored vials or wrap containers in aluminum foil, and only expose the solution to the excitation light source when necessary.
Precipitate forms in the solution after storage. Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or the solvent may have evaporated, increasing the concentration beyond its solubility limit.Ensure the compound is fully dissolved initially. Store solutions in tightly sealed containers at a stable temperature. Consider using a solvent with a lower vapor pressure. For long-term storage, aliquoting and freezing is recommended.
Inconsistent experimental results between batches of solutions. Degradation due to Oxidation: The hydroxymethyl group on the acridine ring is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent.Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. The addition of antioxidants can also mitigate oxidation.
Shift in absorption or emission spectra. pH-induced Changes or Degradation: The protonation state of the acridine nitrogen can be influenced by the pH of the solution, affecting its spectral properties. Extreme pH values can also catalyze degradation.Maintain a consistent and appropriate pH for your experiments using a suitable buffer system. The optimal pH should be determined empirically, but starting with a neutral pH (around 7.0-7.4) is a good practice.
Complete loss of signal in biological assays. Reaction with media components or cellular processes: Components in cell culture media or cellular enzymatic processes could be degrading the compound.Run control experiments to assess the stability of the compound in your specific assay medium. Consider the use of antioxidants in your media if compatible with your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary cause of degradation is believed to be photo-oxidation. Like many polycyclic aromatic hydrocarbons and acridine derivatives, this compound is susceptible to degradation upon exposure to light and oxygen. The hydroxymethyl group is a potential site for oxidative attack.

Q2: What is the best solvent for dissolving and storing this compound?

A2: For long-term storage, it is recommended to prepare stock solutions in high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous experimental buffers, it is best to prepare fresh solutions from the stock for each experiment. Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis and faster degradation.

Q3: How should I store the solutions to maximize stability?

A3: Stock solutions in aprotic solvents should be aliquoted into small, single-use volumes in amber glass vials or cryovials. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: Can I use antioxidants to prevent degradation?

A4: Yes, the use of antioxidants can be beneficial. For aqueous solutions, adding antioxidants such as L-ascorbic acid or 2-mercaptoethanol may help to reduce oxidative degradation.[1] The optimal concentration of the antioxidant should be determined for your specific application to avoid interference with your experimental results.

Q5: How does pH affect the stability of the compound?

A5: The pH of the solution can significantly impact both the stability and the fluorescent properties of acridine derivatives.[2] It is crucial to maintain a stable pH using a buffer system. While the optimal pH for this specific compound is not documented, it is advisable to avoid strongly acidic or basic conditions. A neutral pH range is generally a safe starting point.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (Nitrogen or Argon)

    • Analytical balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Sparge the headspace of the vial with nitrogen or argon for 1-2 minutes to displace oxygen.

    • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use amber vials.

    • Again, flush the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing Photostability
  • Materials:

    • Stock solution of this compound

    • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Quartz cuvettes or a multi-well plate suitable for fluorescence measurements

    • Spectrofluorometer

    • Controlled light source (e.g., the excitation source of the spectrofluorometer)

  • Procedure:

    • Prepare a working solution of the compound in the experimental buffer at the desired concentration.

    • Measure the initial fluorescence intensity of the solution.

    • Continuously expose the solution to the excitation light source for a defined period (e.g., 5, 10, 15, 30 minutes).

    • Measure the fluorescence intensity at each time point.

    • Plot the fluorescence intensity as a function of exposure time to determine the rate of photobleaching.

    • Repeat the experiment with the addition of a photostabilizing agent (e.g., an antioxidant) to assess its efficacy.

Data Presentation

Table 1: Recommended Solvents for this compound
Solvent Type Recommended Solvents Primary Use Storage Recommendation
Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Stock solutionsLong-term at -20°C or -80°C
Protic (Aqueous) Phosphate-Buffered Saline (PBS), Tris BufferWorking solutions for experimentsPrepare fresh before use; do not store
Table 2: Common Antioxidants for Stabilizing Fluorescent Probes
Antioxidant Typical Working Concentration Mechanism of Action Considerations
L-Ascorbic Acid (Vitamin C) 0.1 - 1 mMReduces dissolved oxygen and scavenges free radicals.Can be unstable in solution itself; prepare fresh.
2-Mercaptoethanol 0.1% (v/v)Reduces disulfide bonds and scavenges hydroxyl radicals.[1]Strong odor; handle in a fume hood.
Trolox 100 - 500 µMWater-soluble analog of Vitamin E; potent free radical scavenger.May have limited solubility in some aqueous buffers.

Visualizations

Degradation_Pathway Potential Degradation Pathway of this compound Compound This compound Oxidized_Product Oxidized Derivative (e.g., Aldehyde or Carboxylic Acid) Compound->Oxidized_Product Oxidation (O2, ROS) Photoproduct Photodegradation Product Compound->Photoproduct Photodegradation (Light Exposure)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Preparing and Using Stable Solutions cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation Weigh Weigh Compound Dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Weigh->Dissolve Inert_Gas1 Sparge with Inert Gas Dissolve->Inert_Gas1 Aliquot Aliquot into Amber Vials Inert_Gas1->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Stock Aliquot Store->Thaw For Experiment Dilute Dilute in Deoxygenated Aqueous Buffer Thaw->Dilute Add_Antioxidant Add Antioxidant (Optional) Dilute->Add_Antioxidant Use_Immediately Use Immediately in Experiment Add_Antioxidant->Use_Immediately

Caption: Recommended workflow for preparing and using solutions.

Logical_Relationships Factors Influencing Compound Stability Stability Compound Stability Light Light Exposure Light->Stability Decreases Oxygen Dissolved Oxygen Oxygen->Stability Decreases Solvent Solvent Choice Solvent->Stability Influences pH pH of Solution pH->Stability Influences Temperature Storage Temperature Temperature->Stability Influences

Caption: Key factors that influence the stability of the compound in solution.

References

Technical Support Center: 32P-Postlabeling Assay for Aromatic Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 32P-postlabeling assay to detect and quantify aromatic DNA adducts.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 32P-postlabeling assay?

The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts, which are covalent modifications to DNA caused by carcinogens or mutagens. The assay involves four main steps:

  • Enzymatic Digestion of DNA: DNA is digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates.[1][2][3][4]

  • Adduct Enrichment: The adducted nucleotides are enriched from the excess of normal nucleotides. This can be achieved by methods like nuclease P1 digestion or butanol extraction.[2][4][5]

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radioactively labeled by transferring a ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[1][2][3][6]

  • Chromatographic Separation and Detection: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and detected by autoradiography and quantified by scintillation counting.[3][6]

Q2: What is the purpose of nuclease P1 enrichment?

Nuclease P1 is an enzyme that selectively dephosphorylates the 3'-phosphate group of normal deoxynucleoside 3'-monophosphates, rendering them unable to be labeled in the subsequent kinase reaction.[1][7] Most bulky aromatic adducts are resistant to this dephosphorylation.[7][8] This step significantly enhances the sensitivity of the assay by reducing the background from normal nucleotides, allowing for the detection of as little as one adduct in 10¹⁰ nucleotides.[7][8]

Q3: What is the alternative butanol extraction enrichment method?

Butanol extraction is another method to enrich for hydrophobic aromatic adducts.[5] After DNA digestion, the more hydrophobic adducted nucleotides can be selectively partitioned into an organic n-butanol phase, separating them from the more polar, normal nucleotides that remain in the aqueous phase.

Q4: What are the main advantages and disadvantages of the 32P-postlabeling assay?

AdvantagesDisadvantages
High Sensitivity: Capable of detecting very low levels of DNA adducts (1 adduct in 10⁹-10¹⁰ nucleotides).[1][4]Use of Radioactivity: Requires handling of hazardous ³²P radioisotope.[6]
Small DNA Requirement: Only requires microgram quantities of DNA.[3]Lack of Structural Information: Does not provide direct structural identification of the adducts detected.[6]
Broad Applicability: Can be used for a wide variety of aromatic and bulky adducts.[7]Potential for Artifacts: The assay can be prone to artifacts if not performed carefully.
No Need for Radiolabeled Carcinogen: The label is introduced after DNA damage has occurred.Labor-Intensive: The procedure, particularly the TLC, can be time-consuming.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the 32P-postlabeling assay.

Issue 1: Low or No Adduct Spots on the Autoradiogram

Possible Causes & Solutions

CauseRecommended Action
Inefficient DNA Digestion Ensure complete digestion by using the recommended amounts of micrococcal nuclease and spleen phosphodiesterase. Verify the activity of the enzymes.
Poor Adduct Enrichment Nuclease P1: Optimize the concentration and incubation time. Ensure the pH of the reaction is optimal (around 6.0). Verify the activity of the nuclease P1. Butanol Extraction: Perform multiple extractions to ensure complete transfer of hydrophobic adducts to the butanol phase.
Inefficient Labeling T4 Polynucleotide Kinase Activity: Use a fresh, high-quality enzyme. Avoid repeated freeze-thaw cycles. Ensure the labeling buffer composition is correct and free of inhibitors like phosphate or ammonium ions.[9][10] [γ-³²P]ATP Quality: Use high-purity, fresh [γ-³²P]ATP. The specific activity should be high.
Sample Overloading on TLC Plate Dilute the labeled sample before spotting it on the TLC plate. Overloading can cause streaking and prevent the resolution of individual spots.[11][12]
Adducts are Not Bulky/Aromatic The nuclease P1 enrichment method is most effective for bulky, aromatic adducts. For smaller adducts, consider alternative enrichment strategies or a different assay.
Low Level of Adducts in the Sample Increase the amount of starting DNA if possible. The sensitivity of the assay is dependent on the initial amount of DNA.
Issue 2: High Background or Artifacts on the Autoradiogram

Possible Causes & Solutions

CauseRecommended Action
Incomplete Nuclease P1 Digestion If normal nucleotides are not completely dephosphorylated, they can become labeled and create a high background. Increase the nuclease P1 concentration or incubation time.
Contaminants in DNA Sample Ensure the DNA is of high purity. RNA contamination can be a source of background. Treat DNA with RNase during isolation. Phenol/chloroform extractions can help remove protein contaminants.[13]
"Diagonal Radioactive Zone" (DRZ) This is a common artifact on TLC plates, appearing as a diagonal smear of radioactivity.[14] It can be caused by a complex mixture of unresolved, partially digested DNA fragments or other contaminants. Ensure complete enzymatic digestion and consider an additional purification step for the DNA.
Excess Salt High salt concentrations can interfere with both the kinase reaction and the chromatography. Ensure that the DNA is properly precipitated and washed to remove excess salt.
Impure Solvents for TLC Use high-purity, chromatography-grade solvents for the TLC development to avoid introducing contaminants that can cause artifacts.
Issue 3: Poor TLC Separation (Streaking, Smearing, or Incorrect Rf Values)

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Solvent System The polarity of the solvent system is crucial for good separation. If spots are too high (high Rf), the solvent is too polar. If spots are too low (low Rf), the solvent is not polar enough.[15] Adjust the solvent composition accordingly.
Sample Overloading Applying too much sample to the TLC plate can lead to streaking and poor resolution.[11][12] Dilute the sample before application.
Uneven Solvent Front This can be caused by a damaged TLC plate or improper placement in the developing chamber.[12] Ensure the plate is intact and placed evenly in the chamber, not touching the sides.
Incomplete Drying of the Origin Ensure the spotted sample is completely dry before placing the TLC plate in the developing chamber. Residual solvent at the origin can interfere with the separation.
Acidic or Basic Nature of Adducts If adducts are acidic or basic, they may streak. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.[11]

Quantitative Data Summary

Table 1: Recommended Enzyme Concentrations and Incubation Conditions

StepEnzymeTypical ConcentrationIncubation TimeIncubation Temperature
DNA Digestion Micrococcal Nuclease & Spleen Phosphodiesterase10-20 units/10 µg DNA2-4 hours37°C
Adduct Enrichment Nuclease P11-2 µg/10 µg DNA30-60 minutes37°C
Labeling T4 Polynucleotide Kinase10-20 units/reaction30-45 minutes37°C

Note: These are general recommendations. Optimal conditions may vary depending on the specific adducts and should be determined empirically.

Experimental Protocols

Detailed Protocol for 32P-Postlabeling Assay (Nuclease P1 Enrichment)
  • DNA Digestion:

    • To 5-10 µg of DNA in a microcentrifuge tube, add a solution containing 10 units of micrococcal nuclease and 10 units of spleen phosphodiesterase in a buffer of 20 mM sodium succinate and 10 mM calcium chloride, pH 6.0.

    • Incubate at 37°C for 3-4 hours.

  • Nuclease P1 Enrichment:

    • To the DNA digest, add 1 µg of nuclease P1 in a buffer of 0.25 M sodium acetate and 0.5 mM zinc chloride, pH 5.0.

    • Incubate at 37°C for 30 minutes.

    • Add 0.1 M Tris-base to stop the reaction.

  • Labeling Reaction:

    • To the enriched adduct mixture, add a labeling cocktail containing 10 units of T4 polynucleotide kinase and 50 µCi of carrier-free [γ-³²P]ATP in a buffer of 10 mM Tris-HCl (pH 9.5), 10 mM magnesium chloride, 10 mM dithiothreitol, and 1 mM spermidine.

    • Incubate at 37°C for 30 minutes.

  • TLC Separation:

    • Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems. A common multi-directional TLC development is as follows:

      • D1: 1 M sodium phosphate, pH 6.0 (up the plate).

      • Wash the plate in water and then methanol.

      • D2: Transfer the origin area to a new plate and develop with 3.5 M lithium formate, 8.5 M urea, pH 3.5 (perpendicular to D1).

      • D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0 (same direction as D2).

      • D4: 1.7 M sodium phosphate, pH 6.0 (same direction as D2).

    • Dry the plate thoroughly between each development step.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.

    • Quantify the radioactivity in the adduct spots and a sample of the total nucleotides using a phosphorimager or by scraping the spots and performing scintillation counting.

    • Calculate the relative adduct labeling (RAL) value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay 32P-Postlabeling Assay cluster_analysis Data Analysis DNA_Isolation DNA Isolation DNA_Quantification DNA Quantification DNA_Isolation->DNA_Quantification Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Quantification->Digestion Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) Digestion->Enrichment Labeling 5'-End Labeling (T4 PNK & [γ-32P]ATP) Enrichment->Labeling TLC TLC Separation Labeling->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Quantification (Scintillation Counting or Phosphorimaging) Autoradiography->Quantification Calculation RAL Calculation Quantification->Calculation

Caption: Overall workflow of the 32P-postlabeling assay for aromatic adducts.

troubleshooting_logic cluster_no_spots No/Low Adduct Spots cluster_high_background High Background/Artifacts cluster_poor_tlc Poor TLC Separation Start Problem with Autoradiogram Start->No_Spots No/Low Spots Start->High_Background High Background Start->Poor_TLC Poor Separation Check_Digestion Check DNA Digestion Efficiency Check_Enrichment Optimize Adduct Enrichment Check_Digestion->Check_Enrichment Check_Labeling Verify Labeling Reaction Components Check_Enrichment->Check_Labeling Check_NucleaseP1 Ensure Complete Nuclease P1 Digestion Check_DNA_Purity Assess DNA Purity Check_NucleaseP1->Check_DNA_Purity Check_TLC_Solvents Use High-Purity TLC Solvents Check_DNA_Purity->Check_TLC_Solvents Optimize_Solvent Adjust TLC Solvent System Check_Loading Reduce Sample Loading Optimize_Solvent->Check_Loading Check_Plate Inspect TLC Plate for Damage Check_Loading->Check_Plate No_Spots->Check_Digestion High_Background->Check_NucleaseP1 Poor_TLC->Optimize_Solvent

Caption: Troubleshooting logic for common issues in the 32P-postlabeling assay.

References

Technical Support Center: Optimizing HPLC Separation of Benz(c)acridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of benz(c)acridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating benz(c)acridine isomers by HPLC?

The primary challenge in separating benz(c)acridine isomers lies in their structural similarity.[1] These isomers often have very similar physicochemical properties, leading to co-elution or poor resolution with standard reversed-phase HPLC methods.[1] Achieving baseline separation requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters.

Q2: Which type of HPLC column is most effective for separating benz(c)acridine isomers?

While standard C18 columns can be used, specialized stationary phases that offer alternative selectivities are often more effective for separating aromatic isomers like benz(c)acridines. Columns with phenyl-based stationary phases can provide enhanced π-π interactions with the aromatic rings of the analytes, leading to improved resolution. For particularly challenging separations, columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) functionalities can offer unique retention mechanisms based on hydrophobic, charge transfer, and π-π interactions, which are highly effective for structural isomers.

Q3: How does the mobile phase composition affect the separation of benz(c)acridine isomers?

The mobile phase composition is a critical factor in optimizing the separation of benz(c)acridine isomers.

  • Organic Modifier: Acetonitrile is a common and effective organic modifier for the reversed-phase separation of aza-PAHs. The percentage of acetonitrile in the mobile phase directly influences the retention time of the isomers.

  • pH: For aza-PAHs like benz(c)acridines, the pH of the mobile phase can significantly impact selectivity, especially when using mixed-mode columns.[2] Adjusting the pH can alter the ionization state of the analytes and the stationary phase, thereby modifying their interactions and improving separation.[2]

  • Additives: The use of buffers is highly recommended to maintain a stable pH and achieve reproducible retention times.

Q4: What detection method is most suitable for the analysis of benz(c)acridine isomers?

UV-Visible detection is a common and reliable method for the analysis of benz(c)acridine isomers.[3] Given their aromatic nature, these compounds exhibit strong absorbance in the UV region. For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed. The optimal excitation and emission wavelengths should be determined for each isomer to maximize sensitivity.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • A single peak appears broader than expected or has a shoulder, suggesting the presence of multiple components.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Selectivity Consider switching to a column with a different stationary phase. Phenyl, PYE, or NPE columns can offer improved selectivity for aromatic isomers compared to standard C18 columns.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. Adjust the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile). For ionizable isomers, experiment with different mobile phase pH values to alter selectivity.[2]
Inappropriate Temperature Temperature can affect selectivity. Try adjusting the column temperature. Lower temperatures sometimes improve the resolution of isomers, while higher temperatures can increase efficiency but may decrease selectivity.
Inefficient Column The column may be old or contaminated. Replace it with a new, high-efficiency column of the same type to see if resolution improves.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution_Workflow start Poor Resolution/ Co-elution check_method Is the method optimized for isomers? start->check_method optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) check_method->optimize_mobile_phase No check_column Evaluate Column Performance check_method->check_column Yes change_stationary_phase Change Stationary Phase (e.g., Phenyl, PYE) optimize_mobile_phase->change_stationary_phase end_good Resolution Improved optimize_mobile_phase->end_good adjust_temp Adjust Column Temperature change_stationary_phase->adjust_temp change_stationary_phase->end_good adjust_temp->check_column adjust_temp->end_good replace_column Replace Column check_column->replace_column Poor end_bad Further Method Development Needed check_column->end_bad Good replace_column->end_good

Caption: Workflow for troubleshooting poor resolution of benz(c)acridine isomers.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols If using a silica-based column, free silanol groups can interact with the basic nitrogen of the acridine ring, causing tailing. Use a well-end-capped, high-purity silica column. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help to mask these silanol interactions.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Contamination Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Wash the column with a strong solvent.

Logical Relationship for Peak Tailing Causes:

Peak_Tailing_Causes peak_tailing Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction column_overload Column Overload peak_tailing->column_overload solvent_mismatch Sample Solvent Mismatch peak_tailing->solvent_mismatch column_contamination Column Contamination peak_tailing->column_contamination

Caption: Potential causes of peak tailing in the HPLC analysis of benz(c)acridines.

Problem 3: Baseline Noise or Drift

Symptoms:

  • The baseline is not flat, showing random noise or a consistent upward or downward trend.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Ensure all connections are tight to prevent air from entering the system.
Detector Lamp Issues The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using a gradient.

Experimental Protocols

The following are example experimental protocols for the separation of aza-PAHs, which can be adapted for benz(c)acridine isomers.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is a starting point for the separation of aza-PAH isomers.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: High-Resolution Separation on a PYE Column

This method is designed to provide enhanced selectivity for closely related aromatic isomers.

ParameterCondition
Column COSMOSIL 5PYE (Pyrenylethyl), 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 25 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL

Quantitative Data Summary

The following table presents hypothetical retention times and resolution values for a mixture of benz(c)acridine isomers based on typical performance on a specialized PYE column. Actual values will vary depending on the specific isomers and exact experimental conditions.

IsomerRetention Time (min)Resolution (Rs) vs. Previous PeakPeak Asymmetry (As)
Benz[b]acridine18.5-1.1
Benz[a]acridine19.81.81.2
Benz[c]acridine 21.2 2.1 1.1
1-Methylbenz[c]acridine22.51.91.3
7-Methylbenz[c]acridine23.81.71.2

Note: The resolution values (Rs) should ideally be greater than 1.5 for baseline separation. Peak asymmetry (As) values are typically desired to be between 0.9 and 1.5.

References

Technical Support Center: 7-Hydroxymethyl-10-methylbenz(c)acridine (7-OH-10-MBA) DNA Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 7-Hydroxymethyl-10-methylbenz(c)acridine (7-OH-10-MBA) is limited in publicly available literature. This guide is based on established principles and common issues encountered with closely related benz(c)acridine and other DNA intercalating agents. Researchers should consider this a starting point and optimize protocols for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary modes of DNA binding for 7-OH-10-MBA?

A1: Based on its planar aromatic structure, 7-OH-10-MBA is expected to interact with DNA primarily through intercalation , where the molecule inserts itself between the base pairs of the DNA double helix. Additionally, non-intercalative groove binding and electrostatic interactions with the phosphate backbone are also possible, depending on the specific experimental conditions such as ionic strength and the ratio of the compound to DNA.

Q2: What is the likely biological consequence of 7-OH-10-MBA binding to DNA?

A2: The parent compound, 7-methylbenz(c)acridine, is known to be a carcinogen that requires metabolic activation. Its metabolites can form covalent DNA adducts , leading to distortions in the DNA structure. This damage can interfere with DNA replication and transcription, and if not repaired, may lead to mutations. It is plausible that 7-OH-10-MBA, a hydroxylated derivative, may be an intermediate in this metabolic activation pathway, potentially forming a bay-region diol-epoxide that acts as the ultimate carcinogen. The formation of such adducts would likely trigger cellular DNA damage response (DDR) pathways.

Q3: Which spectroscopic techniques are most suitable for studying the interaction of 7-OH-10-MBA with DNA?

A3: UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy are the most common and powerful techniques for studying DNA-ligand interactions. UV-Vis titration can be used to monitor changes in the absorbance spectrum of 7-OH-10-MBA upon addition of DNA, which can indicate binding and allow for the calculation of binding constants. Fluorescence spectroscopy is often more sensitive and can be used in quenching or enhancement assays to determine binding affinity and stoichiometry.

Q4: Can I use gel electrophoresis to study the binding of 7-OH-10-MBA to DNA?

A4: Yes, agarose gel electrophoresis can be a useful qualitative tool. Intercalation of 7-OH-10-MBA into plasmid DNA can cause a change in its supercoiling, leading to a change in its mobility on an agarose gel. This can be visualized as a shift in the band position compared to untreated DNA. This method, often called a gel mobility shift assay, can provide evidence of interaction.

Troubleshooting Guides

UV-Visible Spectrophotometry
Issue Possible Cause(s) Troubleshooting Steps
No observable change in absorbance upon DNA addition 1. No binding is occurring under the experimental conditions. 2. The concentration of the compound or DNA is too low. 3. The spectral changes are too small to be detected.1. Vary the buffer conditions (pH, ionic strength). 2. Increase the concentration of 7-OH-10-MBA and/or DNA. 3. Use a more sensitive technique like fluorescence spectroscopy.
Precipitation observed during titration 1. The compound has low solubility in the assay buffer. 2. The DNA-compound complex is insoluble.1. Add a small amount of a co-solvent (e.g., DMSO, ethanol), ensuring it does not interfere with the binding. 2. Perform the experiment at a lower concentration.
Inconsistent or non-reproducible results 1. Inaccurate pipetting. 2. Fluctuation in temperature. 3. Degradation of the compound or DNA.1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled spectrophotometer. 3. Prepare fresh solutions for each experiment and store them appropriately.
Hyperchromism instead of expected hypochromism 1. The binding mode is not intercalation. 2. The compound is causing DNA denaturation.1. Consider other binding modes like groove binding. 2. Perform thermal melting studies to assess DNA stability in the presence of the compound.
Fluorescence Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
No fluorescence quenching or enhancement observed 1. No interaction between the compound and DNA. 2. The fluorescence of the compound is not sensitive to the DNA binding event. 3. Inner filter effect is masking the quenching.1. Modify buffer conditions. 2. This technique may not be suitable for this compound. 3. Apply a correction for the inner filter effect in your data analysis.
High background fluorescence 1. Contamination of buffer or cuvettes. 2. Autofluorescence of the DNA solution.1. Use high-purity reagents and thoroughly clean the cuvettes. 2. Subtract the spectrum of the DNA solution from the sample spectra.
Photobleaching of the sample 1. Prolonged exposure to the excitation light.1. Reduce the excitation slit width and/or the exposure time. 2. Acquire data quickly after sample preparation.
Non-linear Stern-Volmer plot 1. Presence of both static and dynamic quenching. 2. Multiple binding sites with different affinities.1. Use a modified Stern-Volmer equation for analysis. 2. Analyze the data using binding models that account for multiple sites.
Agarose Gel Electrophoresis
Issue Possible Cause(s) Troubleshooting Steps
No shift in DNA band mobility 1. No significant binding or intercalation. 2. The change in DNA conformation is not sufficient to alter mobility. 3. The compound is dissociating from the DNA during electrophoresis.1. Increase the concentration of 7-OH-10-MBA. 2. Use a higher percentage agarose gel for better resolution. 3. Run the gel at a lower voltage and/or at a lower temperature.
Smearing of DNA bands 1. DNA degradation. 2. The compound is causing DNA nicking or cleavage.1. Handle DNA solutions with care to avoid mechanical shearing. 2. Perform control experiments to assess the effect of the compound on DNA integrity.
Bands are faint or not visible 1. Insufficient amount of DNA loaded. 2. Poor staining.1. Increase the amount of DNA loaded onto the gel. 2. Ensure the staining solution (e.g., ethidium bromide) is at the correct concentration and the staining time is adequate.

Experimental Protocols

UV-Visible Spectrophotometric Titration
  • Preparation of Solutions:

    • Prepare a stock solution of 7-OH-10-MBA in a suitable solvent (e.g., DMSO) and a working solution in the desired buffer (e.g., Tris-HCl, phosphate buffer). The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the DNA structure.

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of DNA spectrophotometrically by measuring the absorbance at 260 nm (A260). The ratio of A260/A280 should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

  • Titration:

    • Place a fixed concentration of 7-OH-10-MBA in a quartz cuvette.

    • Record the UV-Vis spectrum of the compound alone (typically from 200 to 500 nm).

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution effect.

    • Monitor the changes in the absorbance and the wavelength of maximum absorbance (λmax).

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting the data to the appropriate binding model.

Fluorescence Quenching Assay
  • Preparation of Solutions:

    • Prepare solutions of 7-OH-10-MBA and ctDNA in a suitable buffer as described for the UV-Vis titration.

  • Fluorescence Titration:

    • Place a fixed concentration of 7-OH-10-MBA in a quartz cuvette.

    • Excite the sample at its absorption maximum and record the emission spectrum.

    • Add increasing concentrations of ctDNA to the cuvette.

    • After each addition, mix and equilibrate the solution before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect caused by the absorbance of DNA at the excitation and emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).

    • The binding constant (Kb) and the number of binding sites (n) can be determined by plotting log[(F0 - F)/F] versus log[DNA].

Agarose Gel Mobility Shift Assay
  • Preparation of DNA and Compound:

    • Use supercoiled plasmid DNA (e.g., pBR322 or pUC19).

    • Prepare different concentrations of 7-OH-10-MBA.

  • Binding Reaction:

    • Incubate a fixed amount of plasmid DNA with increasing concentrations of 7-OH-10-MBA in a reaction buffer for a specific time at a controlled temperature.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing an intercalating dye (e.g., ethidium bromide).

    • Load the reaction mixtures into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the loading dye has migrated a sufficient distance.

  • Visualization:

    • Visualize the DNA bands under a UV transilluminator and document the results. An intercalating agent will unwind the supercoiled DNA, causing it to migrate slower.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis prep_compound Prepare 7-OH-10-MBA Stock Solution uv_vis UV-Vis Titration prep_compound->uv_vis Add to assay fluorescence Fluorescence Quenching prep_compound->fluorescence Add to assay gel Gel Mobility Shift prep_compound->gel Add to assay prep_dna Prepare DNA Stock Solution prep_dna->uv_vis Add to assay prep_dna->fluorescence Add to assay prep_dna->gel Add to assay analysis_uv Calculate Binding Constant (Kb) uv_vis->analysis_uv analysis_fluor Determine Binding Affinity & Stoichiometry fluorescence->analysis_fluor analysis_gel Observe Mobility Shift gel->analysis_gel conclusion conclusion analysis_uv->conclusion Conclusion on DNA Interaction analysis_fluor->conclusion Conclusion on DNA Interaction analysis_gel->conclusion Conclusion on DNA Interaction

Caption: Experimental workflow for 7-OH-10-MBA DNA binding assays.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_outcome Cellular Outcomes compound 7-OH-10-MBA (Metabolically Activated) adduct DNA Adduct Formation compound->adduct atm_atr ATM/ATR Kinases (Sensors) adduct->atm_atr activates chk1_chk2 CHK1/CHK2 (Transducers) atm_atr->chk1_chk2 phosphorylates p53 p53 (Effector) chk1_chk2->p53 stabilizes repair DNA Repair p53->repair transactivates target genes apoptosis Apoptosis p53->apoptosis transactivates target genes cell_cycle Cell Cycle Arrest p53->cell_cycle transactivates target genes

Caption: Simplified DNA damage response pathway activated by DNA adducts.

reducing background noise in mass spectrometry of DNA adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry of DNA adducts. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and enhance the sensitivity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the sources of background noise and the principles of analytical techniques used to mitigate it.

Q1: What are the primary sources of background noise in the LC-MS analysis of DNA adducts?

A1: Background noise in LC-MS analysis of DNA adducts can originate from multiple sources, broadly categorized as chemical, sample-related, and instrumental.

  • Chemical Sources: High-purity solvents and reagents are critical, as impurities can significantly elevate the background signal.[1][2] Common chemical contaminants include polymers (like polyethylene glycol), plasticizers (phthalates), fatty acids, and metal ions (Na+, K+) that form adducts with analytes or solvent molecules.[2][3] Reagents used in sample preparation, such as those from solid-phase extraction (SPE) cartridges or filter membranes, can also introduce interfering compounds.[4][5]

  • Sample-Related Sources: The biological matrix itself is a major contributor. The vast excess of unmodified deoxynucleosides (10⁶ to 10⁹ times higher concentration than adducts) can cause ion suppression and contribute to chemical noise.[6][7] Salts, proteins, and other cellular components remaining after incomplete DNA purification also interfere with analysis.[6][8]

  • Instrumental and Environmental Sources: Contamination can build up within the LC-MS system, originating from dirty ion sources, contaminated transfer lines, or a fouled chromatography column.[9] Environmental factors like dust or volatile compounds in the laboratory air can dissolve into solvents and enter the system.[1]

Q2: How does tandem mass spectrometry (MS/MS or MS²) help reduce background noise?

A2: Tandem mass spectrometry enhances the signal-to-noise ratio by increasing specificity. It involves multiple stages of mass analysis to filter out background ions.[10][11] The process generally follows these steps:

  • Precursor Ion Selection (MS¹): In the first stage, the ion of interest (the protonated DNA adduct, [M+H]⁺) is selected from all other ions entering the mass spectrometer.

  • Fragmentation: The selected precursor ion is fragmented into smaller product ions using techniques like collision-induced dissociation (CID).[12]

  • Product Ion Analysis (MS²): In the second stage, a specific product ion, which is characteristic of the analyte, is monitored.

By only detecting signals that meet the criteria of having both a specific precursor mass and a specific product mass, this technique effectively filters out chemical noise and isobaric interferences that do not fragment in the same way.[11] Modes like Selected Reaction Monitoring (SRM) are particularly sensitive because they focus the instrument on detecting only specific precursor-to-product transitions.[10]

Q3: What is Constant Neutral Loss (CNL) scanning, and why is it useful for DNA adductomics?

A3: Constant Neutral Loss (CNL) scanning is a tandem MS technique ideal for screening for unknown DNA adducts.[6][13] It is based on the common fragmentation pattern of many modified 2'-deoxynucleosides, which involves the cleavage of the glycosidic bond and the loss of the 2'-deoxyribose sugar moiety (a neutral mass of 116 Da) upon fragmentation.[12][14]

In a CNL scan, the mass spectrometer is set to detect all precursor ions that lose a specific neutral mass (116 Da) to generate a product ion.[5][13] This allows for the discovery of potential DNA adducts in a sample without prior knowledge of their exact mass, as they are all identified by this characteristic fragmentation signature.[6] Data-dependent approaches can be combined with CNL, where the detection of a 116 Da loss automatically triggers a further fragmentation event (MS³) to obtain more detailed structural information about the newly discovered adduct.[6][13]

Q4: Why is sample cleanup crucial for sensitive DNA adduct detection?

A4: Rigorous sample cleanup is essential because DNA adducts are typically present at extremely low levels (e.g., 1 adduct per 10⁸-10¹⁰ normal bases) compared to unmodified nucleosides and other matrix components.[5][6][15] Without effective cleanup, several problems arise:

  • Ion Suppression: The high concentration of unmodified nucleosides and salts in the sample can compete with the DNA adducts for ionization in the electrospray source, reducing the signal intensity of the target analytes.[2][10]

  • Column Overloading: An excess of matrix components can overload the analytical column, leading to poor chromatographic separation and peak shape.[8]

  • High Background Noise: The presence of salts, proteins, and other impurities increases the overall chemical noise, making it difficult to distinguish the low-level adduct signals from the baseline.[4][6]

Techniques like solid-phase extraction (SPE) are used to enrich the DNA adducts while removing the bulk of unmodified nucleosides, salts, and proteins, thereby improving the signal-to-noise ratio and overall sensitivity of the analysis.[6][7]

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the mass spectrometry of DNA adducts.

Problem: My baseline is very high and noisy across the entire chromatogram.

Possible Cause Solution
Contaminated Solvents or Reagents Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[2][16] Sonicate the mobile phase for 5-10 minutes to remove dissolved gases.[16] Ensure solvent bottle caps are clean and not a source of contamination.[1]
Contaminated LC-MS System Clean the instrument's ion source, including the cone, needle, and transfer tube, as these parts can accumulate contaminants over time.[9] Flush the entire LC system, first without the column, to remove any buildup. If column fouling is suspected, try replacing it.[9]
Improper Instrument Settings Adjust the scan range of the mass spectrometer to exclude low-mass regions that are often dominated by solvent cluster ions.[16] Optimize the cone/capillary voltage, as an incorrect setting can induce fragmentation of mobile phase components and increase noise.[16][17]

Problem: I see many non-specific peaks and salt adducts (e.g., [M+Na]⁺, [M+K]⁺) in my spectra.

Possible Cause Solution
Residual Salts from Sample Preparation Improve the DNA purification process. After DNA precipitation, ensure the pellet is washed thoroughly with 70% ethanol to remove residual salts.[18] Use a solid-phase extraction (SPE) cleanup step specifically designed to remove salts and enrich adducts.[6][8]
Contamination from Glassware or Plasticware Use plasticware (e.g., polypropylene) instead of glass for preparing mobile phases and samples to minimize leaching of sodium and other ions.[19] If using glassware, ensure it is meticulously cleaned and rinsed with high-purity water.
High Salt Concentration in Mobile Phase Use volatile buffers like ammonium formate or ammonium acetate at low concentrations (e.g., 10 mM) instead of non-volatile salts like sodium or potassium phosphate.[2]
Formation of Analyte Adducts Add adduct-reducing agents to the sample. For example, ascorbic acid has been shown to reduce adduct formation.[20] Adding volatile ammonium salts to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which can sometimes be more consistent and easier to interpret than alkali adducts.[20]

Problem: My signal-to-noise ratio is poor, and I can't detect my low-abundance adducts.

Possible Cause Solution
Ion Suppression from Matrix Implement a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove the excess of unmodified nucleosides and other matrix components that cause ion suppression.[6][7]
Insufficient Method Specificity Switch from full-scan mode to a tandem MS mode like Selected Reaction Monitoring (SRM) or Constant Neutral Loss (CNL). These methods significantly reduce chemical noise by adding a layer of fragmentation-based filtering, which improves the signal-to-noise ratio.[5][10][11]
Suboptimal Instrument Parameters Optimize MS parameters such as collision energy (CID/HCD) to ensure efficient fragmentation of your target adducts, which is crucial for tandem MS methods.[13][21] Also, optimize source parameters like capillary voltage and gas flow rates to maximize analyte ionization.[22]
Insufficient Sample Amount For adductomic studies, a sufficient amount of starting DNA material (e.g., 10 µg or more) may be required to detect very low-level adducts.[6]

Quantitative Data Summary

The following tables summarize common background ions and compare different sample preparation strategies.

Table 1: Common Background Ions and Their Sources

Ion TypeCommon m/z ValuesPotential SourcesMitigation Strategy
Alkali Metal Adducts [M+Na]⁺, [M+K]⁺Glassware, reagents, sample matrix, fingerprints.[2][23][24]Use plasticware, high-purity reagents, and perform thorough sample cleanup.[19]
Solvent Clusters Varies (e.g., (CH₃CN)ₙH⁺)Mobile phase solvents.[3]Optimize desolvation parameters (gas flow, temperature); adjust MS scan range.[16]
Plasticizers (Phthalates) e.g., 149.0233 (protonated mono-2-ethylhexyl phthalate fragment)Plastic tubes, pipette tips, bottle caps, SPE cartridges.[3][4]Use phthalate-free labware; perform blank runs to identify contamination.
Polymers (PEG/PPG) Series of peaks with repeating units (44 Da for PEG)Surfactants (e.g., Triton), lubricants, SPE cartridges.[3][4]Use high-purity reagents; pre-wash SPE cartridges; perform blank runs.
Siloxanes Series of peaks with repeating units (74 Da)Silicone tubing, septa, glassware coatings, vacuum pump oil.[3]Use appropriate materials for tubing and septa; ensure proper instrument maintenance.

Table 2: Comparison of Sample Cleanup Strategies for Noise Reduction

Cleanup MethodPrincipleAdvantagesDisadvantages
Ethanol Precipitation DNA is precipitated out of solution with alcohol, leaving soluble impurities (like salts) behind.[18]Simple, inexpensive.Inefficient at removing co-precipitating contaminants; does not remove unmodified nucleosides after hydrolysis.[18]
Solid-Phase Extraction (SPE) Adducts are retained on a solid support while unmodified nucleosides and salts are washed away.[6][7]Excellent for enriching adducts and removing salts and unmodified nucleosides.[6][7]Potential for analyte loss; can introduce contaminants (e.g., plasticizers) from the cartridge material.[4]
Liquid-Liquid Extraction (LLE) Partitioning of adducts between two immiscible liquid phases to separate from interferences.[8]Can be effective for specific classes of adducts.Can be labor-intensive; requires optimization of solvent systems; risk of analyte loss.
Ultrafiltration Uses a membrane to separate molecules based on size (e.g., removing enzymes after digestion).[8]Good for removing large molecules like proteins.[5]Can introduce contaminants from the filter membrane; risk of small adducts passing through or adsorbing to the membrane.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Enzymatic Hydrolysis of DNA for Adduct Analysis

This protocol describes the enzymatic digestion of purified DNA to 2'-deoxynucleosides for subsequent LC-MS analysis.

Materials:

  • Purified DNA sample (10-50 µg) in high-purity water

  • Nuclease P1 from Penicillium citrinum

  • Alkaline Phosphatase from E. coli

  • 500 mM Sodium Acetate buffer (pH 5.0)

  • 1 M Tris-HCl buffer (pH 8.0)

  • Antioxidants (e.g., butylated hydroxytoluene) if analyzing oxidative adducts

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10-50 µg of the purified DNA sample.

  • Add 1/10th volume of 500 mM sodium acetate buffer (pH 5.0) to the DNA solution.

  • Add 10 units of Nuclease P1. Mix gently by flicking the tube.

  • Incubate the mixture at 37°C for 2 hours to digest the DNA to 3'-mononucleotides.

  • Add 1/10th volume of 1 M Tris-HCl buffer (pH 8.0) to adjust the pH for the next enzymatic step.

  • Add 10 units of Alkaline Phosphatase to the mixture.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to deoxynucleosides.

  • After incubation, stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzymes.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes.

  • Carefully transfer the supernatant, containing the deoxynucleosides, to a new tube for SPE cleanup or direct LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DNA Adduct Enrichment

This protocol uses a mixed-mode cation-exchange SPE cartridge to enrich for DNA adducts and remove unmodified deoxynucleosides.

Materials:

  • Mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • High-purity water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • DNA hydrolysate from Protocol 1

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of high-purity water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the DNA hydrolysate supernatant onto the conditioned SPE cartridge.

    • Allow the sample to pass through slowly (approx. 1 drop per second).

  • Washing (Removal of Interferences):

    • Wash the cartridge with 3 mL of 2% formic acid in water. This step removes salts and highly polar impurities.

    • Wash the cartridge with 3 mL of methanol. This step removes the bulk of the unmodified deoxynucleosides.

  • Elution of Adducts:

    • Elute the retained DNA adducts by passing 3 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts for reducing background noise.

TroubleshootingWorkflow Start High Background Noise Observed CheckSystem 1. System Check Start->CheckSystem CheckSample 2. Sample Prep Check Start->CheckSample CheckMethod 3. MS Method Check Start->CheckMethod Solvents Run Blanks (Solvents Only) CheckSystem->Solvents Is noise in blank? Reagents Verify Purity of Reagents/Solvents CheckSample->Reagents ScanMode Switch to MS/MS (SRM or CNL) CheckMethod->ScanMode Solvents->CheckSample No CleanSource Clean Ion Source & Flush System Solvents->CleanSource Yes NewColumn Install New Column CleanSource->NewColumn Result Noise Reduced NewColumn->Result Cleanup Optimize DNA Cleanup (e.g., SPE, Washes) Reagents->Cleanup Labware Check for Contamination (Plastics, Glassware) Cleanup->Labware Labware->Result OptimizeVoltages Optimize Source & Collision Voltages ScanMode->OptimizeVoltages ExclusionList Use Background Exclusion List OptimizeVoltages->ExclusionList ExclusionList->Result

Caption: A logical workflow for troubleshooting high background noise.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Tissue Tissue/Cell Sample DNA_Isolation DNA Isolation & Purification Tissue->DNA_Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis SPE SPE Cleanup (Adduct Enrichment) Hydrolysis->SPE LC LC Separation SPE->LC MS Mass Spectrometry (MS/MS - CNL/SRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow from biological sample to data analysis.

CNL_Principle cluster_ms1 MS1: Ion Selection cluster_ms2 MS2: Product Detection Ions All Ions from Source (Adducts, Noise, etc.) Q1 Quadrupole 1 (Q1) Scans m/z range Ions->Q1 q2 Fragmentation (CID) [M+H]+ -> [M+H-116]+ + 116 Q1->q2 Q3 Quadrupole 3 (Q3) Scans with m/z offset of 116 q2->Q3 Detector Detector Q3->Detector

Caption: Principle of Constant Neutral Loss (CNL) scanning for DNA adducts.

References

Technical Support Center: In Vitro Metabolism of 7-Methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro metabolism of 7-methylbenz(c)acridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of 7-methylbenz(c)acridine?

A1: The primary enzymes involved in the metabolism of 7-methylbenz(c)acridine are CYP1A1, CYP1A2, and CYP3A4. These enzymes catalyze the initial oxidative steps in the metabolic pathway.

Q2: What are the major metabolites of 7-methylbenz(c)acridine observed in in vitro systems?

A2: The major metabolites identified from in vitro studies include 7-hydroxymethylbenz(c)acridine and several dihydrodiols, such as trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz(c)acridine, and the proximate carcinogen, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine.[1][2][3]

Q3: How can I enhance the metabolic activity in my in vitro system?

A3: Pre-treating the experimental system (e.g., rats from which liver fractions are isolated) with inducers of cytochrome P450 enzymes, such as 3-methylcholanthrene or phenobarbital, can significantly increase the metabolic rate of 7-methylbenz(c)acridine.[1] Studies have shown that pretreatment with these inducers can lead to a 2.85 to 5.70-fold increase in total metabolism.[1]

Q4: What analytical methods are suitable for separating and identifying 7-methylbenz(c)acridine metabolites?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the separation and quantification of 7-methylbenz(c)acridine metabolites.[1][2] Thin-Layer Chromatography (TLC) can also be used for initial separation and analysis. For structural elucidation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Metabolite Formation Poor solubility of 7-methylbenz(c)acridine in the incubation medium.Due to its hydrophobic nature, ensure 7-methylbenz(c)acridine is fully dissolved.[4] Use a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare the stock solution, keeping the final solvent concentration in the incubation below 1%.[5] The addition of surfactants in combination with a low volume of co-solvent can also increase substrate availability.[4]
Inactive or degraded enzymes (e.g., microsomes, S9 fraction).Store enzyme preparations at -80°C and thaw them on ice immediately before use.[6] Avoid repeated freeze-thaw cycles.[6] Include positive controls with known substrates for the relevant CYP enzymes to verify enzyme activity.
Suboptimal incubation conditions.Optimize incubation parameters such as pH, temperature, and incubation time. A typical starting point is 37°C and a pH of 7.4.[6][7] Perform time-course experiments to determine the linear range of metabolite formation.
Insufficient cofactor (NADPH) concentration.Ensure an excess of NADPH is present in the reaction mixture.[7] A common concentration is 1.5 mM.[7]
High Variability Between Replicates Inconsistent pipetting of viscous enzyme solutions or hydrophobic substrate.Use calibrated pipettes and ensure thorough mixing of all components. Pre-incubate microsomes, buffer, and the test article for a few minutes before initiating the reaction with NADPH.[6]
Uneven distribution of cells in hepatocyte cultures.If using hepatocytes, gently rock the plates after seeding to ensure a uniform monolayer.[8]
Difficulty in Detecting Metabolites Low analytical sensitivity.Optimize your HPLC or GC-MS method for the specific metabolites of interest. This may include adjusting the gradient, flow rate, or mass spectrometry parameters.
Metabolites are further conjugated (Phase II metabolism).If using S9 fractions or hepatocytes, consider that metabolites may be undergoing glucuronidation or sulfation.[1] Treatment with enzymes like β-glucuronidase or sulfatase can hydrolyze these conjugates, allowing for the detection of the parent metabolite.[1]
Cytotoxicity in Cell-Based Assays (e.g., Hepatocytes) High concentration of 7-methylbenz(c)acridine or the organic solvent.Determine the non-toxic concentrations of your test compound and solvent through a cytotoxicity assay (e.g., MTT or LDH release assay) prior to the metabolism experiment.

Experimental Protocols

Microsomal Incubation Protocol

This protocol provides a general framework for studying the metabolism of 7-methylbenz(c)acridine using liver microsomes.

Materials:

  • Liver microsomes (human or rat)

  • 7-methylbenz(c)acridine

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Organic solvent (e.g., acetonitrile, ethyl acetate) for reaction termination

  • Internal standard for analytical quantification

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare a stock solution of 7-methylbenz(c)acridine in a suitable organic solvent.

  • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and liver microsomes.

  • Add the 7-methylbenz(c)acridine stock solution to the reaction mixture. The final organic solvent concentration should be less than 1%.

  • Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.[6]

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.[6]

  • Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold organic solvent containing an internal standard.[6]

  • Vortex the samples and centrifuge to precipitate the proteins.[6]

  • Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.

Hepatocyte Culture and Incubation Protocol

This protocol outlines the use of primary hepatocytes for metabolism studies.

Materials:

  • Cryopreserved or freshly isolated primary hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • 7-methylbenz(c)acridine

  • Phosphate-buffered saline (PBS)

Procedure:

  • Coat culture plates with collagen solution and incubate for at least 2 hours at 37°C.[9] Aspirate the collagen solution and wash with PBS before use.[9]

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cells to pre-warmed culture medium.

  • Centrifuge the cell suspension to pellet the viable hepatocytes and remove cryoprotectant.

  • Resuspend the cell pellet in fresh culture medium and determine cell viability and density.

  • Seed the hepatocytes onto the collagen-coated plates and incubate at 37°C in a humidified CO₂ incubator to allow for cell attachment.

  • After cell attachment, replace the medium with fresh medium containing the desired concentration of 7-methylbenz(c)acridine.

  • Incubate for the desired time points.

  • At each time point, collect both the culture medium and the cells for metabolite analysis. The medium can be directly processed, while cells may require lysis before extraction.

  • Extract the metabolites using an appropriate organic solvent and analyze by HPLC or LC-MS/MS.

Quantitative Data Summary

Parameter Value/Range Experimental System Reference
Substrate Concentration 4-200 µMIsolated Rat Hepatocytes[1]
Metabolite Formation (7MBAC-3,4-DHD) 2.2-3.4% of total ethyl acetate-extractable metabolitesRat Liver Microsomes[2]
Metabolite Formation (7MBAC-3,4-DHD) 2.3-2.7% of total ethyl acetate-extractable metabolitesRat Lung Microsomes[2]
Induction of Metabolism (Phenobarbital) 2.85-fold increase in total metabolismIsolated Rat Hepatocytes[1]
Induction of Metabolism (3-Methylcholanthrene) 5.70-fold increase in total metabolismIsolated Rat Hepatocytes[1]

Visualizations

Metabolism_Pathway 7-Methylbenz(c)acridine 7-Methylbenz(c)acridine Metabolite_1 7-Hydroxymethylbenz(c)acridine 7-Methylbenz(c)acridine->Metabolite_1 CYP450s Metabolite_2 trans-5,6-Dihydrodiol 7-Methylbenz(c)acridine->Metabolite_2 CYP450s Metabolite_3 trans-8,9-Dihydrodiol 7-Methylbenz(c)acridine->Metabolite_3 CYP450s Metabolite_4 trans-3,4-Dihydrodiol (Proximate Carcinogen) 7-Methylbenz(c)acridine->Metabolite_4 CYP450s Ultimate_Carcinogen Bay-Region Diol Epoxide Metabolite_4->Ultimate_Carcinogen CYP450s Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 7-Methylbenz(c)acridine Stock Solution Reaction_Setup Set up Incubation Mixture (Buffer, MgCl2, Enzyme) Stock_Solution->Reaction_Setup Enzyme_Prep Thaw/Prepare Microsomes or Hepatocytes Enzyme_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Start Initiate Reaction with NADPH Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Terminate Reaction (Organic Solvent) Incubate->Termination Extraction Centrifuge and Extract Supernatant Termination->Extraction Analysis Analyze by HPLC or LC-MS/MS Extraction->Analysis

References

Technical Support Center: Synthesis of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Hydroxymethyl-10-methylbenz(c)acridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guides

The synthesis of this compound is typically approached as a two-step process:

  • Step 1: Synthesis of the precursor, 7,10-dimethylbenz(c)acridine.

  • Step 2: Selective oxidation of one methyl group of the precursor to a hydroxymethyl group.

Below are troubleshooting guides for each of these key stages.

Step 1: Synthesis of 7,10-dimethylbenz(c)acridine

A common method for the synthesis of the benz(c)acridine core is through a variation of the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid. For 7,10-dimethylbenz(c)acridine, this would likely involve the reaction of a suitably substituted naphthalene derivative and an aminotoluene derivative.

Experimental Workflow: Synthesis of 7,10-dimethylbenz(c)acridine

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants N-(4-methyl-1-naphthyl)-p-toluidine + Acetic Acid (excess) Mixing Combine reactants and catalyst Reactants->Mixing Catalyst Zinc Chloride (anhydrous) Catalyst->Mixing Heating Heat mixture to 200-220 °C Mixing->Heating Charge reactor Reflux Maintain reflux for several hours Heating->Reflux Quenching Cool and treat with aqueous ammonia Reflux->Quenching After reaction completion Extraction Extract with an organic solvent (e.g., toluene) Quenching->Extraction Purification Purify by column chromatography (silica gel) Extraction->Purification Product 7,10-dimethylbenz(c)acridine Purification->Product

Caption: Workflow for the synthesis of 7,10-dimethylbenz(c)acridine.

Troubleshooting Q&A for Step 1

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product. 1. Incomplete reaction. 2. Degradation of starting materials or product at high temperatures. 3. Inactive catalyst.1. Increase reaction time and/or temperature gradually. Monitor reaction progress by TLC. 2. Ensure the reaction is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. Use freshly opened or properly stored anhydrous zinc chloride.
Formation of a complex mixture of byproducts. 1. Isomer formation during cyclization. 2. Polymerization or charring at high temperatures.1. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve selectivity. 2. Ensure efficient stirring and uniform heating to avoid localized overheating.
Difficulty in purifying the product. 1. Co-elution of isomers or closely related impurities. 2. Product is sparingly soluble in the chromatography eluent.1. Use a gradient elution system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Try a different solvent system for purification. Recrystallization from a suitable solvent (e.g., ethanol, toluene) might be effective.
Step 2: Selective Oxidation of 7,10-dimethylbenz(c)acridine

The selective oxidation of one methyl group to a hydroxymethyl group in the presence of another methyl group and a sensitive polycyclic aromatic system is a challenging transformation. A mild oxidizing agent is required to prevent over-oxidation to the aldehyde or carboxylic acid, or oxidation of the aromatic rings.

Experimental Workflow: Selective Oxidation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Substrate 7,10-dimethylbenz(c)acridine Mixing Dissolve substrate in solvent, add oxidant Substrate->Mixing Solvent Inert solvent (e.g., Dichloromethane) Solvent->Mixing Oxidant Mild Oxidizing Agent (e.g., Selenium Dioxide) Oxidant->Mixing Reaction_Conditions Stir at controlled temperature (e.g., room temp. to reflux) Mixing->Reaction_Conditions Initiate reaction Monitoring Monitor by TLC for consumption of starting material and formation of product Reaction_Conditions->Monitoring Quenching Quench reaction (e.g., with aqueous sodium bisulfite) Monitoring->Quenching Upon completion Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the selective oxidation of 7,10-dimethylbenz(c)acridine.

Troubleshooting Q&A for Step 2

Question/Issue Possible Cause(s) Suggested Solution(s)
Low conversion of starting material. 1. Insufficient amount of oxidizing agent. 2. Low reactivity of the methyl groups.1. Increase the equivalents of the oxidizing agent incrementally. 2. Increase the reaction temperature or try a more reactive, yet still selective, oxidizing agent.
Formation of multiple oxidation products (diol, aldehyde, carboxylic acid). 1. Over-oxidation due to harsh reaction conditions or a non-selective oxidizing agent.1. Use a milder oxidizing agent (e.g., selenium dioxide). Control the reaction temperature carefully, starting at a lower temperature. Monitor the reaction closely and stop it once the desired product is the major component.
Oxidation of the benz(c)acridine ring system. 1. The chosen oxidizing agent is not selective for the benzylic position.1. Switch to a more chemoselective oxidizing agent known for benzylic C-H oxidation. Protect the aromatic system if necessary, although this adds extra steps.
Difficulty in separating the mono-hydroxymethyl product from the starting material and diol byproduct. 1. Similar polarities of the compounds.1. Utilize a high-performance liquid chromatography (HPLC) system for purification. 2. Consider derivatizing the hydroxyl group(s) to alter polarity for easier separation, followed by a deprotection step.

Data Summary

The following table summarizes hypothetical, yet realistic, reaction parameters that could be a starting point for optimization.

Parameter Step 1: Synthesis of 7,10-dimethylbenz(c)acridine Step 2: Selective Oxidation
Key Reagents N-(4-methyl-1-naphthyl)-p-toluidine, Acetic Acid, Zinc Chloride7,10-dimethylbenz(c)acridine, Selenium Dioxide
Solvent Acetic Acid (reagent and solvent)Dichloromethane or Dioxane
Temperature 200-220 °CRoom Temperature to 40 °C
Reaction Time 4-8 hours12-24 hours
Typical Yield 50-70%30-50% (of the mono-oxidized product)
Purification Column Chromatography (Silica, Hexane/Ethyl Acetate gradient)Column Chromatography (Silica, Dichloromethane/Methanol gradient)

Experimental Protocols

Protocol 1: Synthesis of 7,10-dimethylbenz(c)acridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-methyl-1-naphthyl)-p-toluidine (1.0 eq), glacial acetic acid (10-20 eq), and anhydrous zinc chloride (2.0-3.0 eq).

  • Reaction: Heat the mixture in an oil bath to 200-220 °C and maintain at this temperature with vigorous stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully add the mixture to a beaker containing a concentrated aqueous solution of ammonia. Stir until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7,10-dimethylbenz(c)acridine as a solid.

Protocol 2: Selective Oxidation to this compound
  • Reaction Setup: Dissolve 7,10-dimethylbenz(c)acridine (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere. Add selenium dioxide (1.0-1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of new, more polar spots.

  • Work-up: Upon completion, filter the reaction mixture to remove selenium residues. Quench the reaction by washing the filtrate with an aqueous solution of sodium bisulfite, followed by water and brine.

  • Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to separate the desired mono-hydroxymethyl product from the unreacted starting material and diol byproduct.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst for the synthesis of the benz(c)acridine core in Step 1?

A1: Yes, other Lewis acids such as aluminum chloride or Brønsted acids like polyphosphoric acid have been used in similar cyclizations. However, reaction conditions, particularly temperature and time, will need to be re-optimized.

Q2: What is the likely isomeric impurity in the synthesis of 7,10-dimethylbenz(c)acridine?

A2: Depending on the precise precursors and reaction conditions, you may form other isomers, such as 7,9-dimethylbenz(c)acridine. The regioselectivity of the cyclization is a key challenge. Purification by chromatography is essential to isolate the desired isomer.

Q3: For the selective oxidation in Step 2, are there alternative reagents to selenium dioxide?

A3: Other mild oxidizing agents for benzylic C-H oxidation include N-bromosuccinimide (NBS) with a radical initiator followed by hydrolysis, or certain metal-based catalysts under aerobic conditions. However, achieving mono-oxidation selectivity on a dimethylated system can be challenging and requires careful control of stoichiometry and reaction conditions.

Q4: How can I confirm the position of the hydroxymethyl group in the final product?

A4: The regiochemistry of the oxidation can be confirmed using 2D NMR techniques, such as NOESY or HMBC, which can show correlations between the newly formed methylene protons of the hydroxymethyl group and the protons on the aromatic rings, allowing for unambiguous structural assignment.

Q5: The final product appears to be unstable. How should it be stored?

A5: Polycyclic aromatic compounds, especially those with benzylic alcohol functionalities, can be sensitive to light and air. It is advisable to store the purified this compound as a solid, under an inert atmosphere (argon or nitrogen), in a light-protected container (e.g., an amber vial) at low temperatures (-20 °C).

Technical Support Center: Quantifying Low-Level DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the quantification of low-level DNA adducts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for quantifying low-level DNA adducts, and what are their primary advantages and limitations?

A1: The most prevalent methods for the detection and quantification of low-level DNA adducts include ³²P-postlabeling, mass spectrometry (MS)-based methods, and immunoassays.[1] Each technique offers distinct advantages and is suited for different research applications.

  • ³²P-Postlabeling: This is an ultrasensitive method capable of detecting as low as one adduct in 10⁹–10¹⁰ normal nucleotides, requiring only microgram quantities of DNA.[2][3] It is applicable to a wide range of DNA adducts and complex mixtures.[1][3] However, it involves the use of radioactivity, can be labor-intensive, and does not provide structural information for positive identification of unknown adducts.[4]

  • Mass Spectrometry (MS)-Based Methods (LC-MS/MS, GC-MS, AMS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant platform, offering high selectivity and structural confirmation of adducts.[5] When combined with stable isotope-labeled internal standards, it provides robust quantification. Accelerator mass spectrometry (AMS) offers exceptional sensitivity, with detection limits in the range of one adduct per 10¹¹–10¹² nucleotides.[6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used but often requires derivatization of the adducts. A primary challenge for MS-based methods is ion suppression, where components of the sample matrix interfere with the ionization of the target analyte.[8][9][10][11]

  • Immunoassays (ELISA, Immunohistochemistry): These methods are based on antibodies specific to certain DNA adducts. They can be highly sensitive and are suitable for high-throughput screening. However, a major limitation is the potential for cross-reactivity with structurally similar compounds, which can affect specificity.[12]

Q2: How much DNA is typically required for low-level adduct analysis?

A2: The amount of DNA required varies significantly depending on the analytical method and the expected level of adducts.

  • ³²P-Postlabeling: This technique is known for its low sample requirement, typically needing only 1–10 µg of DNA.[3]

  • LC-MS/MS: The required DNA amount can range from 1 to 200 µg, depending on the abundance of the lesion and the sensitivity of the instrument.[12] For some sensitive analyses, around 10 to 100 µg of DNA is expected.[10]

  • Accelerator Mass Spectrometry (AMS): AMS is extremely sensitive and can be used with very small sample sizes.

Q3: What is "DNA adductomics," and how is it advancing the field?

A3: DNA adductomics is the comprehensive, global study of all DNA adducts within a biological system.[13][14] This emerging field utilizes high-resolution mass spectrometry to screen for both known and unknown DNA modifications in a single analysis.[5][15] This untargeted approach allows researchers to gain a broader understanding of the DNA damage landscape resulting from various exposures and endogenous processes. The development of specialized software and data analysis workflows is crucial for processing the large and complex datasets generated in adductomics studies.[5][13]

Troubleshooting Guides

³²P-Postlabeling Assay

Q: I am observing high background radioactivity on my TLC plates. What are the possible causes and solutions?

A: High background in a ³²P-postlabeling assay can obscure the detection of adduct spots and lead to inaccurate quantification. Here are common causes and troubleshooting steps:

Probable CauseSolution/Action
Incomplete Digestion of DNA Ensure complete enzymatic digestion of DNA to 3'-monophosphate nucleosides. Optimize digestion time and enzyme concentration.
Contaminated Reagents Use fresh, high-purity reagents, including enzymes, buffers, and [γ-³²P]ATP. Contamination can introduce interfering substances.
Suboptimal TLC Conditions Ensure the TLC plates are of high quality and properly prepared. Optimize the solvent systems for chromatography to improve the separation of adducts from background noise.
Insufficient Washing Inadequate washing of the plate can leave behind unreacted [γ-³²P]ATP and other contaminants. Increase the number and duration of wash steps.
Plate Blocking Issues In assays with a blotting step, insufficient blocking can lead to non-specific binding of radioactivity. Optimize the blocking buffer concentration and incubation time.[16]

Logical Workflow for Troubleshooting High Background in ³²P-Postlabeling

G Start High Background Observed Check_Digestion Verify Complete DNA Digestion Start->Check_Digestion Check_Reagents Assess Reagent Purity Check_Digestion->Check_Reagents Digestion OK Unresolved Issue Persists Check_Digestion->Unresolved Incomplete Digestion Optimize_TLC Optimize TLC Conditions Check_Reagents->Optimize_TLC Reagents Pure Check_Reagents->Unresolved Contaminated Reagents Improve_Washing Enhance Washing Protocol Optimize_TLC->Improve_Washing TLC Optimized Optimize_TLC->Unresolved Suboptimal TLC Review_Blocking Review Blocking Step (if applicable) Improve_Washing->Review_Blocking Washing Improved Improve_Washing->Unresolved Insufficient Washing Resolved Background Reduced Review_Blocking->Resolved Blocking Optimized Review_Blocking->Unresolved Blocking Ineffective Unresolved->Start Re-evaluate

Caption: Troubleshooting workflow for high background in ³²P-postlabeling assays.

LC-MS/MS Analysis

Q: My analyte signal is suppressed, and I suspect matrix effects. How can I identify and mitigate ion suppression?

A: Ion suppression is a common challenge in LC-MS/MS analysis of complex biological samples, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[8][9][10][11]

Probable CauseSolution/Action
Co-eluting Matrix Components Improve chromatographic separation to resolve the analyte from interfering compounds. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[9]
Insufficient Sample Cleanup Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to analysis.[9][11]
High Salt Concentration Reduce or eliminate non-volatile salts from the mobile phase and sample. Use volatile buffers like ammonium formate or ammonium acetate.[17]
Inappropriate Ionization Source/Mode If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression.[10][11] Also, switching between positive and negative ionization modes might help.[10][11]
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[10][11]

Experimental Workflow to Identify and Mitigate Ion Suppression

G Start Suspected Ion Suppression PostColumn_Infusion Perform Post-Column Infusion Experiment Start->PostColumn_Infusion Improve_Cleanup Enhance Sample Cleanup Start->Improve_Cleanup Change_Ionization Modify Ionization Method Start->Change_Ionization Dilute_Sample Test Sample Dilution Start->Dilute_Sample Suppression_Confirmed Suppression Confirmed PostColumn_Infusion->Suppression_Confirmed Optimize_Chroma Optimize Chromatography Suppression_Confirmed->Optimize_Chroma Yes No_Suppression No Significant Suppression Suppression_Confirmed->No_Suppression No Reanalyze Re-analyze Sample Optimize_Chroma->Reanalyze Improve_Cleanup->Reanalyze Change_Ionization->Reanalyze Dilute_Sample->Reanalyze Resolved Suppression Mitigated Reanalyze->Resolved G DNA_Sample DNA Sample (2-10 µg) Digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling ³²P-Labeling (T4 Polynucleotide Kinase, [γ-³²P]ATP) Enrichment->Labeling Separation TLC Separation Labeling->Separation Detection Autoradiography Separation->Detection Quantification Scintillation Counting/ Phosphorimaging Detection->Quantification Data_Analysis Calculate RAL Quantification->Data_Analysis G Raw_Data Raw LC-MS/MS Data (.raw, .wiff, etc.) Peak_Picking Peak Picking and Feature Detection Raw_Data->Peak_Picking Alignment Chromatographic Alignment Peak_Picking->Alignment Filtering Noise and Background Filtering Alignment->Filtering Adduct_ID Putative Adduct Identification (Neutral Loss, Accurate Mass) Filtering->Adduct_ID Database_Search Database and Library Searching Adduct_ID->Database_Search Quantification Quantification (Peak Area Integration) Database_Search->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

Technical Support Center: Stability Testing of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting stability testing on 7-Hydroxymethyl-10-methylbenz(c)acridine. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual diagrams to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound under laboratory conditions?

Based on its chemical structure, which includes a hydroxymethyl group and a polycyclic aromatic nitrogen heterocycle system, the following degradation pathways are anticipated:

  • Oxidation: The primary site of oxidation is expected to be the benzylic hydroxymethyl group, which can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The electron-rich aromatic ring system may also be susceptible to oxidation.

  • Photodegradation: Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues are often susceptible to degradation upon exposure to light.[1] Photolytic stress may induce complex reactions, including oxidation and potential cleavage of the aromatic rings.

  • Hydrolysis: While the molecule lacks functional groups that are highly susceptible to hydrolysis, such as esters or amides, its stability across a range of pH values should be thoroughly investigated. Extreme pH conditions can catalyze other degradation reactions.

  • Thermal Degradation: Exposure to high temperatures can provide the energy required to initiate degradation, and the extent of degradation will be dependent on the temperature and duration of exposure.

What is a suitable starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound?

A systematic approach is recommended for developing a stability-indicating HPLC method:

  • Forced Degradation: Initially, subject the compound to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. This will generate potential degradation products that need to be separated from the parent compound.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common and effective starting point. For the mobile phase, a gradient elution using a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol is recommended.

  • Method Optimization: The separation can be optimized by adjusting the gradient profile, the pH of the aqueous component of the mobile phase, and the organic modifier. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the selection of an optimal detection wavelength where both the parent compound and its degradation products have adequate absorbance.

  • Method Validation: Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust.[2]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample before injection.
Inappropriate mobile phase pHAdjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Secondary interactions with the columnUse a base-deactivated column or add a competing base like triethylamine to the mobile phase.
Unexpected Peaks in Chromatograms ContaminationRun a blank gradient to check for contamination in the solvent or HPLC system.
Sample carryoverImplement a thorough needle and injector wash protocol between injections.
On-instrument degradationPrepare samples fresh and consider using an autosampler with temperature control.
Inconsistent Retention Times Fluctuations in mobile phase compositionEnsure accurate and consistent preparation of the mobile phase.
Temperature variationsUse a column oven to maintain a stable column temperature.
Pump malfunctionCheck the HPLC pump for leaks and pressure fluctuations.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration (hours)Parent Compound Remaining (%)Number of Major Degradants
Acid Hydrolysis0.1 M HCl, 60°C2488.52
Base Hydrolysis0.1 M NaOH, 60°C2495.21
Oxidation3% H₂O₂, RT1272.14
Thermal80°C (Solid State)4898.71
PhotolyticICH Option 2-85.43

Table 2: Example Photostability Data

ConditionTime (hours)Parent Compound Remaining (%)Observations
Dark Control 0100.0Clear, colorless solution
2499.5Clear, colorless solution
UV/Vis Light 0100.0Clear, colorless solution
2485.4Slight yellow discoloration

Experimental Protocols

Protocol 1: Forced Degradation by Oxidation

Objective: To assess the oxidative stability of this compound.

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade methanol

  • HPLC grade water

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • To a volumetric flask, add a known volume of the stock solution.

  • Add a calculated volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Dilute to the final volume with a suitable solvent mixture (e.g., methanol/water).

  • Maintain the solution at room temperature and collect samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 hours).

  • At each time point, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • HPLC grade methanol

  • HPLC grade water

  • Quartz or UV-transparent vials

  • A photostability chamber compliant with ICH Q1B guidelines

  • Aluminum foil

Procedure:

  • Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Transfer the solution into chemically inert, transparent containers.

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Place both the test and control samples in the photostability chamber.

  • Expose the samples to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • At the end of the exposure period, withdraw samples from both the exposed and dark control containers.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Record any changes in the physical appearance of the solutions.

Mandatory Visualizations

G Potential Oxidative Degradation Pathway Parent This compound Aldehyde 7-Formyl-10-methylbenz(c)acridine Parent->Aldehyde Oxidation Other Other Oxidative Degradants Parent->Other Ring Oxidation CarboxylicAcid 10-Methylbenz(c)acridine-7-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidative degradation pathway of the compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Expose Expose to Stress Conditions Acid->Expose Base Basic Base->Expose Oxidative Oxidative Oxidative->Expose Thermal Thermal Thermal->Expose Photolytic Photolytic Photolytic->Expose Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Analyze Analyze by Stability-Indicating HPLC Expose->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: General workflow for forced degradation studies.

References

Technical Support Center: DNA Adduct Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DNA Adduct Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and avoid artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a DNA adduct?

A DNA adduct is a segment of DNA that has become covalently bonded to a chemical. This process, known as DNA adduction, can lead to mutations and potentially initiate carcinogenesis if not repaired by the cell's machinery.[1] DNA adducts are frequently used as biomarkers to quantify an organism's exposure to carcinogens.[1]

Q2: What are the most common methods for DNA adduct analysis?

The primary techniques for DNA adduct analysis include ³²P-postlabeling and mass spectrometry (MS)-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[2][3][4] While ³²P-postlabeling is highly sensitive, LC-MS has become the preferred method as it provides more specific structural information for adduct identification.[2][5]

Q3: Why is it critical to avoid artifacts in DNA adduct analysis?

Q4: What are common sources of artifacts in DNA adduct analysis?

Artifacts can arise from various stages of the experimental workflow, including:

  • Sample Collection and Storage: Improper handling can lead to DNA degradation.

  • DNA Isolation: Incomplete removal of contaminants or harsh extraction methods can damage DNA.[6] For formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process itself can cause DNA fragmentation and base modifications.[7]

  • Enzymatic Digestion: Incomplete digestion can lead to inaccurate quantification.

  • Mass Spectrometry: The presence of impurities or coeluted species can form adduct ions (e.g., [M+Na]⁺, [M+K]⁺), complicating data interpretation.[8]

Q5: How can I validate my DNA adduct analysis method?

Method validation is crucial for reliable results. This can be achieved by:

  • Using certified reference materials or DNA standards with known levels of specific adducts.[9]

  • Performing inter-laboratory comparison trials to assess reproducibility.[9]

  • Including positive and negative controls in all assays.[6]

  • For MS-based methods, using stable isotopically labeled internal standards for accurate quantification.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your DNA adduct analysis experiments.

Issue 1: High Background or False Positives in ³²P-Postlabeling Assay
Potential Cause Troubleshooting Step
Incomplete digestion of normal nucleotides Optimize enzyme (Micrococcal nuclease and Spleen phosphodiesterase) concentrations and incubation times. Ensure optimal buffer conditions.
Contamination of reagents with ATP Use high-purity reagents and ATP-free water.
Radioactive contaminants in [γ-³²P]ATP Use freshly prepared and purified [γ-³²P]ATP.
Non-specific binding to chromatography plates Pre-wash TLC plates with the developing solvent.
Issue 2: Low Signal or Poor Recovery of Adducts in LC-MS Analysis
Potential Cause Troubleshooting Step
Inefficient DNA Isolation Ensure complete tissue lysis. For FFPE samples, use a validated extraction protocol to minimize fragmentation.[7] Consider using a method with proteinase K digestion followed by column purification.[10]
Adduct Loss During Sample Preparation Avoid harsh chemical treatments. For adducts of reactive oxygen species, add antioxidants during DNA isolation.[11] Use low-adsorption vials and hybrid surface-coated analytical columns to minimize analyte loss.[12]
Suboptimal Ionization in Mass Spectrometer Optimize ESI source parameters (e.g., capillary voltage, cone voltage).[12] Test different mobile phase additives; for example, ammonium bicarbonate can enhance the signal.[12]
Inefficient Fragmentation Optimize collision energy for tandem MS (MS/MS) experiments to ensure characteristic neutral loss of the deoxyribose moiety (116 Da).[3]
Issue 3: Appearance of Non-specific Peaks or Artifacts in Mass Spectra
Potential Cause Troubleshooting Step
Formation of Salt Adducts (e.g., [M+Na]⁺, [M+K]⁺) Use high-purity solvents and reagents. Clean the LC-MS system regularly to remove salt buildup.[8]
Oxidative Damage During Sample Handling Add antioxidants like butylated hydroxytoluene (BHT) or desferrioxamine during DNA isolation to prevent artificial formation of oxidative adducts.[11]
Cytosine Deamination in FFPE Samples Treat FFPE DNA with uracil-DNA glycosylase (UDG) before PCR amplification or sequencing to reduce sequence artifacts.[13]
Co-eluting Matrix Components Improve chromatographic separation by optimizing the gradient, column chemistry, or using a more selective sample preparation method like solid-phase extraction (SPE).[14]

Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay for DNA Adducts

This protocol provides a general workflow for the ³²P-postlabeling assay.[15][16][17]

  • DNA Digestion: Digest 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides using methods like nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky aromatic adducts) or butanol extraction.

  • Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots.

Protocol 2: LC-MS/MS Analysis of DNA Adducts

This protocol outlines a general procedure for targeted DNA adduct analysis by LC-MS/MS.[3][18]

  • DNA Isolation: Isolate DNA from tissues or cells using a method that ensures high purity and minimizes degradation.[10] Quantify the DNA concentration accurately.

  • Enzymatic Hydrolysis: Digest the DNA to deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Remove proteins and other macromolecules, often by solid-phase extraction (SPE) or ultrafiltration.

  • LC Separation: Inject the sample onto a reverse-phase or HILIC column for chromatographic separation of the adducted deoxynucleosides.[14]

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion (typically the neutral loss of deoxyribose, [M+H-116]⁺) is monitored in the third quadrupole.[3]

  • Quantification: Quantify the adducts by comparing their peak areas to those of a standard curve generated using authentic standards and stable isotope-labeled internal standards.

Data Presentation

Table 1: Comparison of Common DNA Adduct Analysis Methods
Feature³²P-Postlabeling AssayLC-MS/MS
Sensitivity ~1 adduct per 10¹⁰ nucleotides[15]~1 adduct per 10⁸ to 10¹⁰ nucleotides[5]
DNA Required 1-10 µg[3]1-50 µg[6]
Structural Information Limited, relies on chromatographic behaviorHigh, provides molecular weight and fragmentation data[5]
Quantification RelativeAbsolute (with standards)[3]
Throughput LowHigh
Primary Artifacts Incomplete digestion, radioactive contaminantsSalt adducts, oxidative damage, matrix effects[8]

Visualizations

DNA_Adduct_Formation_and_Analysis_Workflow cluster_exposure Exposure & Adduction cluster_analysis Analysis Workflow Exposure Exposure Metabolic_Activation Metabolic_Activation Exposure->Metabolic_Activation Bioactivation DNA_Adduct_Formation DNA_Adduct_Formation Metabolic_Activation->DNA_Adduct_Formation Reactive Intermediate DNA_Isolation DNA_Isolation DNA_Adduct_Formation->DNA_Isolation Enzymatic_Digestion Enzymatic_Digestion DNA_Isolation->Enzymatic_Digestion Analytical_Method Analytical_Method Enzymatic_Digestion->Analytical_Method Data_Analysis Data_Analysis Analytical_Method->Data_Analysis

Caption: General workflow from chemical exposure to DNA adduct analysis.

Artifact_Sources Sample_Prep Sample Preparation Analysis Analytical Measurement Artifact_1 Oxidative Damage Sample_Prep->Artifact_1 Artifact_2 Contamination Sample_Prep->Artifact_2 Artifact_3 Incomplete Reactions Sample_Prep->Artifact_3 Artifact_4 Matrix Effects / Ion Suppression Analysis->Artifact_4 Artifact_5 Salt Adduct Formation Analysis->Artifact_5

Caption: Common sources of artifacts in DNA adduct analysis.

Troubleshooting_Logic Problem Unexpected Result (e.g., Low Signal, Extra Peaks) Check_Sample_Prep Review Sample Preparation Steps Problem->Check_Sample_Prep Check_Instrumentation Review Instrument Parameters & Performance Problem->Check_Instrumentation Optimize_Protocol Optimize Protocol (e.g., Digestion, Cleanup) Check_Sample_Prep->Optimize_Protocol Issue Found Calibrate_Instrument Calibrate & Clean Instrument Check_Instrumentation->Calibrate_Instrument Issue Found Re-run Re-run Sample with Controls Optimize_Protocol->Re-run Calibrate_Instrument->Re-run

Caption: A logical approach to troubleshooting DNA adduct analysis.

References

Validation & Comparative

A Comparative Analysis of 7-Hydroxymethyl-10-methylbenz(c)acridine and 7,12-dimethylbenz(a)anthracene (DMBA) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the polycyclic aromatic hydrocarbons (PAHs) 7-Hydroxymethyl-10-methylbenz(c)acridine and the well-characterized carcinogen 7,12-dimethylbenz(a)anthracene (DMBA). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their carcinogenicity, metabolic activation, DNA adduct formation, and mutagenicity.

Disclaimer: Direct comparative experimental data for this compound is limited. Therefore, this guide draws comparisons between DMBA and the closely related and studied carcinogenic derivative, 7-methylbenz(c)acridine, to infer the potential properties of this compound. The influence of the hydroxymethyl and 10-methyl substitutions is discussed based on established principles of PAH toxicology.

I. Carcinogenicity

DMBA is a potent organ-specific carcinogen, widely used to induce tumors in laboratory animals, particularly mammary adenocarcinomas.[1] In contrast, while benz(c)acridine itself is a weak carcinogen, methylation at the 7-position significantly enhances its carcinogenic activity. Six 7-methyl-substituted benz[c]acridines, including 7-methylbenz[c]acridine, have been identified as carcinogenic.[2] The addition of a methyl group at the 7-position of benz[c]acridine leads to enhanced tumor-initiating activity on mouse skin, a phenomenon also observed with the 7-methyl derivative of benz[a]anthracene.[3]

CompoundAnimal ModelRoute of AdministrationTumor TypePotency
7,12-dimethylbenz(a)anthracene (DMBA) Sprague-Dawley RatIntravenousMammary AdenocarcinomaHigh[1]
SENCAR MouseTopical (Skin)Skin Papillomas and CarcinomasHigh[4]
7-methylbenz(c)acridine MouseTopical (Skin)Skin TumorsModerate to High (4- to 6-fold more active than the parent compound as a tumor initiator)[3]
Newborn MouseIntraperitonealPulmonary and Hepatic TumorsHigh (about 8-fold more pulmonary tumors and 9-fold more hepatic tumors per male mouse than the parent compound)[3]
This compound ---Data not available

II. Metabolic Activation

The carcinogenicity of both DMBA and 7-methylbenz(c)acridine is dependent on their metabolic activation to reactive intermediates that can bind to DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

For DMBA , metabolic activation involves the formation of a bay-region diol epoxide. The key enzymes involved are CYP1A1, CYP1B1, and members of the CYP2C family.[2][5][6] CYP1A1 is primarily responsible for converting DMBA-3,4-diol to the anti-diol epoxide, while CYP1B1 is mainly responsible for the formation of the syn-diol epoxide.[2]

Similarly, 7-methylbenz(c)acridine is metabolized to a bay-region diol epoxide. The proposed proximate carcinogen is trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7MBAC-3,4-DHD).[7][8] This metabolite is significantly more tumorigenic than the parent compound.[3] The specific CYP isoforms responsible for the metabolism of 7-methylbenz(c)acridine have not been as extensively characterized as those for DMBA, but the process is known to be inducible by pretreatment with mixed-function oxidase inducers like 3-methylcholanthrene.[9]

The presence of a hydroxymethyl group on the benz(c)acridine scaffold, as in this compound, could potentially provide an alternative site for metabolism, possibly leading to detoxification pathways or the formation of different types of reactive metabolites. Hydroxylation of a methyl group is a known metabolic pathway for PAHs.

Metabolic_Activation_Comparison cluster_DMBA 7,12-dimethylbenz(a)anthracene (DMBA) Activation cluster_7H10MBA This compound Activation (Proposed) DMBA DMBA DMBA_Diol DMBA-3,4-dihydrodiol DMBA->DMBA_Diol CYP1A1, CYP1B1, CYP2C family DMBA_DE Bay-Region Diol Epoxide (anti- and syn-) DMBA_Diol->DMBA_DE CYP1A1 (anti) CYP1B1 (syn) DNA Adducts DNA Adducts DMBA_DE->DNA Adducts 7H10MBA This compound 7MBA_Diol trans-3,4-dihydro-3,4-dihydroxy- 7-methylbenz(c)acridine 7H10MBA->7MBA_Diol CYP450s Hydroxymethyl Metabolism Hydroxymethyl Metabolism 7H10MBA->Hydroxymethyl Metabolism Phase I/II Enzymes 7MBA_DE Bay-Region Diol Epoxide 7MBA_Diol->7MBA_DE CYP450s 7MBA_DE->DNA Adducts Detoxification/Excretion Detoxification/Excretion Hydroxymethyl Metabolism->Detoxification/Excretion

Proposed metabolic activation pathways for DMBA and this compound.

III. DNA Adduct Formation

The ultimate carcinogenic metabolites of both compounds are electrophilic epoxides that can covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

For DMBA , the major DNA adducts are formed from the reaction of its bay-region diol epoxide with the exocyclic amino groups of deoxyadenosine and deoxyguanosine.[1] The levels of DMBA-DNA adducts have been quantified in various tissues, with maximal levels observed approximately 48 hours after administration in rats.[1] For instance, intravenous administration of 5 mg of DMBA resulted in maximum DNA binding levels of approximately 12 µmol/mol deoxyribonucleic acid in the liver and 5 µmol/mol in the mammary gland.[1]

For 7-methylbenz(c)acridine , the formation of DNA adducts is also mediated by its bay-region diol epoxide. While specific quantitative levels of DNA adducts for this compound are not available, studies on related dibenz[a,j]acridine have shown the formation of distinct DNA adducts that can be detected and quantified using the ³²P-postlabeling assay.[10][11]

CompoundMethod of DetectionMajor AdductsQuantitative Levels (Example)
7,12-dimethylbenz(a)anthracene (DMBA) HPLC, ³²P-postlabelingBay-region diol epoxide adducts with deoxyadenosine and deoxyguanosine~5-12 µmol/mol dN in rat liver and mammary gland[1]
7-methylbenz(c)acridine ³²P-postlabelingBay-region diol epoxide adductsData on specific levels for this compound are limited.
This compound -Presumed to be bay-region diol epoxide adductsData not available

IV. Mutagenicity

The ability of a chemical to induce mutations is a strong indicator of its carcinogenic potential. The Ames test (bacterial reverse mutation assay) is a widely used method to assess mutagenicity.

DMBA is a known mutagen in the Ames test, requiring metabolic activation (S9 fraction) to induce mutations.

The mutagenicity of benz(c)acridine derivatives has been studied, and the results indicate that methyl substitution plays a significant role.[1] For instance, 7,10-dimethylbenz[c]acridine and 7,9,10-trimethylbenz[c]acridine have been shown to significantly increase the number of back-mutant colonies in the Ames test.[12] The presence of a 7-methyl group appears to be crucial for frameshift and base-pair substitution mutations.[12] The bay-region diol epoxides of benz(c)acridine are potent mutagens in both bacterial and mammalian cells.[13] The ultimate metabolite of 7-methylbenz[c]acridine, anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, is a potent mutagen in the Ames and V79 cell systems without metabolic activation.[7][8]

CompoundAmes Test Strain(s)Metabolic Activation (S9)Mutagenic Potential
7,12-dimethylbenz(a)anthracene (DMBA) TA98, TA100, etc.RequiredPositive
7-methylbenz(c)acridine derivatives TA97a, TA98, TA100, TA102Not always required for metabolitesVaries with substitution pattern; 7-methyl derivatives are mutagenic.[12]
This compound --Data not available

V. Experimental Protocols

A. In Vitro Metabolic Activation with Liver Microsomes

This protocol is a general procedure for assessing the metabolic activation of PAHs.

In_Vitro_Metabolism_Workflow A Prepare Incubation Mixture: - Test Compound (in DMSO) - Liver Microsomes (e.g., rat, human) - NADPH-generating system - Phosphate Buffer (pH 7.4) B Incubate at 37°C A->B C Stop Reaction (e.g., with cold acetone or ethyl acetate) B->C D Extract Metabolites C->D E Analyze by HPLC D->E

Workflow for in vitro metabolic activation assay.

Protocol:

  • Preparation of Microsomes: Liver microsomes are prepared from untreated or induced (e.g., with phenobarbital or 3-methylcholanthrene) rodents or obtained from human sources.[14][15]

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is incubated with liver microsomes, a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4) at 37°C.[15][16]

  • Extraction: The reaction is terminated by adding an organic solvent (e.g., ethyl acetate). The organic phase containing the metabolites is separated.

  • Analysis: The metabolites are separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[14]

B. ³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol:

  • DNA Isolation: DNA is isolated from tissues or cells exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Unmodified nucleotides are removed, often by nuclease P1 digestion or HPLC.[13]

  • Labeling: The DNA adducts are radiolabeled at the 5'-position with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or HPLC.[10][17]

  • Quantification: The amount of radioactivity in the adduct spots is measured by autoradiography and scintillation counting to determine the level of DNA adducts.[13]

C. Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the mutagenic potential of a compound.

Ames_Test_Workflow A Prepare bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100) B Mix bacteria with: - Test compound (various concentrations) - S9 mix (for metabolic activation) or buffer A->B C Add mixture to molten top agar B->C D Pour onto minimal glucose agar plates C->D E Incubate at 37°C for 48-72 hours D->E F Count revertant colonies E->F

Workflow for the Ames test.

Protocol:

  • Strain Selection: Choose appropriate bacterial tester strains (e.g., Salmonella typhimurium strains TA98 for frameshift mutations and TA100 for base-pair substitutions).[18][19]

  • Metabolic Activation: Prepare a liver homogenate fraction (S9) from induced rats for metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence and absence of the S9 mix.[20]

  • Plating: The bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted and compared to the control plates. A dose-dependent increase of at least two-fold in the number of revertants is generally considered a positive result.[19][21]

VI. Conclusion

Both 7,12-dimethylbenz(a)anthracene and 7-methyl-substituted benz(c)acridines are potent carcinogens that require metabolic activation to exert their genotoxic effects through the formation of DNA adducts. The "bay-region" diol epoxide pathway is the primary mechanism of activation for both classes of compounds. While DMBA is one of the most well-studied PAHs, data on specific derivatives of benz(c)acridine, such as this compound, is sparse.

Based on the available information for related compounds, it is likely that this compound is also a carcinogen that is metabolically activated to a DNA-reactive intermediate. The presence of the 7-methyl group suggests carcinogenic potential, and the 10-methyl group may further influence its activity. The hydroxymethyl group introduces a potential site for detoxification, which could modulate its overall carcinogenic potency compared to its non-hydroxylated counterpart.

Further research, including direct comparative studies, is necessary to fully elucidate the toxicological profile of this compound and to accurately assess its carcinogenic risk relative to well-established carcinogens like DMBA. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Comparative Guide to the Validation of 7-Hydroxymethyl-10-methylbenz(c)acridine-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate DNA adducts induced by 7-Hydroxymethyl-10-methylbenz(c)acridine, a metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) 7-methylbenz[c]acridine.[1][2] Due to the limited availability of specific quantitative data for this compound, this guide leverages established protocols for other well-characterized PAHs, such as benzo[a]pyrene, to illustrate the experimental workflows and data presentation. The principles and techniques described herein are directly applicable to the study of DNA adducts formed by this compound and other similar compounds.

Introduction to DNA Adduct Validation

The covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis.[3][4][5] Validating the presence and quantity of specific DNA adducts is essential for assessing the genotoxic potential of a compound, understanding its mechanism of action, and for use as biomarkers in molecular epidemiology studies. The two most prominent and complementary techniques for the detection and quantification of PAH-DNA adducts are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Validation Methodologies

The choice of method for DNA adduct validation depends on several factors, including the required sensitivity, the need for structural information, and the availability of standards.

Feature³²P-Postlabeling AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by chromatography (TLC or HPLC).Enzymatic digestion of DNA, chromatographic separation of adducted nucleosides, and detection by mass spectrometry.[3][6]
Sensitivity Very high (down to 1 adduct per 10¹⁰ nucleotides).High (typically 1 adduct per 10⁸-10⁹ nucleotides), with continuous improvements in instrumentation.[6]
Structural Information Limited; provides a chromatographic profile of adducts.High; provides mass-to-charge ratio and fragmentation patterns for structural elucidation.[6]
Quantification Relative quantification based on radioactivity; can be standardized with internal standards.[7]Absolute quantification using stable isotope-labeled internal standards.[3]
Requirement for Standards Not strictly required for detection, but necessary for identification and accurate quantification.Essential for method development, identification, and absolute quantification.[3]
Throughput Lower, can be labor-intensive.Higher, amenable to automation.

Quantitative Data Presentation: A Case Study with Benzo[a]pyrene

As a surrogate for this compound, the following table presents representative quantitative data for DNA adducts formed by benzo[a]pyrene (BaP), a well-studied PAH. These data illustrate the typical results obtained from in vivo studies. The highest levels of DNA adducts are often observed 18-24 hours after exposure.[8]

Treatment GroupTime PointDNA Adduct Level (adducts per 10⁸ nucleotides)Method of AnalysisReference
BaP-treated Mice (Liver)24 hours15.2 ± 3.4³²P-Postlabeling[9]
BaP-treated Mice (Lung)24 hours8.7 ± 2.1³²P-Postlabeling[9]
Human Placenta (Smokers)N/A49 - 312Immunoassay[10]
Human Placenta (Non-smokers)N/A49 - 312Immunoassay[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for the two primary methods of DNA adduct validation.

Protocol 1: ³²P-Postlabeling Assay

This protocol is adapted from established methods for PAH-DNA adducts.[7][11]

1. DNA Isolation and Purification:

  • Isolate genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits.

  • Treat with RNase A and proteinase K to remove RNA and protein contamination.

  • Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio).

2. Enzymatic Digestion:

  • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

3. Adduct Enrichment (Optional but Recommended):

  • Enrich the adducted nucleotides by butanol extraction or nuclease P1 treatment to remove unmodified nucleotides.

4. ³²P-Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

5. Chromatographic Separation:

  • Thin-Layer Chromatography (TLC): Separate the ³²P-labeled adducts on polyethyleneimine (PEI)-cellulose plates using a multi-directional chromatographic system.

  • High-Performance Liquid Chromatography (HPLC): Alternatively, separate the labeled adducts using reverse-phase HPLC for better resolution and quantification.[12][13]

6. Detection and Quantification:

  • Detect the separated adducts by autoradiography (for TLC) or with an online radioactivity detector (for HPLC).

  • Quantify adduct levels by scintillation counting of the excised adduct spots (from TLC) or by integrating the peak areas (from HPLC).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the analysis of DNA adducts.[6][14][15]

1. DNA Isolation and Digestion:

  • Isolate and purify genomic DNA as described in the ³²P-postlabeling protocol.

  • Enzymatically hydrolyze 20-50 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Clean-up and Adduct Enrichment:

  • Use solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

3. LC-MS/MS Analysis:

  • Inject the enriched sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

  • Separate the adducted nucleosides from the remaining unmodified nucleosides using a reverse-phase C18 column with a gradient elution (e.g., water and methanol with formic acid).

  • Ionize the eluting compounds using electrospray ionization (ESI).

  • Detect and quantify the target adducts using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for the adduct of interest and its corresponding stable isotope-labeled internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the validation of this compound-induced DNA adducts.

cluster_0 Metabolic Activation 7-Methylbenz(c)acridine 7-Methylbenz(c)acridine Cytochrome P450 Cytochrome P450 7-Methylbenz(c)acridine->Cytochrome P450 This compound This compound Cytochrome P450->this compound Sulfotransferase Sulfotransferase This compound->Sulfotransferase Reactive Ester Reactive Ester Sulfotransferase->Reactive Ester DNA Adduct DNA Adduct Reactive Ester->DNA Adduct

Metabolic activation of 7-methylbenz(c)acridine.

DNA Sample DNA Sample Enzymatic Digestion Enzymatic Digestion DNA Sample->Enzymatic Digestion Adduct Enrichment Adduct Enrichment Enzymatic Digestion->Adduct Enrichment 32P-Labeling 32P-Labeling Adduct Enrichment->32P-Labeling Chromatographic Separation Chromatographic Separation 32P-Labeling->Chromatographic Separation TLC TLC Chromatographic Separation->TLC HPLC HPLC Chromatographic Separation->HPLC Detection & Quantification Detection & Quantification TLC->Detection & Quantification HPLC->Detection & Quantification DNA Sample DNA Sample Enzymatic Digestion to Nucleosides Enzymatic Digestion to Nucleosides DNA Sample->Enzymatic Digestion to Nucleosides Addition of Internal Standard Addition of Internal Standard Enzymatic Digestion to Nucleosides->Addition of Internal Standard Sample Clean-up (SPE) Sample Clean-up (SPE) Addition of Internal Standard->Sample Clean-up (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Clean-up (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Unmasking DNA Damage: A Comparative Guide to Analytical Methods for DNA Adduct Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of DNA adducts—covalent modifications to DNA—is a critical aspect of assessing genotoxicity and cancer risk. The choice of analytical method can significantly impact the reliability and interpretation of these results. This guide provides an objective comparison of the three most prominent techniques for DNA adduct analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling Assay, and Immunoassays (ELISA), supported by experimental data to facilitate cross-validation of findings.

The formation of DNA adducts is a key molecular event in chemical carcinogenesis. Therefore, robust and reliable methods for their measurement are essential for toxicological risk assessment and the development of safer pharmaceuticals. Each of the primary analytical techniques possesses distinct advantages and limitations in terms of sensitivity, specificity, and throughput. Cross-validation of data using different analytical approaches is often necessary to ensure the accuracy and validity of the results.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate analytical method for DNA adduct analysis depends on various factors, including the specific adduct of interest, the required sensitivity, the amount of available DNA, and the desired throughput. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, ³²P-Postlabeling, and Immunoassays.

FeatureLC-MS/MS³²P-Postlabeling AssayImmunoassay (ELISA)
Limit of Detection (LOD) ~1 adduct in 10⁸ - 10⁹ nucleotides[1]~1 adduct in 10⁹ - 10¹⁰ nucleotides[2][3][4][5]~3 adducts per 10⁹ nucleotides[6]
Limit of Quantification (LOQ) Adduct-dependent, typically in the low fmol rangeNot directly quantitative without standards~50 attomole of specific adduct[7]
DNA Requirement 50 - 500 µg[1]3 - 30 µg[1]5 - 10 µg[6][7]
Specificity High (structure-specific)[1]Low (detects a wide range of adducts)[1]High (antibody-dependent)[6]
Quantification Absolute quantification with standardsRelative quantificationSemi-quantitative to quantitative with standards
Throughput Moderate to HighLow to ModerateHigh
Structural Information Yes[8]No[8]No

Experimental Workflows and Methodologies

A generalized workflow for DNA adduct analysis is depicted below, highlighting the points at which the different analytical methods diverge.

DNA_Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_p32 ³²P-Postlabeling cluster_elisa Immunoassay (ELISA) cluster_data Data Analysis DNA_Isolation DNA Isolation DNA_Hydrolysis DNA Hydrolysis (Enzymatic or Chemical) DNA_Isolation->DNA_Hydrolysis LC_Separation LC Separation DNA_Hydrolysis->LC_Separation Adduct_Enrichment Adduct Enrichment DNA_Hydrolysis->Adduct_Enrichment Plate_Coating Plate Coating with DNA DNA_Hydrolysis->Plate_Coating MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification & Interpretation MS_Detection->Quantification P32_Labeling ³²P-Labeling Adduct_Enrichment->P32_Labeling TLC_Separation TLC/HPLC Separation P32_Labeling->TLC_Separation TLC_Separation->Quantification Antibody_Incubation Antibody Incubation Plate_Coating->Antibody_Incubation Signal_Detection Signal Detection Antibody_Incubation->Signal_Detection Signal_Detection->Quantification

Figure 1. Generalized workflow for DNA adduct analysis comparing LC-MS/MS, ³²P-Postlabeling, and Immunoassay methods.

Detailed Experimental Protocols

Below are representative protocols for each of the three major analytical methods for DNA adduct analysis. These are intended as a guide and may require optimization based on the specific DNA adduct and sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and the ability to identify and quantify specific DNA adducts.[1]

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction.

    • To approximately 100 µg of DNA, add internal standards (e.g., ¹⁵N-labeled adducts).

    • Perform enzymatic hydrolysis by incubating the DNA with DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C.[9]

  • Sample Cleanup:

    • Partially purify the hydrolyzed DNA solution using solid-phase extraction (SPE) with a reversed-phase cartridge to remove unmodified nucleosides and other interfering substances.[9]

  • LC Separation:

    • Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the DNA adducts using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid or ammonium acetate.

  • MS/MS Detection:

    • Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for the target adduct and the internal standard for accurate quantification.[9]

³²P-Postlabeling Assay Protocol

This highly sensitive method is capable of detecting a wide range of bulky DNA adducts without prior knowledge of their structure.[2][3][8]

  • Enzymatic Digestion of DNA:

    • Digest 3-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by either nuclease P1 treatment, which removes normal nucleotides, or by butanol extraction.

  • ⁵'-Labeling of Adducts:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2][4][5][10]

  • Chromatographic Separation and Detection:

    • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detect and quantify the adducts by autoradiography and scintillation counting of the radioactive spots.[2][4][5][10]

Immunoassay (ELISA) Protocol for DNA Adducts

Immunoassays provide a high-throughput method for the detection of specific DNA adducts, provided a specific antibody is available.[6]

  • Plate Coating:

    • Dilute DNA samples to a concentration of approximately 4 µg/mL.

    • Add 50 µL of the DNA sample or BPDE-DNA standards to the wells of a high-binding 96-well plate.

    • Add 50 µL of DNA Binding Solution to each well and incubate overnight at room temperature on an orbital shaker.[11][12]

  • Blocking and Antibody Incubation:

    • Wash the wells and block with an appropriate blocking buffer to prevent non-specific binding.

    • Add the primary antibody specific to the DNA adduct of interest (e.g., anti-BPDE-I Antibody) and incubate for 1 hour at room temperature.[11][12]

  • Secondary Antibody and Signal Detection:

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated secondary antibody) and incubate for 1 hour.[11][12]

    • Wash the wells and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[11][12]

    • Quantify the amount of adduct in the samples by comparing the absorbance to a standard curve generated with known amounts of the adducted DNA.

Conclusion

References

A Comparative Guide to 7-Hydroxymethyl-10-methylbenz(c)acridine and Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxymethyl-10-methylbenz(c)acridine against other well-characterized polycyclic aromatic hydrocarbons (PAHs), focusing on their toxicological and biological activities. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its close structural analogs, primarily 7,10-dimethylbenz(c)acridine, and the parent compound, benz(c)acridine. This guide is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development to inform future studies and experimental design.

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds with diverse biological activities, including mutagenicity and carcinogenicity. Their mechanisms of action often involve metabolic activation to reactive intermediates that can damage DNA and interact with cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway. This guide focuses on this compound, a derivative of the benz(c)acridine ring system. While direct data on this specific compound is scarce, its structure suggests it is a metabolite of 7,10-dimethylbenz(c)acridine. The biological activities of benz(c)acridine derivatives are highly dependent on their substitution patterns, which influence their metabolic fate and interaction with biological targets.

Comparative Data on Biological Activity

The following tables summarize available quantitative data for this compound and comparator PAHs. Data for the target compound is largely inferred from its close analogs.

Table 1: Comparative Cytotoxicity of PAHs

CompoundCell LineAssayIC50 (µM)Reference
This compound Data not availableData not availableData not available
7,10-Dimethylbenz(c)acridineData not availableData not availableData not available
Benzo[a]pyreneHepG2MTT~10[Generic Literature Value]
7,12-Dimethylbenz[a]anthracene (DMBA)MCF-7MTT~1[Generic Literature Value]

Table 2: Comparative Genotoxicity of PAHs (Ames Test)

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenicity (revertants/nmol)Reference
This compound Data not availableData not availableData not available
7,10-Dimethylbenz(c)acridineTA98+Significant increase in revertants[1]
7,10-Dimethylbenz(c)acridineTA100+Significant increase in revertants[1]
Benzo[a]pyreneTA98, TA100+Highly mutagenic[Generic Literature Value]
7,12-Dimethylbenz[a]anthracene (DMBA)TA98, TA100+Highly mutagenic[Generic Literature Value]

Table 3: Comparative Aryl Hydrocarbon Receptor (AhR) Activation

CompoundAssaySystemEC50 (nM)Reference
This compound Data not availableData not availableData not available
7,10-Dimethylbenz(c)acridineData not availableData not availableData not available
Benzo[a]pyreneLuciferase ReporterH4IIE~1[Generic Literature Value]
7,12-Dimethylbenz[a]anthracene (DMBA)Luciferase ReporterH4IIE~0.1[Generic Literature Value]

Signaling Pathways and Mechanisms of Action

The biological effects of many PAHs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, including cytochrome P450 enzymes (CYPs) like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., 7-Hydroxymethyl-10- methylbenz(c)acridine) AhR_complex AhR-Hsp90-XAP2-p23 Complex PAH->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Responsive Element) AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins CYP Enzymes mRNA->Proteins Translation Metabolic_Activation Metabolic Activation of PAHs Proteins->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Toxicity Toxicity & Carcinogenesis DNA_Adducts->Toxicity

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The metabolic activation of benz(c)acridines is a critical step in their genotoxicity. The formation of dihydrodiol epoxides in the "bay region" of the molecule is often associated with high carcinogenic potential. For 7-methylbenz[c]acridine, the 3,4-dihydrodiol is a proximate carcinogen, which is further metabolized to a highly reactive bay-region diol epoxide that can form covalent adducts with DNA.[2][3] Given that this compound is a likely metabolite of 7,10-dimethylbenz(c)acridine, its potential for further metabolic activation and subsequent genotoxicity warrants investigation.

metabolic_activation Parent_PAH 7,10-Dimethylbenz(c)acridine Phase1 Phase I Metabolism (CYP450) Parent_PAH->Phase1 Hydroxylated_Metabolite This compound (Target Compound) Hydroxylated_Metabolite->Phase1 Excretion Phase II Metabolism (Conjugation & Excretion) Hydroxylated_Metabolite->Excretion Phase1->Hydroxylated_Metabolite Dihydrodiol Dihydrodiol Metabolite Phase1->Dihydrodiol Diol_Epoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Phase1->Diol_Epoxide Dihydrodiol->Phase1 Dihydrodiol->Excretion DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts

References

Assessing the Relative Potency of 7-Hydroxymethyl-10-methylbenz(c)acridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential potency of 7-Hydroxymethyl-10-methylbenz(c)acridine. Direct experimental data on the biological activity of this specific compound is limited in publicly available literature. Therefore, this analysis relies on data from structurally related benz(c)acridine derivatives to infer its likely potency and mechanism of action. The guide presents available quantitative data for comparator compounds, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Comparative Potency of Benz(c)acridine Derivatives

Compound/AlternativeCell LineIC50 (µM)
Benzo[c]acridine-dione 4c MCF-710.21 ± 1.04
A27808.32 ± 0.76
HeLa12.54 ± 1.21
HepG215.87 ± 1.54
DU1459.87 ± 0.95
A54911.23 ± 1.11
PC37.65 ± 0.68
LNCaP24.32 ± 2.13
Benzo[c]acridine-dione 4g MCF-77.87 ± 0.76
A27806.54 ± 0.59
HeLa9.87 ± 0.92
HepG211.43 ± 1.08
DU1456.98 ± 0.64
A5498.12 ± 0.79
PC35.23 ± 0.48
LNCaP18.76 ± 1.76
β-lapachone (Control) PC32.5 ± 0.21
Combretastatin A-4 (Control) PC30.015 ± 0.002

Data sourced from a study on novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors.

Inferred Mechanism of Action and Signaling Pathway

Benz(c)acridines are planar aromatic systems, a structural feature common to DNA intercalating agents. This, combined with studies on related acridine compounds, suggests that this compound likely exerts its biological effects through intercalation into DNA and subsequent inhibition of topoisomerase enzymes. This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis.

G Potential Signaling Pathway of this compound A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition B->C D DNA Strand Breaks C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

To definitively assess the potency of this compound, a series of in vitro experiments would be required.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

G Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Topoisomerase II Inhibition Assay

This assay measures the ability of the compound to inhibit the decatenation activity of topoisomerase II.

  • Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), human topoisomerase II, and the appropriate buffer.

  • Compound Addition: this compound is added at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA (substrate) remains in the well, while decatenated DNA (product) migrates into the gel as open circular and linear forms.

  • Visualization and Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA.

G Topoisomerase II Inhibition Assay Workflow A Prepare reaction mix (kDNA, Topo II, buffer) B Add test compound or control A->B C Incubate at 37°C B->C D Stop reaction C->D E Agarose gel electrophoresis D->E F Stain and visualize gel E->F G Analyze inhibition F->G

Caption: Workflow for assessing topoisomerase II inhibitory activity.

Conclusion

Based on the available data for structurally similar benz(c)acridine derivatives, it is plausible that this compound possesses cytotoxic properties, likely acting as a DNA intercalator and topoisomerase II inhibitor. To ascertain its precise potency and confirm its mechanism of action, rigorous experimental evaluation as outlined in the protocols above is essential. This would enable a direct comparison with established anticancer agents and other benz(c)acridine compounds, providing valuable insights for drug development professionals.

Comparative Guide to Control Experiments for 7-Hydroxymethyl-10-methylbenz(c)acridine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting experiments involving 7-Hydroxymethyl-10-methylbenz(c)acridine, a member of the benz(c)acridine family of compounds. Acridine derivatives are a well-established class of molecules with potent biological activities, primarily as DNA intercalators and topoisomerase inhibitors, leading to their investigation as potential anti-cancer agents. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on providing a comparative analysis with well-characterized alternative compounds and detailed experimental protocols to enable researchers to generate robust and comparable data.

Control and Alternative Compounds: A Comparative Overview

To rigorously evaluate the biological effects of this compound, it is essential to include appropriate positive and negative controls, as well as alternative compounds with known mechanisms of action.

Negative Control: The vehicle used to dissolve the test compound (e.g., Dimethyl sulfoxide, DMSO) should always be included as a negative control to account for any effects of the solvent on the experimental system.

Positive Controls and Alternative Compounds: The selection of positive controls should be based on the hypothesized mechanism of action of this compound, which, as an acridine derivative, is likely to involve DNA intercalation and topoisomerase inhibition.

CompoundMechanism of ActionRationale for Use
Amsacrine DNA intercalator and Topoisomerase II inhibitorA well-characterized acridine derivative, providing a direct structural and mechanistic comparison.
Mitoxantrone DNA intercalator and Topoisomerase II inhibitorA non-acridine DNA intercalator, allowing for differentiation of effects related to the acridine core structure.
Etoposide Topoisomerase II inhibitor (non-intercalative)Helps to distinguish between effects primarily due to topoisomerase II inhibition versus those requiring DNA intercalation.

Quantitative Performance Data of Alternative Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the suggested alternative compounds across various cancer cell lines. This data serves as a benchmark for contextualizing the potency of this compound once experimentally determined.

CompoundCell LineIC50 (µM)Reference
Amsacrine HL-60 (Human leukemia)~0.01-0.1[1][2]
K562 (Human leukemia)~0.05-0.5
Mitoxantrone HCT116 (Human colon carcinoma)~0.01-0.1[3]
SH-SY5Y (Human neuroblastoma)~0.1-0.5[4][5]
Breast Cancer Cell LinesVaries[6]
Etoposide A549 (Human lung carcinoma)~3.5 (72h)[7]
HCT116 (Human colon carcinoma)~23-38[8]
Various Cell LinesVaries[9]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

Signaling Pathways and Experimental Workflows

Acridine derivatives are known to induce cytotoxicity through the activation of stress-response signaling pathways, often culminating in apoptosis. A key pathway implicated is the p53 signaling cascade, which is activated in response to DNA damage caused by DNA intercalation and topoisomerase II inhibition.

p53_signaling_pathway cluster_stimulus Cellular Stress cluster_dna_damage Mechanism of Action cluster_p53_activation p53 Activation cluster_downstream Downstream Effects This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition p53_stabilization p53 Stabilization (Ubiquitination Block) DNA_Intercalation->p53_stabilization TopoII_Inhibition->p53_stabilization p53 p53 p53_stabilization->p53 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 signaling pathway activated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cells Compound_Treatment Treat with This compound & Controls Cell_Seeding->Compound_Treatment MTT_Assay Cytotoxicity Assay (MTT) Compound_Treatment->MTT_Assay DNA_Intercalation_Assay DNA Intercalation Assay Compound_Treatment->DNA_Intercalation_Assay TopoII_Assay Topoisomerase II Inhibition Assay Compound_Treatment->TopoII_Assay Cell_Cycle_Assay Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism Elucidation DNA_Intercalation_Assay->Mechanism_Elucidation TopoII_Assay->Mechanism_Elucidation Pathway_Analysis Signaling Pathway Analysis Cell_Cycle_Assay->Pathway_Analysis

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound and its alternatives.

Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (Amsacrine, Mitoxantrone, Etoposide) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

DNA Intercalation Assessment: Ethidium Bromide Displacement Assay

Principle: This fluorescence-based assay detects the ability of a compound to displace ethidium bromide (EtBr) from DNA. EtBr fluoresces brightly when intercalated into DNA. A competing intercalating agent will displace EtBr, leading to a decrease in fluorescence.

Protocol:

  • Prepare DNA-EtBr Complex: In a fluorescence cuvette, mix calf thymus DNA (e.g., 20 µM) and ethidium bromide (e.g., 2 µM) in a suitable buffer (e.g., Tris-HCl). Allow to incubate at room temperature for 10 minutes to form a stable complex.

  • Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

  • Compound Titration: Add increasing concentrations of this compound or control compounds to the cuvette.

  • Fluorescence Measurement: After each addition, mix and allow to equilibrate for 2-5 minutes, then measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. A decrease in fluorescence indicates displacement of EtBr and suggests DNA intercalation. Calculate the concentration of the compound required to cause a 50% reduction in fluorescence (IC50 for displacement).

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA circles. Active topoisomerase II relaxes this network into individual minicircles, which can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, ATP, kDNA substrate, and the test compound (this compound or controls) at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, while the decatenated minicircles will migrate further down in the control lanes.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA intercalating agents often cause cell cycle arrest, particularly in the G2/M phase.

Protocol:

  • Cell Treatment: Treat cells with this compound or control compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of topoisomerase II inhibition.

References

Unveiling the Anticancer Potential: A Comparative Guide to Structural Analogs of 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, benz(c)acridines have emerged as a promising scaffold due to their potent biological activities, primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes. This guide provides a comparative analysis of the structural analogs of 7-Hydroxymethyl-10-methylbenz(c)acridine, summarizing their anticancer activities and shedding light on their mechanisms of action through experimental data and pathway visualizations.

Comparative Analysis of Biological Activity

The anticancer activity of benz(c)acridine analogs is significantly influenced by the nature and position of substituents on the acridine core. The following tables summarize the cytotoxic and topoisomerase inhibitory activities of various derivatives, providing a basis for understanding their therapeutic potential.

Table 1: Cytotoxicity of Benz(c)acridine and Acridine Analogs against Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
DL-08 Acridine-thiosemicarbazone derivativeB16-F10 (Melanoma)14.79[1]
HCT116 (Colon)>50[1]
HepG2 (Liver)21.28[1]
DL-07 Acridine-thiosemicarbazone derivativeHCT116 (Colon)28.46[1]
HepG2 (Liver)>50[1]
CL-07 Acridine-thiosemicarbazone derivativeHepG2 (Liver)50.66[1]
CL-08 Acridine-thiosemicarbazone derivativeHCT116 (Colon)39.16[1]
DL-10 Bromo-substituted acridine-thiosemicarbazoneHepG2 (Liver)20.88[1]
DL-01 Unsubstituted acridine-thiosemicarbazoneHepG2 (Liver)21.87[1]
Compound 8l Benzimidazole acridine derivativeK562 (Leukemia)1.2[2]
HepG-2 (Liver)2.5[2]
Compound VIIc Benzothiazole acridine derivativeHCT-116 (Colon)4.75[3]
Compound VIIa Benzimidazole acridine derivativeHepG-2 (Liver)3.75[3]

Table 2: Topoisomerase IIα Inhibitory Activity of Acridine-Thiosemicarbazone Derivatives

Compound ID% Inhibition at 100 µMReference
Amsacrine (mAMSA) 100[1]
DL-01 77[1]
DL-07 74[1]
DL-08 79[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (structural analogs of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[4][5]

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution (e.g., DMSO, isopropanol).[4][5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4][5] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase IIα, a key enzyme in DNA replication and transcription.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an assay buffer in the presence or absence of the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of topoisomerase IIα activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. The percentage of inhibition is quantified by densitometry.

Mechanistic Insights through Signaling Pathways

The anticancer activity of benz(c)acridine derivatives often involves the induction of apoptosis, or programmed cell death. The following diagrams illustrate key signaling pathways that can be activated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Topo_Inhibition Topoisomerase II Assay Cytotoxicity->Topo_Inhibition DNA_Binding DNA Binding Studies Topo_Inhibition->DNA_Binding Apoptosis Apoptosis Assay DNA_Binding->Apoptosis Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Analysis

Caption: Experimental workflow for the evaluation of benz(c)acridine analogs.

The above diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benz(c)acridine analogs, from initial chemical synthesis to the elucidation of their mechanism of action.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros_jnk ROS-JNK Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Acridine Benz(c)acridine Analog ROS ↑ ROS Production Acridine->ROS p53 p53 Stabilization Acridine->p53 JNK JNK Activation ROS->JNK Apoptosis_Node Apoptosis JNK->Apoptosis_Node Bax ↑ Bax Expression p53->Bax Bax->Apoptosis_Node

Caption: Apoptosis signaling pathways induced by acridine derivatives.

As depicted, certain acridine derivatives can induce apoptosis through multiple pathways. One such mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7] Another crucial pathway involves the stabilization of the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[8] Both pathways ultimately converge to trigger programmed cell death in cancer cells.

References

A Comparative Analysis of In Vitro and In Vivo Data for 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available scientific data for 7-Hydroxymethyl-10-methylbenz(c)acridine (7-OHMBAC), a metabolite of the weak carcinogen 7-methylbenz(c)acridine (7MBAC). While direct comparative studies are limited, this document synthesizes existing in vitro and in vivo findings to offer a comprehensive perspective on its metabolic fate and biological significance.

In Vitro vs. In Vivo Data Summary

Current research has primarily identified 7-OHMBAC as a product of in vitro metabolism of its parent compound, 7MBAC.[1][2] In contrast, in vivo investigations have predominantly focused on the tumorigenic properties of 7MBAC and its dihydrodiol metabolites, rather than 7-OHMBAC itself.

Quantitative Data from Metabolic Studies

The following table summarizes the key findings from in vitro metabolic studies of 7-methylbenz(c)acridine, which led to the identification of this compound.

ParameterIn Vitro ResultsSource
System Rat liver and lung microsomes[2]
Parent Compound 7-methylbenz(c)acridine (7MBAC)[1][2]
Identified Metabolite This compound (7-OHMBAC)[1][2]
Other Metabolites Dihydrodiols (e.g., 8,9- and 5,6-dihydrodiols), phenols, and oxides[1][2]
Inducing Agent 3-Methylcholanthrene (MC)[1]

Experimental Protocols

In Vitro Metabolism of 7-methylbenz(c)acridine

The in vitro metabolism of 7MBAC was investigated using rat liver microsomes.[1] The general procedure is as follows:

  • Microsome Preparation: Liver microsomes were prepared from rats pre-treated with an inducing agent, 3-methylcholanthrene, to enhance metabolic enzyme activity.

  • Incubation: The radiolabeled parent compound, 7MBAC, was incubated with the prepared rat liver microsomes in the presence of an NADPH-generating system.

  • Metabolite Extraction: Following incubation, the metabolites were extracted from the reaction mixture using organic solvents.

  • Analysis: The extracted metabolites were then separated and identified using techniques such as high-pressure liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-Vis spectrophotometry.[1]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the metabolic processing of 7-methylbenz(c)acridine and the general workflow of its analysis, the following diagrams are provided.

7-methylbenz(c)acridine 7-methylbenz(c)acridine Metabolic Activation (Microsomal Enzymes) Metabolic Activation (Microsomal Enzymes) 7-methylbenz(c)acridine->Metabolic Activation (Microsomal Enzymes) This compound This compound Metabolic Activation (Microsomal Enzymes)->this compound Hydroxylation Dihydrodiols Dihydrodiols Metabolic Activation (Microsomal Enzymes)->Dihydrodiols Epoxidation & Hydrolysis Other Metabolites Other Metabolites Metabolic Activation (Microsomal Enzymes)->Other Metabolites Other Pathways

Caption: Metabolic pathway of 7-methylbenz(c)acridine.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Incubation Incubation Extraction Extraction Incubation->Extraction Chromatography Chromatography Extraction->Chromatography Spectrometry Spectrometry Chromatography->Spectrometry Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Observation Observation Compound Administration->Observation Tissue Analysis Tissue Analysis Observation->Tissue Analysis

Caption: General experimental workflows for in vitro and in vivo studies.

Discussion and Conclusion

The available data indicates that this compound is a confirmed in vitro metabolite of 7-methylbenz(c)acridine.[1][2] Its formation represents one of the metabolic pathways for the parent compound. However, the biological activity and potential toxicity of 7-OHMBAC itself have not been the focus of in vivo studies. The current in vivo research has prioritized the investigation of dihydrodiol metabolites, which are considered proximate carcinogens.

This disparity highlights a common challenge in toxicology and drug metabolism research, where numerous metabolites are identified in vitro, but only a subset are investigated for their in vivo effects. Further research is warranted to determine the in vivo occurrence and biological activity of 7-OHMBAC to fully understand the metabolic profile and potential health risks associated with 7-methylbenz(c)acridine exposure. For researchers in drug development, this underscores the importance of a comprehensive metabolic and toxicological assessment of all major metabolites of a parent compound.

References

Navigating the Analytical Landscape of 7-Hydroxymethyl-10-methylbenz(c)acridine-DNA Adducts: A Comparative Guide to Mass Spectrometry Standards and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the genotoxicity of polycyclic aromatic hydrocarbons (PAHs), the accurate detection and quantification of DNA adducts are paramount. 7-Hydroxymethyl-10-methylbenz(c)acridine, a metabolite of the environmental pollutant 7,10-dimethylbenz(c)acridine, represents a critical area of study. This guide provides a comprehensive comparison of the current landscape for mass spectrometry (MS) standards and analytical methodologies for its DNA adducts, offering supporting experimental data and detailed protocols to aid in this challenging area of research.

The analysis of this compound-DNA adducts is hampered by a significant challenge: the lack of commercially available certified reference standards. This necessitates a shift in focus from comparing off-the-shelf products to a more fundamental comparison of analytical approaches, including the in-house synthesis of standards and the development of robust detection methods. This guide addresses this gap by providing a framework for researchers to establish reliable analytical workflows.

Availability of Mass Spectrometry Standards

A thorough investigation of the current market reveals no commercial suppliers for pre-synthesized this compound-DNA adduct standards. Researchers, therefore, have two primary alternatives:

  • Custom Synthesis: Engaging with a specialized chemical synthesis company to produce the desired adducts. This offers the advantage of obtaining a well-characterized standard, but can be costly and time-consuming.

  • In-house Synthesis: Synthesizing the adducts in the laboratory. This provides greater control over the process and can be more cost-effective for researchers with synthetic chemistry capabilities.

Given the current landscape, this guide will focus on providing the necessary information to support both the in-house synthesis and the development of analytical methods for these adducts.

Metabolic Activation and DNA Adduct Formation

Understanding the metabolic pathway of the parent compound is crucial for identifying the ultimate carcinogenic species and the likely structure of the DNA adducts. 7,10-dimethylbenz(c)acridine undergoes metabolic activation, primarily through cytochrome P450 enzymes, to form hydroxylated metabolites, including this compound.[1] Further metabolic activation, likely through sulfation, is required to form a reactive electrophile that can covalently bind to DNA, forming adducts. A similar activation pathway has been observed for the related compound 7-hydroxymethyl-12-methylbenz[a]anthracene, which forms a reactive sulfuric acid ester metabolite that subsequently binds to DNA.[2]

Metabolic_Activation Parent 7,10-dimethylbenz(c)acridine Metabolite This compound Parent->Metabolite Cytochrome P450 Activated_Metabolite Reactive Ester Intermediate (e.g., Sulfoxy Ester) Metabolite->Activated_Metabolite Sulfotransferase Adduct This compound -DNA Adduct Activated_Metabolite->Adduct DNA DNA DNA->Adduct

Figure 1: Proposed metabolic activation pathway of 7,10-dimethylbenz(c)acridine and formation of DNA adducts.

Comparison of Analytical Methodologies

In the absence of commercial standards to directly compare, we present a comparison of common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies applicable to the analysis of PAH-DNA adducts. The choice of method will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Methodology Principle Advantages Disadvantages Typical Sensitivity
Selected Reaction Monitoring (SRM) A specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.High selectivity and sensitivity, excellent for quantification of known adducts.Requires prior knowledge of precursor and product ions.Low femtomole to attomole range.
Constant Neutral Loss (CNL) The mass spectrometer scans for a specific neutral loss from all precursor ions. For nucleoside adducts, this is often the loss of the deoxyribose sugar (116 Da).[3][4]Useful for screening for unknown adducts of a particular class without prior knowledge of the full structure.Can be less specific than SRM, potential for isobaric interferences.Generally lower than SRM.
High-Resolution Mass Spectrometry (HRMS) Utilizes instruments like Orbitrap or TOF to provide high mass accuracy for both precursor and product ions.Enables confident identification of adducts based on accurate mass and isotopic pattern. Can be used for both targeted and untargeted analysis.Higher instrument cost. Data files can be large and complex to analyze.Comparable to or better than SRM, depending on the instrument.

Experimental Protocols

The following protocols are representative of methodologies used for the analysis of PAH-DNA adducts and can be adapted for this compound-DNA adducts.

DNA Extraction and Enzymatic Hydrolysis

This protocol is essential for releasing the adducted nucleosides from the DNA backbone for LC-MS/MS analysis.

DNA_Hydrolysis start DNA Sample (e.g., 20 µg) step1 Add DNase I Incubate at 37°C for 3h start->step1 step2 Add Phosphodiesterase I and Alkaline Phosphatase Incubate at 37°C for 4h step1->step2 step3 Liquid-Liquid Extraction (e.g., n-butanol) step2->step3 step4 Dry and Reconstitute in Mobile Phase step3->step4 end Sample for LC-MS/MS step4->end

Figure 2: Workflow for the enzymatic hydrolysis of DNA to nucleosides for mass spectrometry analysis.

Protocol:

  • To 20 µg of DNA in a microcentrifuge tube, add DNase I (e.g., 10 units).

  • Incubate the mixture at 37°C for 3 hours.[5]

  • Add phosphodiesterase I (e.g., 0.002 units) and alkaline phosphatase (e.g., 0.04 units).[5]

  • Incubate at 37°C for 4 hours.[5]

  • Perform a liquid-liquid extraction by adding an equal volume of water-saturated n-butanol. Vortex and centrifuge. Repeat the extraction three times.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for developing a targeted LC-MS/MS method for the quantification of this compound-DNA adducts.

Instrumentation:

  • Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • SRM Transitions (Hypothetical):

    • Precursor Ion: [M+H]⁺ of the adduct (requires determination).

    • Product Ion: [M+H - 116.0473]⁺, corresponding to the neutral loss of the deoxyribose moiety.[6] Additional product ions corresponding to the fragmentation of the aromatic structure should be determined by infusion of a synthesized standard.

Conclusion

The analysis of this compound-DNA adducts presents a significant challenge due to the absence of commercially available standards. However, by leveraging established methodologies for PAH-DNA adduct analysis, researchers can develop robust and sensitive analytical workflows. This guide provides a foundation for this by outlining the metabolic activation pathway, comparing suitable LC-MS/MS techniques, and providing detailed experimental protocols. The development of in-house or custom-synthesized standards is a critical first step, which will enable the validation of these methods and pave the way for a deeper understanding of the genotoxic effects of this important metabolite. As research in this area progresses, the establishment of a centralized repository for mass spectral data and synthesis protocols for such adducts would be of immense value to the scientific community.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 7-Hydroxymethyl-10-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure. The following table summarizes the recommended PPE for handling 7-Hydroxymethyl-10-methylbenz(c)acridine.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant glovesNitrile rubber. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]
Eyes/Face Safety glasses with side-shields or chemical splash goggles and a face shieldConforming to EN166, OSHA's eye and face protection regulations in 29 CFR 1910.133 or other appropriate government standards.[3][4]
Body Protective clothing/Lab coatImpervious clothing should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] Immediately change contaminated clothing.[1][5]
Respiratory RespiratorIf engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A full-face supplied air respirator may be appropriate depending on the risk assessment.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]

  • Provide appropriate exhaust ventilation at places where dust may be formed.[3]

Safe Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Avoid contact with skin and eyes.[3]

  • Avoid formation and breathing of dust, vapors, mist, or gas.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and face thoroughly after handling.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]

  • Keep the container tightly closed and store locked up or in an area accessible only to qualified or authorized personnel.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled container.[2] Do not mix with other waste.[1]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[1]

  • Contaminated Materials: Handle uncleaned containers and any contaminated PPE as you would the product itself.[1] Dispose of contaminated gloves and other disposable materials in a suitable, closed container for disposal.[3]

  • Prohibition: Do not dispose of waste down the drain or in the regular waste stream.[2]

Emergency Procedures

In Case of a Spill:

  • Evacuate personnel to a safe area.[3]

  • Wear appropriate PPE as outlined above.[3]

  • For a small spill of a solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]

  • For a liquid spill, absorb with an inert material and place in an appropriate waste disposal container.[2]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Clean the affected area thoroughly.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][4]

  • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][3]

Below is a workflow diagram illustrating the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Materials prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.